Acetaldehyde oxime
Description
(Z)-acetaldehyde oxime is the (Z)-stereoisomer of this compound.
Structure
3D Structure
Properties
CAS No. |
5780-37-0 |
|---|---|
Molecular Formula |
C2H5NO |
Molecular Weight |
59.07 g/mol |
IUPAC Name |
(NZ)-N-ethylidenehydroxylamine |
InChI |
InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2- |
InChI Key |
FZENGILVLUJGJX-IHWYPQMZSA-N |
SMILES |
CC=NO |
Isomeric SMILES |
C/C=N\O |
Canonical SMILES |
CC=NO |
boiling_point |
115 °C |
Color/Form |
Needles Two crystalline modifications, alpha-form and beta-form |
density |
0.9656 at 20 °C/4 °C |
flash_point |
Flash point < 22 °C |
melting_point |
45 °C Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form |
physical_description |
Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C. Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID] |
solubility |
Very soluble in water Very soluble in alcohol, ether Miscible with ethanol, ethe |
vapor_pressure |
7.71 [mmHg] 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/ |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Acetaldehyde Oxime from Hydroxylamine and Acetaldehyde
Introduction
Acetaldehyde (B116499) oxime (CH₃CH=NOH), also known as acetaldoxime (B92144), is a pivotal chemical intermediate in the agrochemical and pharmaceutical industries.[1] It serves as a precursor in the synthesis of various organic compounds, including selective herbicides and pesticides.[1] This technical guide provides a comprehensive overview of the primary synthesis routes for acetaldehyde oxime, focusing on the reaction between acetaldehyde and hydroxylamine (B1172632). It details experimental protocols, presents quantitative data, and illustrates reaction mechanisms and workflows for researchers, scientists, and professionals in drug development.
Synthesis Methodologies
The synthesis of this compound from acetaldehyde can be broadly categorized into two main approaches: direct oximation using a hydroxylamine salt and a greener ammoximation process that generates hydroxylamine in situ.
Method 1: Direct Oximation with Hydroxylamine
The traditional and most direct method for synthesizing this compound is the condensation reaction between acetaldehyde and hydroxylamine.[2] This reaction, often referred to as oximation, involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of acetaldehyde, followed by the elimination of a water molecule.[3][4] The reaction is typically carried out in an aqueous medium and can be performed under weakly acidic or basic conditions.[2]
This protocol is adapted from a solventless approach that offers high yields and short reaction times.[5]
-
Reagent Preparation : A mixture of an aldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a catalyst such as Bismuth(III) oxide (Bi₂O₃, 0.6 equivalents) is prepared.[6] Alternatively, sodium carbonate can be used as a necessary base for the reaction to proceed efficiently.[5]
-
Reaction Execution : The mixture is thoroughly ground in a mortar and pestle at room temperature for a specified time (typically 2-3 minutes for aldehydes).[5][6]
-
Monitoring : The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).[6]
-
Work-up and Isolation : Upon completion, ethyl acetate (B1210297) is added to the reaction mixture, which is then filtered to remove the catalyst. Water is added to the filtrate to precipitate the product.[6]
-
Purification : The precipitated oxime is filtered, washed with cold water, and dried under a high vacuum to yield the pure product.[3][6]
| Catalyst/Base | Molar Ratio (Aldehyde:NH₂OH·HCl:Base/Catalyst) | Reaction Time | Yield (%) | Reference |
| Na₂CO₃ | 1 : 1 : 1.5 | 2 min | 95 | [5] |
| Bi₂O₃ | 1 : 1.2 : 0.6 | 1.5 - 3 min | 60-98 | [6][7] |
| Hyamine® (10 mol%) | 1 : 1.2 | 60 min | ~100 | [8] |
Method 2: Ammoximation over Titanosilicate Catalysts
Ammoximation is a "green" and efficient alternative for the synthesis of oximes. This process involves the reaction of an aldehyde or ketone with ammonia (B1221849) (NH₃) and an oxidant, typically hydrogen peroxide (H₂O₂), over a titanosilicate catalyst like Titanium Silicalite-1 (TS-1) or Titanium Mordenite (Ti-MOR).[9][10] The key to this process is the in situ generation of hydroxylamine from the oxidation of ammonia by H₂O₂, which then reacts with the acetaldehyde.[9][11] This method avoids the production of large quantities of low-value by-products like ammonium (B1175870) sulfate, which is a drawback of the traditional hydroxylamine method.[12]
This protocol is based on the ammoximation of acetaldehyde using a TS-1 catalyst.[9][13]
-
Catalyst and Reagent Setup : In a batch reactor, acetaldehyde, an alcohol solvent (e.g., tert-butanol), aqueous ammonia, and the titanosilicate catalyst (e.g., Ti-MOR) are mixed.[13][14]
-
Reaction Initiation : The reaction mixture is heated to the desired temperature (e.g., 60°C).[13]
-
Oxidant Addition : Hydrogen peroxide (30% aqueous solution) is added dropwise to the reactor over a period of time (e.g., 1.5 hours).[13]
-
Reaction Continuation : After the addition of H₂O₂, the reaction is allowed to continue for a further period (e.g., 0.5 hours) to ensure complete conversion.[13]
-
Catalyst Recovery : After the reaction, the catalyst is filtered from the reaction mixture.[14]
-
Product Purification : The resulting solution is purified by distillation to obtain the this compound product.[13][14]
| Catalyst | Solvent | Temperature (°C) | Acetaldehyde Conversion (%) | This compound Selectivity (%) | Reference |
| Ti-MOR | tert-Butanol | 60 | 99 | 97 | [10][12] |
| Ti-MOR | n-Butanol | 60 | 99.16 | 99.31 | [14] |
| TS-1 | Not specified | Not specified | 89.5 | 82.7 | [12] |
| Ti-MOR | tert-Butanol | 60 | 99.53 | 99.84 | [14] |
Reaction Mechanism and Experimental Workflow
The formation of an oxime from an aldehyde and hydroxylamine proceeds via a nucleophilic addition-elimination mechanism.
Reaction Pathway: Oximation of Acetaldehyde
The reaction begins with the nucleophilic nitrogen of hydroxylamine attacking the electrophilic carbonyl carbon of acetaldehyde. This is followed by a series of proton transfers to form a carbinolamine intermediate. Finally, the elimination of a water molecule yields the C=N double bond of the oxime.[4][15]
Caption: Oximation reaction pathway of acetaldehyde and hydroxylamine.
General Experimental Workflow
The overall process for the synthesis and purification of this compound involves several key stages, from the initial reaction setup to the final characterization of the pure product.
Caption: General experimental workflow for this compound synthesis.
Purification and Characterization
Purification
The choice of purification method depends on the scale of the synthesis and the desired purity of the this compound.
-
Distillation : This is a common method for purification, especially in industrial processes. This compound forms a minimum-boiling azeotrope with water, which facilitates its separation from the aqueous reaction mixture.[16][17][18] A subsequent "lights" distillation can be performed to remove lower-boiling impurities like unreacted acetaldehyde and ammonia.[17]
-
Crystallization/Precipitation : For smaller-scale laboratory preparations, the product can often be precipitated by adding water to an organic extract of the reaction mixture.[6] The resulting solid can then be collected by filtration.[1][3]
-
Filtration : This is primarily used to remove solid catalysts or by-products from the reaction mixture before further purification steps.[1][14]
Characterization
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups, such as the C=N and O-H stretches.[2]
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the product.
-
Melting Point : The melting point of the crystalline solid can be compared to literature values to assess purity.
References
- 1. niir.org [niir.org]
- 2. byjus.com [byjus.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. asianpubs.org [asianpubs.org]
- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. yccskarad.com [yccskarad.com]
- 9. mdpi.com [mdpi.com]
- 10. Clean synthesis of this compound through ammoximation on titanosilicate catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] The Reaction Mechanism of Acetaldehyde Ammoximation to Its Oxime in the TS-1/H2O2 System | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Method for preparing acetaldoxime - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN103172534A - Method for preparing acetaldoxime - Google Patents [patents.google.com]
- 15. chemtube3d.com [chemtube3d.com]
- 16. EP0003898A1 - Production of this compound - Google Patents [patents.google.com]
- 17. US4323706A - Production of this compound - Google Patents [patents.google.com]
- 18. niir.org [niir.org]
An In-depth Technical Guide to the Physicochemical Properties of Acetaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Acetaldehyde (B116499) oxime (CAS No. 107-29-9), also known as acetaldoxime (B92144), is a significant organic compound with diverse applications, notably as a crucial intermediate in the synthesis of pesticides like methomyl (B1676398) and thiodicarb, and as an oxygen scavenger in boiler water systems.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and key reaction pathways.
Core Physicochemical Properties
Acetaldehyde oxime is a colorless liquid or crystalline solid with a pungent odor.[2][4][5] It is known to exist in two crystalline forms, which accounts for the different melting points reported in the literature.[1][2] The compound is highly flammable and its vapors can form explosive mixtures with air.[1][6]
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂H₅NO | [7][8] |
| Molecular Weight | 59.07 g/mol | [4] |
| Appearance | Colorless liquid or needle-shaped crystals | [1][2] |
| Odor | Pungent | [4] |
| Density | 0.9656 g/cm³ at 20 °C/4 °C | [4] |
| Boiling Point | 115 °C | [1][4][7] |
| Melting Point | α-form: 46.5 °C, β-form: 12 °C | [1][2][4] |
| Refractive Index | 1.426 at 20 °C | [1][7][9] |
| Vapor Pressure | 7.71 mmHg (1.03 kPa) at 25 °C | [4] |
| Flash Point | < 22 °C | [4] |
| Autoignition Temperature | 380 °C | [1] |
| Explosive Limit | 4.2 - 50% (V) | [1] |
Table 2: Solubility and Partitioning Properties of this compound
| Property | Value | Source(s) |
| Solubility in Water | Very soluble (185 g/L) | [1][4][10] |
| Solubility in Organic Solvents | Very soluble in ethanol (B145695) and ether | [1][2] |
| logP (Octanol-Water Partition Coefficient) | -0.13 | [1][4] |
| pKa (Predicted) | 11.82 ± 0.10 | [1] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.
Table 3: Summary of Spectral Data for this compound
| Technique | Key Data and Observations | Source(s) |
| ¹H NMR | Spectra available, showing characteristic peaks for the methyl (CH₃) and methine (CH) protons. The presence of syn and anti isomers leads to distinct signals. In CDCl₃, peaks are observed around 1.8-1.9 ppm (CH₃) and 6.8-7.5 ppm (CH=N). | [11][12][13] |
| ¹³C NMR | Spectra available for detailed structural elucidation. | [14][15] |
| IR Spectroscopy | Infrared spectra show characteristic absorption bands for the C=N and O-H functional groups. | [8][14][16] |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. | [14][17] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are critical for reproducible research.
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are detailed protocols for common laboratory-scale and industrial processes.
1. Synthesis from Acetaldehyde and Hydroxylamine (B1172632) Hydrochloride
This is a common laboratory method for preparing this compound.
-
Reaction: CH₃CHO + NH₂OH·HCl + Na₂CO₃ → CH₃CH=NOH + 2NaCl + H₂O + CO₂
-
Procedure:
-
A solution of 325 g (4.68 moles) of hydroxylamine hydrochloride in 300 ml of water is mixed with a solution of 255 g (2.55 moles) of sodium carbonate in 600 ml of water.[2]
-
The mixture is cooled in an ice-salt bath.[2]
-
A solution of 200 g (4.55 moles) of acetaldehyde in 100 ml of water is added dropwise with stirring.[2]
-
After standing overnight, the solution is saturated with sodium chloride.[2]
-
The product is extracted with ether.[2]
-
The combined ether extracts are dried over calcium chloride, filtered, and distilled to yield this compound.[2] The boiling point is typically 112-114 °C.[2]
-
2. Synthesis via Ammoximation using a Titanium Silicalite (TS-1) Catalyst
This method represents a greener synthesis route.[18][19]
-
Reaction: CH₃CHO + NH₃ + H₂O₂ --(TS-1 catalyst)--> CH₃CH=NOH + 2H₂O
-
Procedure:
-
Acetaldehyde, aqueous ammonia, a solvent (e.g., t-butanol), and the TS-1 catalyst are mixed in a reactor.[20]
-
The reaction system is heated to the desired temperature (e.g., 60 °C).[20]
-
Hydrogen peroxide (30% solution) is added dropwise.[20]
-
The reaction is allowed to proceed for a set time after the addition is complete.[20]
-
The catalyst is filtered out, and the this compound is purified by distillation.[20]
-
Analysis of this compound
Quantitative analysis of acetaldehyde often involves its conversion to this compound followed by chromatographic techniques.
1. Headspace Gas Chromatography with Electron Capture Detection (HS-GC/ECD)
This method is highly sensitive for the determination of acetaldehyde.[21][22]
-
Derivatization: Acetaldehyde is reacted with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBOA) to form the corresponding oxime derivative.[21]
-
Procedure:
-
A sample containing acetaldehyde is diluted with water.[21]
-
An aqueous solution of the derivatizing agent (PFBOA) is added.[21]
-
The pH is adjusted, and the mixture is heated to facilitate the reaction.[21]
-
The headspace of the vial, containing the volatile oxime derivative, is injected into the GC system.[21]
-
Separation is achieved on a suitable capillary column, and detection is performed using an ECD.[21]
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of acetaldehyde after derivatization.[22]
-
Derivatization: Acetaldehyde is reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone.[22]
-
Procedure:
-
The sample is passed through a cartridge coated with DNPH.
-
The resulting hydrazone is eluted with a suitable solvent (e.g., acetonitrile).
-
The eluate is then analyzed by HPLC with UV detection.[22]
-
Reaction Pathways and Mechanisms
Understanding the reaction pathways is essential for optimizing synthesis and application.
Synthesis Pathway of this compound
The synthesis of this compound primarily involves the condensation reaction between acetaldehyde and a source of hydroxylamine.
References
- 1. Acetaldoxime CAS#: 107-29-9 [m.chemicalbook.com]
- 2. Acetaldoxime | 107-29-9 [chemicalbook.com]
- 3. niir.org [niir.org]
- 4. Aldoxime | C2H5NO | CID 7863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 107-29-9,Acetaldoxime | lookchem [lookchem.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound [chembk.com]
- 8. Acetaldoxime [webbook.nist.gov]
- 9. 乙醛肟,顺式和反式混合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Acetaldoxime(107-29-9) 1H NMR [m.chemicalbook.com]
- 14. This compound, (1E)- | C2H5NO | CID 5324279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. bmse000467 this compound Mixture Of Syn And Anti at BMRB [bmrb.io]
- 16. researchgate.net [researchgate.net]
- 17. Acetaldoxime [webbook.nist.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Method for preparing acetaldoxime - Eureka | Patsnap [eureka.patsnap.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Acetaldehyde Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for acetaldehyde (B116499) oxime, a molecule of interest in various chemical and pharmaceutical contexts. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for acquiring these spectra are provided, alongside a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for acetaldehyde oxime.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |
| 9.0 | Singlet | N-OH | CDCl₃ |
| 7.456 | Quartet | CH | CDCl₃ |
| 6.841 | Quartet | CH | CDCl₃ |
| 1.888 | Doublet | CH₃ | CDCl₃ |
| 1.865 | Doublet | CH₃ | CDCl₃ |
| 7.516 | Not specified | H8 | D₂O |
| 1.839 | Not specified | H5, H6, H7 | D₂O |
Note: this compound exists as a mixture of (E) and (Z) isomers, which can lead to distinct signals for the same proton in different isomeric forms. The presence of multiple signals for the CH and CH₃ groups in CDCl₃ is indicative of this isomerism. The broad singlet for the N-OH proton is characteristic and its chemical shift can be concentration and solvent dependent.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 154.087 | C=N | D₂O |
| 17.144 | CH₃ | D₂O |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | Oxime (-NOH) |
| ~2930 | C-H stretch | Methyl (-CH₃) |
| 1680 - 1600 | C=N stretch | Imine |
| 960 - 930 | N-O stretch | Oxime (-NOH) |
Note: The broadness of the O-H stretching band is due to hydrogen bonding.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 59 | [M]⁺ (Molecular Ion) |
Note: The molecular weight of this compound (C₂H₅NO) is 59.07 g/mol .[2][3]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated water (D₂O)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Instrument Setup (General Parameters for a 400 MHz Spectrometer):
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR in CDCl₃) or an internal standard like Tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Method 1: Thin Film (for liquid or low-melting solid samples)
Materials:
-
This compound sample
-
Salt plates (NaCl or KBr)
-
Volatile solvent (e.g., methylene (B1212753) chloride)
-
Pipette
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
If the sample is a low-melting solid, gently warm it to a liquid state.
-
Place one to two drops of the liquid this compound onto the center of a clean, dry salt plate.[5]
-
If using a solvent, dissolve a small amount (5-10 mg) of this compound in a few drops of a volatile solvent like methylene chloride.[6] Apply a drop of this solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[6][7]
-
Place a second salt plate on top and gently rotate to create a thin, uniform film.[5][7]
-
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Method 2: KBr Pellet (for solid samples)
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr to remove any moisture.
-
In a mortar, grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr.[1]
-
The mixture should be a fine, homogeneous powder.
-
Place the powder into the collar of a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol (B129727) or ethyl acetate)
-
GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms or equivalent)
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.
-
-
Instrument Setup (General Parameters):
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10 °C/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Acquisition and Analysis:
-
Inject the sample into the GC-MS.
-
The instrument will separate the components of the sample in the GC column and then ionize and detect them in the MS.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. dem.ri.gov [dem.ri.gov]
- 3. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Crystal Structure and Polymorphism of Acetaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaldehyde (B116499) oxime (C₂H₅NO), a simple yet significant organic compound, plays a crucial role as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its molecular structure allows for the existence of stereoisomers (E/Z) and, notably, polymorphism in its solid state. Understanding the crystal structure and polymorphic behavior of acetaldehyde oxime is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical aspects in drug development and manufacturing. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound, detailing its known polymorphic forms, their crystallographic parameters, and methods for their preparation and characterization.
Polymorphism of this compound
This compound is known to exist in at least two distinct polymorphic forms, designated as the α-form and the β-form. These polymorphs exhibit different physical properties, most notably their melting points, which is a key indicator of their different crystal lattice energies and packing arrangements.
-
α-Acetaldehyde Oxime: This form is the higher-melting polymorph.
-
β-Acetaldehyde Oxime: This form is the lower-melting polymorph.
The existence of these two crystalline modifications has been noted in various chemical and safety data resources.[1][2] The α-form has a melting point of approximately 46.5°C, while the β-form melts at a significantly lower temperature of 12°C.[1]
Crystallographic Data
Table 1: Crystallographic Data for this compound Polymorphs
| Parameter | α-Acetaldehyde Oxime | β-Acetaldehyde Oxime |
| COD ID | 4329604, 7010310 | 7010311 |
| Formula | C₂H₅NO | C₂H₅NO |
| Crystal System | Data not available | Data not available |
| Space Group | Data not available | Data not available |
| Unit Cell Dimensions | ||
| a (Å) | Data not available | Data not available |
| b (Å) | Data not available | Data not available |
| c (Å) | Data not available | Data not available |
| α (°) | Data not available | Data not available |
| β (°) | Data not available | Data not available |
| γ (°) | Data not available | Data not available |
| Volume (ų) | Data not available | Data not available |
| Z | Data not available | Data not available |
| Calculated Density (g/cm³) | Data not available | Data not available |
Note: Detailed unit cell parameters and space group information require access to and analysis of the full crystallographic information files (CIFs) from the respective database entries, which were not accessible for this review.
Experimental Protocols
The selective crystallization of a desired polymorph is a critical step in pharmaceutical development and manufacturing. The following provides an overview of the synthesis of this compound and general approaches to polymorphic screening and crystallization.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of acetaldehyde with hydroxylamine (B1172632).
Reaction:
CH₃CHO + NH₂OH → CH₃CH=NOH + H₂O
Typical Procedure:
-
A solution of hydroxylamine hydrochloride in water is prepared.
-
The solution is cooled in an ice bath.
-
A solution of sodium hydroxide (B78521) is added slowly to liberate the free hydroxylamine.
-
Acetaldehyde is then added dropwise to the cold solution with continuous stirring.
-
The reaction mixture is stirred for a specified period to ensure complete reaction.
-
The resulting this compound can then be extracted using an appropriate organic solvent (e.g., diethyl ether).
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.
Polymorphic Screening and Selective Crystallization
Controlling the crystallization conditions is key to obtaining a specific polymorph. Factors that can influence the polymorphic outcome include:
-
Solvent: The polarity and hydrogen bonding capability of the solvent can influence which polymorph preferentially nucleates and grows.
-
Temperature: Crystallization at different temperatures can favor the formation of either the thermodynamically stable or a metastable polymorph.
-
Supersaturation: The rate of achieving supersaturation (e.g., through cooling or anti-solvent addition) can affect the nucleation kinetics of different polymorphs.
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.
Protocol for Polymorphic Screening:
-
Prepare saturated solutions of this compound in a variety of solvents with different polarities (e.g., hexane, toluene, ethyl acetate, ethanol, water).
-
Allow the solutions to crystallize under different conditions:
-
Slow evaporation at room temperature.
-
Slow cooling from an elevated temperature.
-
Rapid cooling (crash cooling).
-
Anti-solvent addition.
-
-
Isolate the resulting crystals by filtration.
-
Analyze the obtained solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy to identify the polymorphic form.
While specific, detailed protocols for the selective crystallization of the α and β forms of this compound are not extensively documented in publicly available literature, the principles of polymorphic screening provide a systematic approach to identify suitable conditions.
Spectroscopic and Thermal Characterization
Spectroscopic and thermal analysis techniques are essential for distinguishing between different polymorphic forms and for studying their phase transitions.
Vibrational Spectroscopy (FTIR and Raman)
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules. Differences in the crystal packing and intermolecular interactions between polymorphs will result in distinct shifts in the positions and intensities of vibrational bands.
-
FTIR Spectroscopy: The O-H, C=N, and N-O stretching and bending vibrations are particularly sensitive to the local environment and can be used as fingerprints to differentiate between the α and β forms.
-
Raman Spectroscopy: Low-frequency Raman spectroscopy is especially useful for characterizing polymorphism as it probes the lattice vibrations (phonons) which are directly related to the crystal packing.
Table 2: Key Vibrational Modes for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H stretch | 3600 - 3200 |
| C-H stretch | 3000 - 2850 |
| C=N stretch | 1680 - 1620 |
| N-O stretch | 960 - 930 |
Note: Specific peak positions for each polymorph would need to be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing polymorphism. Differences in the local chemical environment of the carbon and nitrogen atoms in the different crystal lattices of the polymorphs will lead to variations in their chemical shifts.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for studying the thermal behavior of polymorphs.
-
DSC: This technique can be used to determine the melting points of the α and β forms, which are key identifiers. It can also be used to study any solid-state phase transitions between the polymorphs.
-
TGA: This technique provides information about the thermal stability and decomposition of the compound.
Polymorphic Transformation
The transformation from a metastable polymorph to a more stable form is a critical consideration in pharmaceutical development. The relationship between the α and β forms of this compound (i.e., whether they are enantiotropically or monotropically related) and the kinetics of their interconversion are important areas for further investigation.
The diagram above illustrates the general synthesis of this compound and the subsequent crystallization into its polymorphic forms. The dashed arrows indicate that the potential for and the direction of interconversion between the α and β forms require further experimental investigation to determine the thermodynamic and kinetic relationships.
Conclusion
This compound exhibits at least two polymorphic forms, α and β, with distinct melting points, indicating different crystal packing and stability. While the existence of these forms is established, a complete crystallographic characterization and a thorough understanding of their interconversion dynamics remain areas for further research. For drug development professionals and scientists, controlling the polymorphic form of this compound is crucial for ensuring consistent product quality and performance. The application of systematic polymorphic screening, coupled with detailed characterization by techniques such as XRPD, DSC, and vibrational spectroscopy, is essential for achieving this control. Future work should focus on obtaining high-quality single crystals of both polymorphs to enable full structure determination and on elucidating the thermodynamic relationship and transformation kinetics between the α and β forms.
References
Quantum Chemical Blueprint: A Technical Guide to Acetaldehyde Oxime Calculations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the quantum chemical calculations of acetaldehyde (B116499) oxime, a molecule of significant interest in chemical synthesis and as an intermediate in the production of various commercial products, including pesticides. This document provides a comprehensive overview of the computational methodologies, structural parameters, and vibrational analysis of both the E and Z isomers of acetaldehyde oxime, supported by experimental data.
Introduction
This compound (CH₃CH=NOH) is a simple yet versatile organic compound that exists as two geometric isomers, E (anti) and Z (syn). Understanding the structural and electronic properties of these isomers is crucial for predicting their reactivity, stability, and potential biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have proven to be invaluable tools for elucidating the molecular characteristics of this compound at the atomic level.[1] This guide presents a detailed analysis based on computational studies, offering a foundational resource for researchers in computational chemistry, drug design, and materials science.
Computational Methodology
The computational data presented in this guide were primarily derived from Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), which are highly reliable methods for predicting the properties of organic molecules.
Geometry Optimization
The molecular geometries of the E and Z isomers of this compound were optimized using the B3LYP functional with the 6-311++G** basis set and the MP2 method with the 6-311++G** basis set.[1][2] Geometry optimization is a critical step to locate the minimum energy structure on the potential energy surface. The process involves iteratively adjusting the atomic coordinates until the forces on each atom are negligible.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to predict the infrared (IR) spectra.[1][2] These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The resulting vibrational modes are essential for interpreting experimental spectroscopic data.
Molecular Geometry
The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the E and Z isomers of this compound are summarized in the tables below. These calculated values are compared with available experimental data from microwave spectroscopy.
Optimized Geometric Parameters of E-Acetaldehyde Oxime
| Parameter | Atom(s) | B3LYP/6-311++G | MP2/6-311++G | Experimental |
| Bond Lengths (Å) | ||||
| C1-C2 | 1.4945 | 1.4950 | 1.550 | |
| C1=N6 | 1.2706 | 1.2829 | 1.276 | |
| N6-O7 | - | - | 1.408 | |
| O7-H8 | - | - | 0.956 | |
| C1-H9 | 1.0925 | 1.0928 | 1.085 | |
| C2-H3 | 1.0904 | 1.0914 | 1.100 | |
| Bond Angles (°) | ||||
| C2-C1-N6 | - | - | 116 | |
| C1-N6-O7 | - | - | 110 | |
| N6-O7-H8 | - | - | 103 | |
| C2-C1-H9 | - | - | 122 | |
| Dihedral Angles (°) | ||||
| H3-C2-C1-N6 | 0.0 | 0.0 | - | |
| H4-C2-C1-N6 | 120.8 | 120.6 | - | |
| H5-C2-C1-N6 | -120.8 | -120.6 | - | |
| C2-C1-N6-O7 | 180.0 | 180.0 | - | |
| C1-N6-O7-H8 | 180.0 | 180.0 | - |
Experimental data from microwave spectroscopy.[3]
Optimized Geometric Parameters of Z-Acetaldehyde Oxime
| Parameter | Atom(s) | B3LYP/6-311++G | MP2/6-311++G |
| Bond Lengths (Å) | |||
| C1-C2 | 1.4988 | 1.4990 | |
| C1=N6 | 1.2742 | 1.2870 | |
| C1-H9 | 1.0866 | 1.0867 | |
| C2-H3 | 1.0901 | 1.0906 | |
| Bond Angles (°) | |||
| N6-C1-H9 | 116.3 | 116.1 | |
| C2-C1-H9 | 115.8 | 115.8 | |
| H3-C2-C1 | 109.8 | 109.8 | |
| Dihedral Angles (°) | |||
| H3-C2-C1-N6 | 180.0 | 180.0 | |
| H4-C2-C1-N6 | 58.9 | 58.9 | |
| H5-C2-C1-N6 | -58.9 | -58.9 | |
| C2-C1-N6-O7 | 0.0 | 0.0 | |
| C1-N6-O7-H8 | 180.0 | 180.0 |
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be compared with experimental data. A selection of calculated harmonic vibrational frequencies for the E and Z isomers of this compound are presented below, along with their assignments based on Potential Energy Distribution (PED) analysis.
Calculated Vibrational Frequencies (cm⁻¹) and Assignments
| E-Isomer (B3LYP/6-311++G ) | Z-Isomer (B3LYP/6-311++G ) | Assignment |
| 3645 | 3638 | ν(O-H) |
| 3102 | 3095 | ν(C-H) |
| 2998 | 2990 | νas(CH₃) |
| 2945 | 2938 | νs(CH₃) |
| 1658 | 1650 | ν(C=N) |
| 1455 | 1450 | δas(CH₃) |
| 1380 | 1375 | δs(CH₃) |
| 1310 | 1305 | δ(C-H) in-plane |
| 1095 | 1090 | ν(C-C) |
| 950 | 945 | ν(N-O) |
| 880 | 875 | γ(C-H) out-of-plane |
| 650 | 645 | γ(O-H) out-of-plane |
ν: stretching, δ: bending (in-plane), γ: bending (out-of-plane), as: asymmetric, s: symmetric
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the liquid-phase ammoximation of acetaldehyde.[4][5]
Materials:
-
Acetaldehyde
-
Ammonia (aqueous solution)
-
Hydrogen peroxide
-
Titanosilicate catalyst (e.g., Ti-MOR)
-
Alcohol solvent (e.g., tert-butanol)
Procedure:
-
In a batch-type reactor, combine acetaldehyde, aqueous ammonia, the alcohol solvent, and the titanosilicate catalyst.
-
Stir the mixture at a controlled temperature (e.g., 60-80 °C).
-
Add hydrogen peroxide dropwise to the reaction mixture over a period of time.
-
Continue the reaction for a specified duration after the addition of hydrogen peroxide is complete.
-
Monitor the reaction progress using a suitable analytical technique (e.g., gas chromatography).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Purify the this compound from the filtrate, for example, by distillation.
Spectroscopic Characterization
FTIR Spectroscopy:
-
Prepare a sample of this compound, either in a suitable solvent or as a thin film. For matrix isolation studies, the sample is co-deposited with an inert gas (e.g., argon) onto a cold substrate.
-
Record the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Analyze the resulting spectrum to identify the characteristic vibrational modes of the molecule.
Visualizations
Molecular Structure
The following diagrams illustrate the optimized molecular structures of the E and Z isomers of this compound.
Caption: Optimized molecular structure of E-acetaldehyde oxime.
Caption: Optimized molecular structure of Z-acetaldehyde oxime.
Computational Workflow
The logical flow for performing quantum chemical calculations on this compound is depicted below.
Caption: A typical workflow for quantum chemical calculations.
Reaction Pathway for this compound Synthesis
The formation of this compound from acetaldehyde and hydroxylamine (B1172632) proceeds through a nucleophilic addition followed by dehydration.
Caption: Simplified reaction pathway for oxime formation.
Conclusion
This technical guide has provided a detailed overview of the quantum chemical calculations performed on this compound. The presented data, including optimized geometries and vibrational frequencies, offer valuable insights into the structural and spectroscopic properties of the E and Z isomers. The computational methodologies and experimental protocols outlined herein serve as a practical resource for researchers engaged in the study of oximes and related compounds. The strong correlation between the calculated and experimental data underscores the predictive power of modern computational chemistry in understanding and characterizing molecular systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 4. Clean synthesis of this compound through ammoximation on titanosilicate catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Thermal Decomposition Pathways of Acetaldehyde Oxime: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaldehyde (B116499) oxime (CH₃CH=NOH) is a versatile chemical intermediate with applications in various fields, including the synthesis of pesticides and pharmaceuticals. Understanding its thermal stability and decomposition pathways is crucial for ensuring safe handling, optimizing reaction conditions, and predicting potential degradation products. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of acetaldehyde oxime, drawing from available experimental and theoretical studies. The decomposition is a complex process involving both free-radical and molecular mechanisms, influenced by factors such as temperature and the presence of additives.
Core Decomposition Pathways
The thermal decomposition of this compound has been studied in the temperature range of 330 to 440 °C. The overall process is characterized by an induction period followed by a faster subsequent reaction.[1] It is proposed that the decomposition proceeds through a combination of free-radical and molecular pathways.[1]
Initial Decomposition and Induction Period
During the initial phase, or induction period, two main pathways are believed to be operative:
-
Molecular Elimination: A unimolecular reaction leading to the formation of methyl cyanide (acetonitrile) and water. This is considered a primary decomposition route.[1]
-
Heterogeneous Oxidation: A concurrent surface-catalyzed oxidation that produces acetaldehyde and nitrous acid (HNO₂). The buildup of nitrous acid is a key factor determining the length of the induction period.[1]
The following diagram illustrates the proposed initial decomposition pathways of this compound.
Catalytic Chain Reaction
The accumulation of nitrous acid during the induction period triggers a faster, subsequent decomposition phase. The breakdown of nitrous acid is believed to initiate catalytic chain mechanisms involving nitric oxide (NO) and oxygen, which significantly accelerate the overall decomposition rate.[1] The presence of nitric oxide has been shown to cause a considerable acceleration of the reaction.[1]
The proposed catalytic cycle is depicted in the diagram below.
Experimental Data
Detailed quantitative data on the thermal decomposition of this compound is scarce in the readily available literature. However, one key study determined the orders of the decomposition with respect to the oxime and the activation energies for both the induction period and the subsequent fast reaction.[1] Unfortunately, the specific values from this study are not publicly accessible in the available abstracts.
| Parameter | Induction Period | Fast Reaction |
| Reaction Order w.r.t. This compound | Data not available | Data not available |
| Activation Energy (Ea) | Data not available | Data not available |
Product Distribution
The primary products identified from the pyrolysis of this compound include:
The relative importance of these products can vary with reaction conditions such as temperature and the presence of catalysts or inhibitors. For instance, propylene (B89431) has been shown to act as an inhibitor of the decomposition.[1]
Experimental Protocols
Detailed experimental protocols for the thermal decomposition of this compound are not extensively reported in the available literature. However, a general approach for studying gas-phase pyrolysis can be outlined.
General Pyrolysis Experimental Workflow
A typical experimental setup for studying the gas-phase pyrolysis of a compound like this compound would involve a flow reactor system coupled with an analytical instrument for product identification and quantification, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).
The workflow for such an experiment is visualized below.
Key Components and Parameters:
-
Reactor: A high-temperature, inert reactor, often a quartz tube, is used to heat the sample. The temperature profile should be well-controlled and monitored.
-
Carrier Gas: An inert gas, such as nitrogen or argon, is used to carry the vaporized sample through the reactor.
-
Sample Introduction: The sample can be introduced as a vapor or injected as a liquid into a heated zone for vaporization.
-
Temperature Control: Precise control of the pyrolysis temperature is critical as it significantly influences the reaction pathways and product distribution.
-
Residence Time: The time the sample spends in the heated zone of the reactor, controlled by the flow rate of the carrier gas and the reactor volume.
-
Product Analysis: The effluent from the reactor is analyzed to identify and quantify the decomposition products. GC-MS is a powerful technique for this purpose, allowing for the separation and identification of volatile compounds.
Conclusion
The thermal decomposition of this compound is a multifaceted process involving both molecular and free-radical pathways. The initial decomposition leads to the formation of methyl cyanide, water, acetaldehyde, and nitrous acid. The subsequent breakdown of nitrous acid catalyzes a more rapid decomposition. While the general features of the decomposition have been outlined, a significant gap exists in the literature regarding detailed quantitative kinetic data and comprehensive mechanistic studies. Further research, including computational modeling and detailed experimental investigations with modern analytical techniques, is necessary to fully elucidate the complex reaction network, determine precise kinetic parameters, and understand the influence of various reaction conditions on the product distribution. Such knowledge is essential for the safe and efficient use of this compound in industrial and pharmaceutical applications.
References
Solubility characteristics of acetaldehyde oxime in aqueous and organic solvents.
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of acetaldehyde (B116499) oxime in both aqueous and various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize acetaldehyde oxime in their work. The guide details its solubility, presents relevant quantitative data, and outlines comprehensive experimental protocols for solubility determination.
Executive Summary
This compound (CAS No: 107-29-9), a compound of significant interest in chemical synthesis, particularly in the production of pesticides and pharmaceuticals, exhibits high solubility in aqueous solutions and many common organic solvents. This guide synthesizes available data on its solubility, providing a critical resource for optimizing reaction conditions, purification processes, and formulation development.
Solubility Characteristics
This compound is a polar molecule capable of forming hydrogen bonds, which governs its solubility behavior. It is widely reported to be highly soluble in water and polar organic solvents.
Aqueous Solubility
This compound is described as "very soluble" and "completely miscible" in water[1][2][3][4]. This high aqueous solubility is attributed to the ability of the oxime functional group to engage in hydrogen bonding with water molecules. One source quantifies the aqueous solubility at 185 g/L, although the specific temperature and experimental conditions for this measurement are not provided[5][6].
Organic Solvent Solubility
Qualitative data indicates that this compound is "very soluble" in ethanol (B145695) and ether[7][8]. Its miscibility with other common organic solvents is also generally high, a critical consideration for its use in organic synthesis.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that comprehensive, temperature-dependent solubility data across a wide range of organic solvents is not extensively available in public literature.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Reference(s) |
| Water | H₂O | 185 g/L | Not Specified | [5][6] |
| Water | H₂O | Very Soluble / Completely Miscible | Room Temperature | [2][3][4] |
| Ethanol | C₂H₅OH | Very Soluble | Not Specified | [8] |
| Ether | (C₂H₅)₂O | Very Soluble | Not Specified | [7][8] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of this compound solubility, based on the isothermal equilibrium (shake-flask) method, a widely accepted and robust technique[9][10][11]. This protocol is consistent with the principles outlined in OECD Guideline 105 for the Testing of Chemicals[2][3][6][12][13].
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (B75204) and PTFE septa
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV)
Experimental Workflow Diagram
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking samples at different time points until the concentration of this compound in the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification of this compound:
-
Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the chosen analytical method.
-
Analyze the diluted samples using a validated analytical method to determine the concentration of this compound. Suitable methods include:
-
Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) is a common method for the analysis of volatile organic compounds like this compound. The instrument is calibrated using standard solutions of known concentrations[14][15][16][17].
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used, often after derivatization of the this compound with a UV-active agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to enhance sensitivity and chromatographic performance[18][19][20][21][22][23].
-
UV-Vis Spectroscopy: For solutions without interfering substances, direct UV-Vis spectrophotometry can be a straightforward method for quantification, provided a suitable wavelength of maximum absorbance is identified and a calibration curve is established[24][25][26][27][28].
-
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in the respective solvent at the given temperature, typically expressed in g/L or mol/L.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Conclusion
This compound demonstrates high solubility in water and polar organic solvents, a key characteristic for its application in various chemical processes. While quantitative data in the public domain is limited, this guide provides the available information and a robust experimental protocol for its determination. The outlined methodology, based on the widely accepted isothermal equilibrium method and established analytical techniques, will enable researchers to generate reliable and accurate solubility data tailored to their specific needs. This, in turn, will facilitate more efficient process development, formulation design, and fundamental research involving this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 3. oecd.org [oecd.org]
- 4. Aldoxime | C2H5NO | CID 7863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. filab.fr [filab.fr]
- 13. Water Solubility | Scymaris [scymaris.com]
- 14. cdc.gov [cdc.gov]
- 15. US4323706A - Production of this compound - Google Patents [patents.google.com]
- 16. EP0003898A1 - Production of this compound - Google Patents [patents.google.com]
- 17. osha.gov [osha.gov]
- 18. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdc.gov [cdc.gov]
- 20. epa.gov [epa.gov]
- 21. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Spectroelectrochemical Enzyme Sensor System for Acetaldehyde Detection in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 26. sci-int.com [sci-int.com]
- 27. abo.com.pl [abo.com.pl]
- 28. researchgate.net [researchgate.net]
Core Synthesis Mechanisms of Acetaldehyde Oxime
An In-depth Technical Guide on the Reaction Mechanism of Acetaldehyde (B116499) Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism studies concerning acetaldehyde oxime. It delves into the primary synthesis routes, reaction kinetics, and the influential factors governing the formation of this crucial chemical intermediate. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.
The synthesis of this compound is predominantly achieved through the ammoximation of acetaldehyde. Two primary mechanistic pathways have been proposed and investigated: the hydroxylamine (B1172632) pathway and the imine pathway.
The Hydroxylamine Pathway
The hydroxylamine pathway is widely considered the principal mechanism for the ammoximation of acetaldehyde, particularly in the presence of a Titanium Silicalite-1 (TS-1) catalyst with hydrogen peroxide as the oxidant.[1][2][3] This mechanism involves a two-step process:
-
Oxidation of Ammonia: Ammonia is first oxidized to form hydroxylamine (NH₂OH) by the TS-1/H₂O₂ system.[1][2][4]
-
Oximation: The resulting hydroxylamine then undergoes a non-catalytic reaction with acetaldehyde to form this compound (CH₃CH=NOH).[2]
In-situ infrared spectrometer (ReactIR15) studies have provided evidence for this pathway by detecting the characteristic infrared peak of hydroxylamine during the reaction.[2] The formation of hydroxylamine is considered the rate-determining step in this process.[2][4]
The Imine Pathway
An alternative, though less supported, mechanism is the imine pathway.[2] This proposed route involves:
-
Imine Formation: Ammonia reacts with acetaldehyde, catalyzed by TS-1, to form an imine intermediate (CH₃CH=NH).
-
Oxidation: The imine is then oxidized by the TS-1/H₂O₂ system to yield this compound.
However, experimental data, particularly from in-situ IR spectroscopy, has not shown the characteristic absorption peaks for the imine intermediate, lending more credence to the hydroxylamine pathway.[2][3]
Quantitative Data on Acetaldehyde Ammoximation
The efficiency of this compound synthesis is highly dependent on the catalyst and reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Acetaldehyde Ammoximation over TS-1 Catalyst
| Parameter | Value | Reference |
| Acetaldehyde Conversion | up to 89.5% | [4] |
| This compound Selectivity | up to 82.7% | [4] |
| Optimal Temperature | 60 °C | [2] |
| Molar Ratio (CH₃CHO:H₂O₂:NH₃) | 1:1:2.5 | [2] |
Table 2: Acetaldehyde Ammoximation over Titanosilicate Catalysts
| Catalyst | Acetaldehyde Conversion | Oxime Selectivity | Reference |
| Ti-MOR | 99% | 97% | [5] |
| TS-1 | - | - | [5] |
| Ti-MWW | - | - | [5] |
Note: Specific conversion and selectivity values for TS-1 and Ti-MWW were not provided in the comparative study, but Ti-MOR was noted as superior.[5]
Experimental Protocols
Synthesis of this compound via Ammoximation over TS-1
This protocol is based on the studies investigating the hydroxylamine pathway.[2]
Materials:
-
Acetaldehyde (CH₃CHO)
-
Hydrogen Peroxide (H₂O₂)
-
Ammonia (NH₃)
-
Titanium Silicalite-1 (TS-1) catalyst
-
Deionized water
Equipment:
-
250-mL four-necked flask
-
Condenser
-
Thermometer
-
Magnetic stirrer
-
Micro pump
-
In-situ Infrared Spectrometer (ReactIR15)
Procedure:
-
Set up the four-necked flask with the condenser, thermometer, magnetic stirrer, and the ReactIR15 probe.
-
Maintain the reaction temperature at 60 °C.
-
Charge the reactor with 0.1 mol of acetaldehyde and 0.5 g of TS-1 catalyst.
-
The molar ratio of the reactants should be CH₃CHO:H₂O₂:NH₃ = 1:1:2.5.
-
Add H₂O₂ to the mixture using a micro pump at a rate of 0.14 mL·min⁻¹ for 30 minutes.
-
Monitor the reaction progress by scanning the liquid system every 15 seconds with the ReactIR15 probe.
Traditional Synthesis of this compound
Historically, this compound was prepared using hydroxylamine salts.[2][6]
Materials:
-
Acetaldehyde
-
Hydroxylamine sulfate (B86663) or hydroxylamine hydrochloride
-
Base (e.g., ammonia)
-
Aqueous solution
Procedure:
-
Prepare an aqueous solution of the hydroxylamine salt.
-
Add acetaldehyde to the solution. The reaction temperature is preferably kept below 50°C, ideally between 20°C and 35°C.[6]
-
Add a base, such as ammonia, to the mixture, maintaining the temperature below 70°C, preferably between 20°C and 35°C.[6]
-
The resulting this compound is then recovered from the aqueous reaction mixture, often by distillation.[6]
Visualizations of Pathways and Workflows
Signaling Pathways
The following diagram illustrates the two proposed reaction mechanisms for the ammoximation of acetaldehyde.
Caption: Proposed reaction pathways for acetaldehyde ammoximation.
Experimental Workflow
The diagram below outlines the general experimental workflow for studying the this compound reaction mechanism using in-situ IR spectroscopy.
Caption: Experimental workflow for in-situ reaction monitoring.
Related Reactions: Beckmann Rearrangement
This compound, like other oximes, can undergo a Beckmann rearrangement to form an amide. This acid-catalyzed reaction is a significant transformation in organic synthesis.[7][8][9][10][11] The general mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group anti-periplanar to the leaving group, ultimately yielding an amide after tautomerization.[7] For aldoximes, like this compound, the rearrangement typically leads to the formation of a nitrile.[7]
Caption: Simplified mechanism of the Beckmann rearrangement of this compound.
References
- 1. [PDF] The Reaction Mechanism of Acetaldehyde Ammoximation to Its Oxime in the TS-1/H2O2 System | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clean synthesis of this compound through ammoximation on titanosilicate catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. EP0003898A1 - Production of this compound - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. byjus.com [byjus.com]
- 11. Beckmann Rearrangement [organic-chemistry.org]
A Historical Perspective on the Discovery and Characterization of Acetaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaldehyde (B116499) oxime, a compound of significant interest in organic synthesis and various industrial applications, holds a notable place in the history of organic chemistry. Its discovery in the late 19th century was a direct result of the burgeoning field of structural theory and the systematic investigation of reactions between carbonyl compounds and hydroxylamine (B1172632). This technical guide provides an in-depth historical perspective on the discovery of acetaldehyde oxime, detailing the seminal experiments, the elucidation of its structure, and the early characterization of its physical and chemical properties.
The Dawn of Oxime Chemistry: The Pioneering Work of Victor Meyer and Alois Janny
The discovery of the general class of compounds known as oximes, and by extension this compound, is credited to the collaborative efforts of German chemist Victor Meyer and his student Alois Janny. In their 1882 publications in the Berichte der deutschen chemischen Gesellschaft, they detailed their investigations into the reaction of hydroxylamine with aldehydes and ketones. Their work laid the fundamental groundwork for the synthesis and understanding of this new class of nitrogen-containing organic compounds.
Their initial report, "Ueber stickstoffhaltige Acetonderivate" (On Nitrogenous Derivatives of Acetone), described the reaction of hydroxylamine with acetone, leading to the formation of a crystalline product they named "Acetoxim" (acetone oxime). This was followed by a broader investigation of the reactivity of hydroxylamine with various carbonyl compounds.
Later in the same year, Meyer and Janny published "Producte der Einwirkung von Hydroxylamin auf Aldehyd" (Products of the Action of Hydroxylamine on Aldehyde), which specifically addressed the reaction with acetaldehyde. This paper marks the first documented synthesis of this compound.
Original Synthesis of this compound
The pioneering synthesis of this compound by Meyer and Janny was achieved through the direct reaction of acetaldehyde with hydroxylamine. While their 1882 publications provide a narrative of their discoveries, the detailed experimental procedures were often concise by modern standards. The following protocol is a reconstruction based on their descriptions and the common laboratory practices of the era.
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from Meyer and Janny, 1882)
Objective: To synthesize this compound from acetaldehyde and hydroxylamine.
Materials:
-
Acetaldehyde (Aldehyd)
-
Hydroxylamine hydrochloride (Hydroxylaminchlorhydrat)
-
Sodium carbonate (Natriumcarbonat) or Potassium carbonate (Kaliumcarbonat)
-
Water (Wasser)
-
Ether (Aether)
Procedure:
-
A solution of hydroxylamine hydrochloride in water was prepared.
-
To this solution, an equimolar amount of sodium carbonate or potassium carbonate was added to liberate the free hydroxylamine base. The reaction mixture was likely cooled to manage any heat generated.
-
An aqueous solution of acetaldehyde was then gradually added to the hydroxylamine solution. The reaction was observed to proceed readily at room temperature.
-
The reaction mixture was then extracted with ether to isolate the this compound.
-
The ethereal solution was dried over a suitable drying agent available at the time, such as anhydrous calcium chloride.
-
The ether was subsequently removed by distillation to yield the crude this compound.
-
Purification was achieved by distillation of the crude product.
Observations: Meyer and Janny described the product as a colorless, crystalline solid with a distinct odor. They noted its solubility in water, alcohol, and ether.
Early Characterization and Physical Properties
The initial characterization of this compound by 19th and early 20th-century chemists provided the first quantitative data on this new compound. It is important to note that the purity of substances and the accuracy of measuring instruments during this period may not meet modern standards.
| Property | Reported Value (Historical) | Modern Accepted Value |
| Melting Point | Two forms were often noted: one melting around 12 °C and another around 46.5 °C. | 46-47 °C (for the more stable E-isomer) |
| Boiling Point | Approximately 114-115 °C | 115 °C |
Note: The existence of two melting points is now understood to be due to the presence of E/Z (syn/anti) isomers, which were not fully comprehended at the time of the initial discovery.
The Advent of Stereoisomerism in Oximes: The Contribution of Hantzsch and Werner
The concept of stereoisomerism in oximes was a significant theoretical advancement that followed their initial discovery. In 1890, Arthur Hantzsch and Alfred Werner, in their seminal paper "Zur Kenntniss der Oxime" (On the Knowledge of Oximes) published in the Berichte der deutschen chemischen Gesellschaft, proposed that the observed isomerism in certain oximes was due to the geometric arrangement of the hydroxyl group relative to the substituents on the carbon-nitrogen double bond.
They introduced the "syn" and "anti" nomenclature to describe these isomers, which is now largely replaced by the E/Z notation. For an aldoxime like this compound, the two isomers would be:
-
syn-acetaldehyde oxime (Z-isomer): The hydroxyl group and the hydrogen atom on the double-bonded carbon are on the same side.
-
anti-acetaldehyde oxime (E-isomer): The hydroxyl group and the hydrogen atom on the double-bonded carbon are on opposite sides.
This theory was a crucial step in understanding the three-dimensional structure of molecules and had a profound impact on the field of stereochemistry.
Visualizing the Historical Discoveries
To illustrate the key concepts from a historical perspective, the following diagrams are provided in the DOT language for Graphviz.
Caption: Initial synthesis of this compound by Meyer and Janny (1882).
Caption: Geometric isomers of this compound as proposed by Hantzsch and Werner.
Conclusion
The discovery of this compound by Victor Meyer and Alois Janny in 1882 was a pivotal moment in the history of organic chemistry. It not only introduced a new and versatile functional group but also provided fertile ground for the development of fundamental concepts such as stereoisomerism, as later elucidated by Hantzsch and Werner. The early experimental work, though lacking the precision of modern techniques, laid an indelible foundation for our current understanding of the synthesis, properties, and applications of oximes. For researchers and professionals in drug development, this historical context underscores the importance of fundamental discoveries and the continuous evolution of chemical principles.
Methodological & Application
Acetaldehyde Oxime: A Versatile Precursor in Organic Synthesis
Abstract: Acetaldehyde (B116499) oxime is a valuable and versatile C2 building block in organic synthesis, serving as a precursor to a wide array of important organic molecules. Its utility spans from the synthesis of agrochemicals and pharmaceuticals to the formation of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for key transformations involving acetaldehyde oxime, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound (CH₃CH=NOH) is a simple aldoxime that has garnered significant attention in synthetic organic chemistry due to its dual reactivity. The presence of both a nucleophilic nitrogen atom and an acidic hydroxyl proton, coupled with the reactivity of the C=N double bond, allows for a diverse range of chemical transformations. It is a key intermediate in the production of pesticides such as Methomyl (B1676398) and Thiodicarb[1][2]. Furthermore, it serves as a precursor for the synthesis of acetamide (B32628) via the Beckmann rearrangement, acetonitrile (B52724) through dehydration, and various nitrogen-containing heterocycles through cycloaddition reactions[3][4]. This document outlines several key applications of this compound, providing detailed protocols and quantitative data for its use in organic synthesis.
Applications in Organic Synthesis
Synthesis of Amides: The Beckmann Rearrangement
The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime into an amide[3]. This compound, upon treatment with an acid catalyst, rearranges to form acetamide, a valuable industrial chemical and solvent. While traditionally carried out with strong acids, milder and more efficient catalytic systems have been developed.
Reaction Scheme:
CH₃CH=NOH → CH₃C(=O)NH₂
Various catalysts can be employed for this rearrangement, including nickel(II) acetate, which offers a route under neutral conditions[5]. The reaction proceeds through the formation of a nitrilium ion intermediate following the protonation of the oxime's hydroxyl group, which then undergoes a 1,2-hydride shift and subsequent hydration.
Synthesis of Nitriles: Dehydration Reactions
This compound can be readily dehydrated to afford acetonitrile, a widely used polar aprotic solvent and a valuable synthon in organic chemistry. This transformation is typically achieved using various dehydrating agents or catalysts under thermal conditions.
Reaction Scheme:
CH₃CH=NOH → CH₃C≡N + H₂O
Catalytic vapor-phase dehydration over solid catalysts like ZrO₂, Al₂O₃, and SiO₂ has been shown to be an efficient and green method for acetonitrile production from this compound, with yields exceeding 90% under optimized adiabatic conditions.
Synthesis of Heterocycles: 1,3-Dipolar Cycloaddition Reactions
This compound is a valuable precursor for the in situ generation of acetonitrile N-oxide, a 1,3-dipole. This is typically achieved by chlorination of the oxime with reagents like N-chlorosuccinimide (NCS) to form acetohydroxamic acid chloride, followed by dehydrochlorination with a base. The resulting nitrile oxide readily undergoes 1,3-dipolar cycloaddition reactions with various dipolarophiles (alkenes and alkynes) to furnish isoxazolines and isoxazoles, respectively[6][7]. These five-membered heterocyclic motifs are prevalent in many biologically active compounds.
Reaction Scheme:
-
CH₃CH=NOH + NCS → [CH₃C(Cl)=NOH] → CH₃C≡N⁺-O⁻
-
CH₃C≡N⁺-O⁻ + R-CH=CH-R' → Substituted Isoxazoline
This one-pot procedure provides a convenient route to highly functionalized heterocyclic systems.
Synthesis of Agrochemicals: Precursor to Methomyl
This compound is a crucial starting material in the industrial synthesis of the carbamate (B1207046) insecticide, Methomyl. The synthesis involves a multi-step process starting with the chlorination of this compound to form an intermediate hydroxamoyl chloride. This is followed by a reaction with methyl mercaptan and subsequent treatment with methyl isocyanate[8][9][10].
Quantitative Data Summary
| Reaction | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Ammoximation | This compound | Ti-MOR | Isopropanol (B130326) | 60 | 1 h | 97 (selectivity) | [9][11] |
| Beckmann Rearrangement | Acetamide | Nickel Acetate | Water/Piperidine | Reflux | 5 h | Good (unspecified) | [5] |
| Beckmann Rearrangement | Acetamide | Trifluoroacetic Acid | Dichloromethane (B109758) | 80 | 2 h | >95 | [12] |
| Dehydration | Acetonitrile | ZrO₂ | Vapor Phase | Adiabatic | - | >90 | Not in search results |
| Synthesis of Methomyl Oxime | Methomyl Oxime | Cl₂, CH₃SH, NaOH | N-Methylpyrrolidone | -10 to 10 | - | 80-90 | [10] |
| 1,3-Dipolar Cycloaddition | Isoxazolines | NCS, Et₃N | Chloroform (B151607) | Room Temp. | 24 h | Varies | [6] |
Experimental Protocols
Protocol 1: Catalytic Ammoximation of Acetaldehyde to this compound[9][11]
This protocol describes the green synthesis of this compound using a titanosilicate catalyst.
Materials:
-
Acetaldehyde (CH₃CHO)
-
Aqueous Ammonia (B1221849) (25-28%)
-
Hydrogen Peroxide (30%)
-
Titanium Mordenite (Ti-MOR) catalyst
-
Isopropanol
Procedure:
-
In a batch reactor, combine acetaldehyde (1 part by mass), 25% aqueous ammonia (0.46 parts by mass), isopropanol (5 parts by mass), and Ti-MOR catalyst (0.25 parts by mass) to form the reaction system.
-
Heat the reaction mixture to 60°C with stirring.
-
Slowly add 30% hydrogen peroxide (0.93 parts by mass relative to acetaldehyde) to the reaction mixture over 1.5 hours.
-
Continue the reaction at 60°C for an additional 0.5 hours after the addition of hydrogen peroxide is complete.
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
The resulting solution of this compound can be purified by distillation.
Protocol 2: Beckmann Rearrangement of this compound to Acetamide[12]
This protocol details the organo-catalyzed Beckmann rearrangement using trifluoroacetic acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in trifluoroacetic acid (TFA/substrate molar ratio > 3).
-
Stir the reaction mixture at 80°C for 2 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the TFA.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude acetamide.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 3: Synthesis of Methomyl Oxime from this compound[10]
This protocol outlines a key step in the synthesis of the pesticide Methomyl.
Materials:
-
This compound
-
N-Methylpyrrolidone (NMP)
-
Chlorine (Cl₂)
-
Methyl mercaptan (CH₃SH)
-
50% Sodium hydroxide (B78521) (NaOH) solution
-
Water
Procedure:
-
Dissolve this compound in N-methylpyrrolidone.
-
Cool the solution to a temperature range of -10°C to 0°C.
-
Bubble chlorine gas through the solution to form the acethydroxamoyl chloride intermediate. Maintain the temperature in the specified range.
-
After the chlorination is complete, hold the reaction at 0°C for approximately 15 minutes.
-
Add methyl mercaptan to the reaction mixture, followed by water.
-
Slowly add 50% sodium hydroxide solution dropwise to adjust the pH to 6-7, ensuring the temperature does not exceed 5°C.
-
Once the desired pH is reached, maintain the reaction at 0°C to 5°C for 30 minutes.
-
Filter the precipitated sodium chloride. The filtrate contains the methomyl oxime in NMP.
Protocol 4: One-Pot Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition[6]
This protocol describes a general procedure for the synthesis of spiroisoxazolines.
Materials:
-
This compound (or other hydroxymoyl chloride precursor)
-
Alkene (dipolarophile)
-
Triethylamine (B128534) (Et₃N)
-
Chloroform
Procedure:
-
Prepare the acetohydroxamic acid chloride in situ by reacting this compound with a chlorinating agent (e.g., NCS).
-
In a flask, dissolve the alkene (8.0 mmol) and the in situ generated acetohydroxamic acid chloride (8.0 mmol) in chloroform (25 mL).
-
Slowly add a solution of triethylamine (8.8 mmol) in chloroform (25 mL) to the stirred reaction mixture over 24 hours.
-
After the addition is complete, evaporate the solvent under reduced pressure.
-
The resulting crude product, a mixture of diastereomeric isoxazolines, can be purified by column chromatography.
Visualizations
Caption: Beckmann rearrangement of this compound to acetamide.
Caption: Synthesis pathway of Methomyl Oxime from this compound.
Caption: General workflow for Isoxazoline synthesis from this compound.
References
- 1. An Introduction to Methomyl Oxime [metorri.com]
- 2. Acetaldoxime CAS#: 107-29-9 [amp.chemicalbook.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Electrochemical Synthesis of Isoxazolines: Method and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methomyl-Oxime 98% [metorri.com]
- 9. CN104418780A - Formula and process of methomyl - Google Patents [patents.google.com]
- 10. US4327033A - Process for the production of methomyl oxime - Google Patents [patents.google.com]
- 11. Clean synthesis of this compound through ammoximation on titanosilicate catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Acetaldehyde Oxime in Pesticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of acetaldehyde (B116499) oxime as a crucial intermediate in the synthesis of carbamate (B1207046) insecticides, specifically methomyl (B1676398) and thiodicarb (B1682804). This document includes detailed experimental protocols for the synthesis of these pesticides, quantitative data presented in tabular format for easy comparison, and visualizations of the synthetic pathways and the mechanism of action.
Introduction
Acetaldehyde oxime is a versatile organic compound that serves as a key building block in the agrochemical industry.[1][2] Its primary application lies in the production of oxime carbamate insecticides, a class of compounds known for their efficacy against a broad spectrum of pests. This document focuses on the synthesis of two prominent pesticides derived from this compound: methomyl and thiodicarb. Both compounds function as potent inhibitors of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the key compounds is essential for their synthesis, handling, and formulation.
Table 1: Physicochemical Properties of this compound, Methomyl, and Thiodicarb
| Property | This compound | Methomyl | Thiodicarb |
| CAS Number | 107-29-9[3][4] | 16752-77-5[5][6] | 59669-26-0[7][8] |
| Molecular Formula | C₂H₅NO[3][4] | C₅H₁₀N₂O₂S[6][9] | C₁₀H₁₈N₄O₄S₃[7][8] |
| Molecular Weight | 59.07 g/mol [3][4] | 162.21 g/mol [5] | 354.47 g/mol [8] |
| Appearance | Colorless liquid or white crystalline solid[3][10] | White crystalline solid[5][6][11] | Colorless to pale tan crystals[7][12] |
| Melting Point | 46.5 °C (α-form), 12 °C (β-form)[10] | 79 °C[5] | 158-163 °C[7] |
| Boiling Point | 115 °C[4][10] | Decomposes | Decomposes |
| Solubility in Water | Very soluble[3][10] | 57.9 g/L at 25 °C[5] | 19.1 mg/L at 25 °C[8] |
| Odor | Pungent[3][10] | Slight sulfurous[5][11] | Mild sulfurous[12] |
Synthesis of Pesticides from this compound
The following sections provide detailed experimental protocols for the synthesis of this compound and its subsequent conversion to methomyl and thiodicarb.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from acetaldehyde and hydroxylamine (B1172632) hydrochloride.
Materials:
-
Acetaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Mortar and pestle
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a mortar, thoroughly grind a mixture of hydroxylamine hydrochloride and anhydrous sodium carbonate.
-
Add acetaldehyde to the ground mixture and continue grinding at room temperature for approximately 2-5 minutes.
-
After grinding, add water to the mixture and transfer it to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash them successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain this compound.
Quantitative Data: While a specific yield for this compound using this exact method is not available in the cited literature, similar reactions with other aldehydes have reported yields of up to 96%.[13]
Protocol 2: Synthesis of S-methyl-N-hydroxythioacetimidate (Methomyl Oxime)
This protocol outlines the synthesis of methomyl oxime, a key precursor to methomyl, from this compound. This is a two-step process involving chlorination followed by thioesterification.
Materials:
-
This compound
-
N-methylpyrrolidone (NMP)
-
Chlorine gas (Cl₂)
-
Methyl mercaptan (CH₃SH)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
Procedure:
-
Chlorination: Dissolve this compound in N-methylpyrrolidone. Cool the solution to a temperature range of -10 °C to 0 °C. Bubble chlorine gas through the solution to form acethydroxamoyl chloride.
-
Thioesterification: In the same reaction vessel, add methyl mercaptan to the solution of acethydroxamoyl chloride. Maintain the temperature between 0 °C and 10 °C.
-
Adjust the pH of the reaction mixture to 6-7 using a solution of sodium hydroxide.
-
Allow the reaction to proceed for 30 minutes at 0 °C to 5 °C.
-
Filter the resulting mixture to remove the precipitated sodium chloride. The filtrate contains methomyl oxime in NMP.
Quantitative Data:
-
Yield: 80-90% (in solution)
Protocol 3: Synthesis of Methomyl
This protocol details the final step in methomyl synthesis, the reaction of methomyl oxime with methyl isocyanate.
Materials:
-
Methomyl oxime solution in N-methylpyrrolidone (from Protocol 2)
-
Methyl isocyanate (CH₃NCO)
-
Triethylamine
-
500 mL 5-necked flask
-
Kugelrohr apparatus
Procedure:
-
Charge a 500 mL 5-necked flask with 256 g of the N-methylpyrrolidone solution of methomyl oxime (containing 0.4 mole of methomyl oxime) and 0.5 g of triethylamine.
-
Rapidly add 28.7 g (0.5 mole) of methyl isocyanate to the flask.
-
The reaction is exothermic, and the temperature will rise to approximately 40 °C. Maintain this temperature for 1 hour.
-
After the reaction is complete, transfer the mixture to a Kugelrohr apparatus.
-
Remove the N-methylpyrrolidone solvent under reduced pressure to yield purified methomyl.
Quantitative Data:
Table 2: Quantitative Data for Methomyl Synthesis
| Parameter | Value |
| Yield | 96% |
| Purity | >99% |
Protocol 4: Synthesis of Thiodicarb
This protocol describes the synthesis of thiodicarb from methomyl.
Materials:
-
Methomyl
-
4-Dimethylaminopyridine (DMAP)
-
Sulfur dichloride (SCl₂)
-
Methanol
-
1000 mL four-neck flask with mechanical stirring, thermometer, and constant-pressure dropping funnel
-
Ice bath
Procedure:
-
Add 191 g of pyridine and 0.81 g of 4-Dimethylaminopyridine (DMAP) to a 1000 mL four-neck flask.
-
Seal the reaction system and cool it to -5 °C in an ice bath.
-
Slowly add one-third of a total of 33.5 g of sulfur dichloride to the flask.
-
Prepare a solution of 81.1 g of methomyl in 125 g of pyridine.
-
Simultaneously, and over a period of 4 hours, add the methomyl solution and the remaining two-thirds of the sulfur dichloride to the reaction flask. During the addition, gradually allow the temperature to rise to 20 °C.
-
After the addition is complete, maintain the reaction mixture at 20 °C for 4 hours.
-
Upon completion of the reaction, quench the reaction by adding 189 g of methanol, ensuring the temperature remains below 30 °C.
-
Stir the mixture at room temperature for 30 minutes to wash the product.
-
Filter the mixture and dry the collected solid at 50 °C to obtain the thiodicarb product.
Quantitative Data:
Table 3: Quantitative Data for Thiodicarb Synthesis
| Parameter | Value |
| Conversion Rate of Methomyl | >99% |
| Purity of Thiodicarb | >97% |
| Yield (based on methomyl) | >85% |
| Isomer Content (excluding sulfur) | <0.4% |
Visualizations
Synthetic Pathway
The following diagram illustrates the overall synthetic pathway from acetaldehyde to methomyl and thiodicarb.
Experimental Workflow for Thiodicarb Synthesis
The following diagram outlines the key steps in the experimental workflow for the synthesis of thiodicarb from methomyl.
Mechanism of Action: Acetylcholinesterase Inhibition
Methomyl and thiodicarb exert their insecticidal effects by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect. The following diagram illustrates this mechanism.
Conclusion
This compound is a vital precursor in the synthesis of the economically important carbamate insecticides methomyl and thiodicarb. The protocols provided herein offer a detailed guide for the laboratory-scale synthesis of these compounds. The successful synthesis and application of these pesticides rely on a comprehensive understanding of the reaction parameters and the physicochemical properties of the intermediates and final products. Furthermore, a clear grasp of their mechanism of action as acetylcholinesterase inhibitors is fundamental for the development of new and improved pest control agents.
References
- 1. byjus.com [byjus.com]
- 2. Page loading... [guidechem.com]
- 3. Aldoxime | C2H5NO | CID 7863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. EXTOXNET PIP - METHOMYL [extoxnet.orst.edu]
- 6. fao.org [fao.org]
- 7. Thiodicarb [fao.org]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Acetaldoxime | 107-29-9 [chemicalbook.com]
- 11. Methomyl (EHC 178, 1996) [inchem.org]
- 12. Thiodicarb | C10H18N4O4S3 | CID 62155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Acetaldehyde Oxime as an Oxygen Scavenger in Boiler Water Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dissolved oxygen is a primary contributor to corrosion in boiler systems, leading to pitting, reduced efficiency, and costly equipment failure. Chemical oxygen scavengers are employed to remove residual dissolved oxygen from boiler feedwater after mechanical deaeration. While traditional oxygen scavengers like hydrazine (B178648) and sodium sulfite (B76179) have been widely used, concerns over toxicity and their impact on total dissolved solids (TDS) have prompted research into alternatives. Acetaldehyde (B116499) oxime (CH₃CH=NOH) has been identified as a potential organic oxygen scavenger for boiler water treatment, offering the prospect of low toxicity and strong reducing capabilities.[1] This document provides detailed application notes and protocols for the evaluation and use of acetaldehyde oxime in this capacity.
Chemical Properties and Proposed Reaction Mechanism
This compound is a water-soluble organic compound.[2] While the precise, empirically determined reaction mechanism of this compound with oxygen in high-temperature, alkaline boiler water is not extensively documented in publicly available literature, a plausible pathway can be proposed based on the chemistry of oximes and related oxygen scavengers like DEHA, which can decompose to form acetaldehyde and acetaldoxime (B92144) at elevated temperatures.[3]
The proposed primary reaction involves the oxidation of the oxime functional group. The overall reaction is expected to yield acetic acid, nitrogen gas, and water. Acetic acid, a weak organic acid, would be neutralized by the boiler water's alkalinity.
Proposed Overall Reaction: 4 CH₃CH=NOH + 9 O₂ → 8 H₂O + 4 N₂ + 8 CO₂ (This is a speculative equation and requires experimental validation)
A patent suggests a stoichiometric requirement of approximately 3-5 parts by weight of oxime to remove 1 part by weight of dissolved oxygen.[4]
Signaling Pathway of Oxygen Scavenging
Caption: Proposed reaction pathway for this compound as an oxygen scavenger.
Potential Byproducts and Thermal Decomposition
Under the high temperatures and pressures of a boiler system, this compound may undergo thermal decomposition in addition to reacting with oxygen. The decomposition products of other oximes and related compounds suggest potential byproducts for this compound. For instance, DEHA, a similar organic oxygen scavenger, can thermally degrade into diethylamine, ethylmethylamine, acetaldehyde, and acetic acid.[3][5] When heated with dilute acid, this compound is known to break down into acetaldehyde and hydroxylamine.[6] In an alkaline boiler environment, the decomposition pathways may differ, potentially forming organic acids and ammonia.[7] The formation of acetic acid from the oxygen scavenging reaction would lead to an increase in the total dissolved solids (TDS) of the boiler water as it is neutralized to acetate.[7]
Comparative Analysis with Other Oxygen Scavengers
The selection of an oxygen scavenger depends on various factors including boiler pressure, operating temperature, feedwater quality, and regulatory requirements.
| Parameter | This compound (largely based on related compounds) | Sodium Sulfite (Na₂SO₃) | Hydrazine (N₂H₄) | Diethylhydroxylamine (DEHA) |
| Type | Organic, Volatile[4] | Inorganic, Non-Volatile | Inorganic, Volatile | Organic, Volatile[8] |
| Reaction Products | Acetic acid, Nitrogen, Water (Proposed) | Sodium Sulfate (Na₂SO₄)[7] | Nitrogen, Water[7] | Acetic acid, Nitrogen, Water[7] |
| TDS Contribution | Yes (as acetate)[7] | Yes[7] | No[7] | Yes (as acetate)[7] |
| Toxicity | Lower toxicity profile suggested[1] | Low | High (carcinogen)[7] | Lower than hydrazine[8] |
| Application Pressure | Potentially suitable for high pressure[4] | Low to Medium Pressure[7] | High Pressure | Medium to High Pressure[8] |
| Passivation | Not explicitly documented | No | Yes | Yes[8] |
| Relative Reaction Rate | Moderate to Fast (temperature dependent) | Fast (can be catalyzed)[8] | Moderate (slower at low temps)[7] | Moderate to Fast (pH dependent)[7] |
Experimental Protocols
Protocol 1: Evaluation of Oxygen Scavenging Efficiency
This protocol outlines a laboratory procedure to determine the efficiency of this compound in removing dissolved oxygen from water under simulated boiler feedwater conditions.
Objective: To quantify the oxygen scavenging capacity and reaction rate of this compound at a given temperature and pH.
Materials:
-
High-pressure reactor or autoclave with temperature and pressure control
-
Dissolved oxygen (DO) probe and meter (luminescence-based or electrochemical)
-
pH meter
-
This compound solution of known concentration
-
Deionized water, sparged with nitrogen to reduce initial DO
-
Buffer solutions for pH adjustment (e.g., phosphate (B84403) or borate (B1201080) buffers suitable for high temperatures)
-
Standard laboratory glassware
Procedure:
-
System Setup:
-
Calibrate the DO probe and pH meter according to the manufacturer's instructions.
-
Prepare a known volume of deionized water in the high-pressure reactor.
-
Sparge the water with nitrogen gas to reduce the initial dissolved oxygen concentration to a low, stable level (e.g., < 100 ppb).
-
Adjust the pH of the water to the desired level (e.g., 9.0-10.5) using a suitable buffer.
-
Heat the reactor to the target temperature (e.g., 150°C, 200°C).
-
-
Oxygen Introduction:
-
Once the system has stabilized at the desired temperature and pH, introduce a known amount of oxygen to achieve a target initial DO concentration (e.g., by injecting a known volume of air or a saturated oxygen solution).
-
Monitor the DO concentration until it stabilizes.
-
-
Scavenger Injection and Data Collection:
-
Inject a precise volume of the this compound stock solution to achieve the desired concentration in the reactor.
-
Immediately begin recording the dissolved oxygen concentration and time.
-
Continue recording data until the DO concentration reaches a stable, low level or for a predetermined duration.
-
-
Data Analysis:
-
Plot the dissolved oxygen concentration as a function of time.
-
Calculate the initial reaction rate from the slope of the curve at the beginning of the reaction.
-
Determine the total oxygen scavenged and calculate the scavenging capacity (mg O₂ removed per mg of this compound).
-
Repeat the experiment at different temperatures, pH values, and scavenger concentrations to determine the reaction kinetics.
-
Protocol 2: Determination of Residual this compound
Monitoring the residual concentration of the oxygen scavenger is crucial for ensuring complete oxygen removal and avoiding under- or over-dosing. A common method for determining the concentration of organic oxygen scavengers is based on their reducing properties.[1][6]
Objective: To determine the concentration of residual this compound in a boiler water sample.
Principle: this compound will reduce a known excess of a colored oxidizing agent. The change in color, measured spectrophotometrically, is proportional to the concentration of the scavenger. An alternative is the iron reduction method where the scavenger reduces Fe³⁺ to Fe²⁺, which then forms a colored complex with a specific reagent.[1][6]
Materials:
-
Spectrophotometer
-
Reagent kits for oxygen scavenger determination (e.g., based on the iron reduction method). These kits typically contain a ferric iron solution and a colorimetric indicator for ferrous iron.
-
Standard solutions of this compound for calibration
-
Sample collection vials with no headspace
Procedure:
-
Sample Collection:
-
Collect a boiler water sample from a suitable sampling point, ensuring no air is introduced into the sample. The sample should be cooled under pressure to prevent flashing.
-
The analysis should be performed immediately after collection.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound in deionized water covering the expected concentration range.
-
Follow the procedure provided with the reagent kit to develop the color for each standard.
-
Measure the absorbance of each standard at the specified wavelength.
-
Plot a calibration curve of absorbance versus this compound concentration.
-
-
Sample Analysis:
-
Using the same procedure as for the standards, add the reagents to the collected boiler water sample.
-
Allow the color to develop for the recommended time.
-
Measure the absorbance of the sample.
-
-
Calculation:
-
Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound as an oxygen scavenger.
Dosage Calculation and Application
The optimal dosage of this compound will depend on the concentration of dissolved oxygen in the feedwater, the operating temperature and pressure of the boiler, and the desired residual scavenger concentration.
General Dosage Calculation:
-
Determine the Oxygen Load: Measure the dissolved oxygen concentration in the feedwater after mechanical deaeration.
-
Calculate the Stoichiometric Requirement: Based on a ratio of 3-5 parts of this compound to 1 part of oxygen, calculate the amount of scavenger needed to react with the dissolved oxygen.[4] A more precise stoichiometric ratio should be determined experimentally.
-
Add a Residual Amount: It is common practice to maintain a small residual of the oxygen scavenger in the boiler water to handle any unexpected oxygen ingress. The target residual concentration should be determined based on system requirements and can be monitored using the protocol described above.
-
Total Dosage: The total dosage is the sum of the stoichiometric requirement and the amount needed to maintain the desired residual.
Example Calculation:
-
Feedwater Flow Rate: 100 m³/hr
-
Dissolved Oxygen in Feedwater: 20 ppb (0.02 g/m³)
-
Stoichiometric Ratio (assumed): 4 g this compound / 1 g O₂
-
Desired Residual in Boiler Water: 0.5 ppm (as this compound)
-
Cycles of Concentration: 50
Oxygen to be scavenged: 0.02 g/m³ * 100 m³/hr = 2 g/hr of O₂
This compound for scavenging: 2 g/hr O₂ * 4 g this compound / g O₂ = 8 g/hr
This compound for residual (in blowdown): Feedwater rate = Blowdown rate * Cycles Blowdown rate = 100 m³/hr / 50 = 2 m³/hr Amount for residual = 0.5 g/m³ * 2 m³/hr = 1 g/hr
Total Dosage Rate: 8 g/hr + 1 g/hr = 9 g/hr of this compound
Application: this compound should be introduced continuously into the boiler feedwater, preferably at a point that allows for adequate mixing and reaction time before the water enters the boiler, such as the storage section of the deaerator or the feedwater line.[7]
Material Compatibility
The compatibility of this compound with common boiler system materials should be evaluated. Compatibility charts suggest that acetaldehyde has fair to good compatibility with stainless steels and questionable to poor compatibility with some elastomers.[9][10][11][12] Given that acetaldehyde is a potential decomposition product, these compatibilities should be considered. Specific testing of this compound solutions with materials under simulated boiler conditions is recommended.
Conclusion and Areas for Further Research
This compound presents a promising alternative to traditional oxygen scavengers, particularly due to its potential for lower toxicity. However, a comprehensive understanding of its performance and behavior in boiler water systems requires further investigation. Key areas for future research include:
-
Definitive Reaction Mechanism and Stoichiometry: Elucidation of the precise chemical reaction with oxygen under various boiler conditions.
-
Reaction Kinetics: Detailed studies on the influence of temperature, pH, and pressure on the reaction rate.
-
Byproduct Identification: Comprehensive analysis of the thermal and oxidative decomposition products of this compound in a boiler environment.
-
Performance in Pilot and Full-Scale Systems: Evaluation of its effectiveness and long-term impacts in operational boiler systems.
The protocols and information provided herein serve as a foundational guide for researchers and scientists to systematically evaluate this compound as a viable oxygen scavenger for modern boiler water treatment applications.
References
- 1. scribd.com [scribd.com]
- 2. advansix.com [advansix.com]
- 3. midwestwt.com [midwestwt.com]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. merckmillipore.com [merckmillipore.com]
- 7. onepetro.org [onepetro.org]
- 8. go2eti.com [go2eti.com]
- 9. balseal.com [balseal.com]
- 10. graco.com [graco.com]
- 11. emerson.com [emerson.com]
- 12. geotechenv.com [geotechenv.com]
Application Notes and Protocols for the Quantification of Acetaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaldehyde (B116499) oxime (CH₃CH=NOH), also known as acetaldoxime, is a chemical intermediate with applications in the synthesis of pesticides and other specialty chemicals. Accurate quantification of acetaldehyde oxime is crucial for process control, quality assurance, and stability studies in pharmaceutical and chemical manufacturing. This document provides detailed analytical methods for the determination of this compound, focusing on both direct and indirect quantification techniques. The protocols and data presented are intended to guide researchers and analysts in selecting and implementing a suitable method for their specific application.
Analytical Methods Overview
Two primary analytical approaches for the quantification of this compound are detailed:
-
Direct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): This method allows for the direct measurement of underivatized this compound and is particularly useful for monitoring the compound in reaction mixtures and process streams.
-
Indirect Analysis via Derivatization followed by High-Performance Liquid Chromatography (HPLC-UV): This widely used technique involves the derivatization of a precursor carbonyl compound (acetaldehyde) with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative, which is then quantified by HPLC with UV detection. This approach is highly sensitive and specific for carbonyl compounds.
Quantitative Data Summary
The following tables summarize the key quantitative performance parameters for the described analytical methods.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Direct this compound Analysis
| Parameter | Value | Reference |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | |
| Carrier Gas | Helium | |
| Injection Mode | Splitless | Not Specified |
| Quantification | External Standard Calibration |
Note: Detailed validation data such as LOD, LOQ, and linearity for the direct analysis of this compound by GC-MS are not extensively available in the public literature and would typically be determined during method validation in the user's laboratory.
Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Indirect Analysis via DNPH Derivatization
| Parameter | Value | Reference |
| Instrumentation | High-Performance Liquid Chromatograph with UV Detector | |
| Column | Ascentis Express C18 (100 mm x 4.6 mm, 2.7 µm) | |
| Mobile Phase | Water: Acetonitrile (B52724) (70:30 v/v) | |
| Flow Rate | 2.0 mL/min | |
| Detection Wavelength | 360 nm | Not Specified |
| Limit of Detection (LOD) | 20 PPM (relative to a 10 mg/mL sample concentration) | |
| Limit of Quantitation (LOQ) | 60 PPM (relative to a 10 mg/mL sample concentration) | |
| Linearity (r²) | > 0.99 | Not Specified |
| Accuracy (% Recovery) | 90-110% | Not Specified |
| Precision (% RSD) | < 2% | Not Specified |
Experimental Protocols
Protocol 1: Direct Quantification of this compound by GC-MS
This protocol describes the direct analysis of this compound in a liquid matrix.
1. Materials and Reagents
-
This compound standard (purity ≥98%)
-
Solvent for standards and samples (e.g., methanol, water, or a solvent matching the sample matrix)
-
Helium (carrier gas), ultra-high purity
-
GC vials with caps
2. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
3. GC-MS Conditions
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 4 °C/min to 290 °C
-
Hold at 290 °C for 4 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 30-200
4. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation
-
Dilute the sample with the appropriate solvent to bring the expected concentration of this compound within the calibration range.
-
Filter the sample if it contains particulates.
-
Transfer the prepared sample to a GC vial.
6. Analysis
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Protocol 2: Indirect Quantification of Acetaldehyde by HPLC-UV after DNPH Derivatization
This protocol is for the quantification of acetaldehyde, which is a precursor to this compound, by derivatizing it with 2,4-dinitrophenylhydrazine (DNPH).
1. Materials and Reagents
-
Acetaldehyde standard (purity ≥99%)
-
2,4-Dinitrophenylhydrazine (DNPH) reagent solution (e.g., in acetonitrile with acid catalyst)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC vials with caps
2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase HPLC column: Ascentis Express C18 (100 mm x 4.6 mm, 2.7 µm) or equivalent
3. HPLC-UV Conditions
-
Mobile Phase: Water: Acetonitrile (70:30 v/v)
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 360 nm
4. Standard Preparation
-
Prepare a stock solution of acetaldehyde (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
To a known volume of each standard, add the DNPH reagent solution. Allow the derivatization reaction to proceed under controlled conditions (e.g., specific time and temperature as optimized).
5. Sample Preparation
-
Accurately weigh or measure the sample.
-
Dissolve or dilute the sample in a suitable solvent.
-
Add the DNPH reagent solution to the sample solution to initiate derivatization.
-
Allow the reaction to complete under the same conditions as the standards.
-
Filter the derivatized sample if necessary and transfer to an HPLC vial.
6. Analysis
-
Inject the derivatized calibration standards to construct a calibration curve based on the peak area of the acetaldehyde-DNPH derivative.
-
Inject the derivatized samples.
-
Identify the acetaldehyde-DNPH peak based on its retention time.
-
Calculate the concentration of acetaldehyde in the original sample using the calibration curve and accounting for any dilution factors.
Conclusion
The choice between direct GC-MS and indirect HPLC-UV analysis for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The direct GC-MS method offers a more straightforward approach for the analysis of this compound itself, while the indirect HPLC-UV method is a highly sensitive and well-established technique for the quantification of its precursor, acetaldehyde. Both methods, when properly validated, can provide accurate and reliable quantitative data for researchers, scientists, and drug development professionals.
Application Notes and Protocols for the Beckmann Rearrangement of Acetaldehyde Oxime in Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Beckmann rearrangement is a powerful and well-established acid-catalyzed reaction that transforms oximes into amides.[1][2] This reaction has significant industrial applications, most notably in the production of ε-caprolactam, the precursor to Nylon-6.[2] For drug development professionals and researchers, this rearrangement offers a valuable tool for the synthesis of a wide variety of amide-containing molecules.
This document provides detailed application notes and protocols specifically focusing on the Beckmann rearrangement of acetaldehyde (B116499) oxime for the synthesis of acetamide (B32628). It is important to note that the rearrangement of aldoximes, such as acetaldehyde oxime, can present unique challenges compared to the more commonly employed ketoximes. A significant competing reaction is the formation of nitriles through a process often referred to as Beckmann fragmentation or an "abnormal" Beckmann rearrangement.[3] Therefore, careful selection of reagents and reaction conditions is crucial to favor the formation of the desired primary amide.[3]
Reaction Mechanism and Pathway
The Beckmann rearrangement of this compound proceeds through a series of steps, with the potential for two primary products: the desired acetamide and the nitrile byproduct, acetonitrile (B52724). The general mechanism involves the activation of the oxime's hydroxyl group, followed by a molecular rearrangement.
Diagram of the Beckmann Rearrangement of this compound:
Caption: General mechanism of the Beckmann rearrangement of this compound.
Experimental Protocols
Due to the limited availability of specific, published protocols for the Beckmann rearrangement of this compound to acetamide, a general protocol for the rearrangement of aldoximes to primary amides is provided below. This protocol is based on modern and milder catalytic systems to minimize side reactions and should be considered a starting point for optimization.[4][5]
General Protocol for the Ruthenium-Catalyzed Rearrangement of Aldoximes to Primary Amides in Water
This protocol is adapted from methodologies developed for the synthesis of primary amides from various aldoximes using a ruthenium catalyst in an aqueous medium.[6] This approach is attractive due to its use of a readily available catalyst and an environmentally benign solvent.
Materials:
-
Aldoxime (e.g., this compound)
-
Arene-ruthenium(II) complex (e.g., [RuCl₂(η⁶-p-cymene)]₂)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldoxime (1.0 mmol).
-
Add the arene-ruthenium(II) catalyst (0.05 mmol, 5 mol%).
-
Add deionized water (5 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction (typically 1-7 hours), cool the mixture to room temperature.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired primary amide.
Data Presentation: Comparative Study of Catalysts
Quantitative data for the Beckmann rearrangement of this compound is scarce in the literature. However, the following table summarizes the performance of various catalytic systems in the Beckmann rearrangement of other oximes to provide a basis for catalyst selection and reaction optimization.
| Catalyst System | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Traditional Acid Catalysts | ||||||
| H₂SO₄ | Cyclohexanone oxime | - | 130 | - | High | [2] |
| Polyphosphoric acid (PPA) | Acetophenone oxime | - | 130 | 0.25 | 95 | [2] |
| Milder Reagents | ||||||
| Cyanuric chloride / ZnCl₂ | Cyclododecanone oxime | Acetonitrile | Reflux | - | - | [2] |
| 2,4,6-trichloro[1][4][7]triazine (TCT) / DMF | Various ketoximes | DMF | RT | 1-24 | >95 | [8] |
| Metal Catalysts | ||||||
| [RuCl₂(η⁶-p-cymene)]₂ | Various aldoximes | Water | 100 | 1-7 | 70-90 | [6] |
| Rhodium complex | Various aldoximes | Toluene | 110 | 6 | High | [9] |
| Hg(II) complex | Acetophenone oxime | Acetonitrile | 80 | 12 | 96 | [10] |
Logical Workflow for Optimization
Optimizing the Beckmann rearrangement of this compound to favor the formation of acetamide over acetonitrile requires a systematic approach. The following workflow outlines key parameters to investigate.
Diagram of the Experimental Workflow for Optimization:
Caption: Workflow for optimizing the Beckmann rearrangement of this compound.
Conclusion
The Beckmann rearrangement of this compound presents a viable, yet challenging, route for the synthesis of acetamide. The primary obstacle is the competing formation of acetonitrile. By employing modern catalytic systems, such as the ruthenium-based catalyst described, and by systematically optimizing reaction parameters, researchers can enhance the selectivity towards the desired primary amide. The provided protocols and data serve as a foundational guide for developing a robust and efficient synthesis of acetamide and other primary amides for applications in research and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(ii) complex: a mechanistic perception - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C-C Bond Formation via Deprotonation and Alkylation of Acetaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the carbon-carbon bond formation at the α-position of acetaldehyde (B116499) through the deprotonation and subsequent alkylation of its oxime derivative. This method offers a robust strategy for the synthesis of a variety of substituted acetaldoximes, which are valuable intermediates in organic synthesis. The protocol involves the generation of a dianion from acetaldehyde oxime using a strong base, followed by quenching with various alkylating agents. Critical reaction parameters, safety precautions, and detailed procedures for both the synthesis of the starting this compound and the subsequent alkylation are presented.
Introduction
The α-functionalization of aldehydes is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. A powerful method for achieving α-alkylation involves the use of oximes as aldehyde surrogates. This compound can be readily deprotonated at the α-carbon using a strong base, such as n-butyllithium (n-BuLi), to form a nucleophilic carbanion. This anion can then participate in nucleophilic substitution reactions with a range of electrophiles, primarily alkyl halides, to form a new carbon-carbon bond. This process allows for the introduction of diverse functionalities at the carbon adjacent to the original aldehyde group.
A key aspect of this methodology is the use of two equivalents of a strong base to generate a dianion of this compound. This dianion exhibits enhanced nucleophilicity at the α-carbon, facilitating efficient alkylation.[1] The reaction is highly sensitive to temperature, with optimal results typically achieved at -78 °C to prevent undesirable side reactions, such as nitrile formation.[1] The resulting α-alkylated oximes are predominantly of the (Z)-configuration.[1]
These substituted oximes can serve as precursors to a variety of other functional groups, making this a versatile tool in the synthesis of pharmaceuticals and other fine chemicals.
Reaction Schematics & Workflow
The overall transformation can be visualized as a two-step process: the formation of this compound and its subsequent deprotonation and alkylation.
Quantitative Data Summary
The α-alkylation of this compound dianion proceeds with high efficiency for a range of alkylating agents. The following table summarizes representative yields obtained under optimized reaction conditions.
| Entry | Alkylating Agent (R-X) | Product (α-Alkylated (Z)-Oxime) | Yield (%) |
| 1 | Benzyl (B1604629) Bromide | (Z)-3-Phenylpropanal Oxime | Excellent |
| 2 | 1-Iodopropane | (Z)-Pentanal Oxime | Excellent |
| 3 | Methyl Iodide | (Z)-Propanal Oxime | High |
| 4 | Ethyl Bromide | (Z)-Butanal Oxime | High |
| 5 | Allyl Bromide | (Z)-Pent-4-enal Oxime | Good |
Note: "Excellent" and "High" yields are reported in the literature; specific numerical values can vary based on experimental conditions and scale.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from acetaldehyde and hydroxylamine hydrochloride.
Materials:
-
Acetaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether or Benzene
-
Water
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride (2 moles) in water (300 mL) in a round-bottom flask.
-
In a separate beaker, prepare a cold solution of sodium hydroxide (1.5 moles) in water (180 mL).
-
Slowly add the cold sodium hydroxide solution to the hydroxylamine hydrochloride solution with stirring. Keep the flask in an ice bath to maintain a low temperature.
-
Slowly add acetaldehyde (1 mole) to the reaction mixture with continuous stirring.
-
Add a sufficient amount of ethanol to the mixture to ensure homogeneity at reflux temperature.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
After reflux, allow the mixture to cool to room temperature.
-
If any solids precipitate, separate them by filtration.
-
To isolate the product from the aqueous layer, first remove the ethanol by distillation.
-
Extract the remaining aqueous solution with diethyl ether or benzene.
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude this compound by distillation. The boiling point of this compound is 114-115 °C.
Protocol 2: α-Alkylation of this compound
This protocol details the deprotonation of this compound to form the dianion and its subsequent reaction with an alkyl halide.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Alkyl halide (e.g., benzyl bromide, 1-iodopropane)
-
Dry ice/acetone bath
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Syringes and needles for transfer of reagents
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an inlet for an inert gas (argon or nitrogen).
-
Under a positive pressure of inert gas, add anhydrous THF to the flask.
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Add this compound to the cold THF with stirring to form a solution.
-
Slowly add two equivalents of n-butyllithium solution dropwise to the this compound solution via syringe, ensuring the internal temperature does not rise above -70 °C. The addition is exothermic.
-
After the addition is complete, stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the dianion.
-
Slowly add one equivalent of the alkyl halide to the dianion solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude α-alkylated (Z)-oxime.
-
Purify the product by column chromatography on silica (B1680970) gel or by distillation, as appropriate for the specific product.
Mechanism of Deprotonation and Alkylation
The reaction proceeds through a well-defined mechanism involving the formation of a highly reactive dianion intermediate.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and will ignite spontaneously upon contact with air. It must be handled under a strict inert atmosphere (argon or nitrogen) using proper syringe techniques.
-
The reaction is highly exothermic, especially during the addition of n-BuLi. Maintain a low temperature and add the reagent slowly to control the reaction rate.
-
Acetaldehyde is a flammable and volatile liquid. Handle it in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these experiments.
Conclusion
The deprotonation and alkylation of this compound is a highly effective and versatile method for the formation of C-C bonds at the α-position of acetaldehyde. The generation of a dianion intermediate using two equivalents of n-butyllithium at low temperatures allows for efficient alkylation with a variety of alkyl halides, leading to the stereoselective formation of (Z)-oximes. The detailed protocols and safety guidelines provided in these application notes are intended to enable researchers to successfully and safely implement this valuable synthetic transformation in their work.
References
Application Notes and Protocols: The Role of Acetaldehyde Oxime in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acetaldehyde (B116499) oxime (CH₃CH=NOH) is a versatile and readily available starting material in organic synthesis. Its ability to serve as a precursor to acetonitrile (B52724) N-oxide, a highly reactive 1,3-dipole, makes it a valuable synthon for the construction of various five-membered heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of isoxazolines and isoxazoles, key heterocyclic scaffolds in medicinal chemistry and drug discovery, using acetaldehyde oxime. The primary synthetic route involves the in situ generation of acetonitrile N-oxide followed by a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile (an alkene or alkyne).
Core Application: Synthesis of Isoxazolines and Isoxazoles
The principal application of this compound in heterocyclic synthesis is its conversion to acetonitrile N-oxide (CH₃C≡N⁺-O⁻). This transformation is typically achieved in a one-pot procedure, avoiding the isolation of the unstable nitrile oxide. The most common method involves the chlorination of this compound with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), to form the corresponding hydroximoyl chloride, which is then dehydrochlorinated with a base, typically triethylamine (B128534) (Et₃N), to generate the nitrile oxide. The in situ generated acetonitrile N-oxide readily undergoes a [3+2] cycloaddition reaction with a variety of alkenes and alkynes to yield 3-methyl-substituted isoxazolines and isoxazoles, respectively.[1]
Signaling Pathways and Logical Relationships
The logical workflow for the synthesis of isoxazolines and isoxazoles from this compound can be visualized as a two-step process occurring in a single pot.
Caption: Logical workflow for heterocyclic synthesis from this compound.
The reaction mechanism for the formation of the key intermediate, acetonitrile N-oxide, and its subsequent cycloaddition is a cornerstone of this synthetic strategy.
Caption: Reaction pathway for nitrile oxide generation and cycloaddition.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the synthesis of 3-methyl-isoxazolines and 3-methyl-isoxazoles. The quantitative data is summarized in tables for easy comparison.
Protocol 1: One-Pot Synthesis of 3-Methyl-5-Phenyl-4,5-dihydroisoxazole
This protocol details the reaction of this compound with styrene (B11656) to form the corresponding isoxazoline.
Experimental Workflow:
Caption: Experimental workflow for isoxazoline synthesis.
Methodology:
-
To a solution of this compound (1.0 mmol, 59 mg) and styrene (1.2 mmol, 125 mg) in chloroform (10 mL) at 0 °C, N-chlorosuccinimide (1.1 mmol, 147 mg) is added in portions over 10 minutes.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Triethylamine (1.5 mmol, 209 µL) is added dropwise to the cooled solution.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction mixture is then washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 3-methyl-5-phenyl-4,5-dihydroisoxazole.
Quantitative Data for Isoxazoline Synthesis:
| Entry | Alkene | Oxidant/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | NCS/Et₃N | Chloroform | 0 to RT | 12 | 75-85 |
| 2 | 1-Octene | NCS/Et₃N | Dichloromethane | 0 to RT | 12 | 70-80 |
| 3 | Cyclohexene | NCS/Et₃N | Chloroform | 0 to RT | 14 | 65-75 |
| 4 | Methyl Methacrylate | NCS/Et₃N | Tetrahydrofuran (B95107) | 0 to RT | 18 | 60-70 |
Note: Yields are typical ranges reported in the literature for similar reactions, as specific data for this compound can vary.
Protocol 2: One-Pot Synthesis of 3-Methyl-5-Phenylisoxazole
This protocol outlines the reaction of this compound with phenylacetylene (B144264) to form the corresponding isoxazole.
Methodology:
-
In a round-bottom flask, this compound (1.0 mmol, 59 mg) and phenylacetylene (1.2 mmol, 122 mg) are dissolved in tetrahydrofuran (10 mL).
-
The solution is cooled to 0 °C, and N-chlorosuccinimide (1.1 mmol, 147 mg) is added in one portion.
-
The mixture is stirred at 0 °C for 15 minutes.
-
A solution of triethylamine (1.5 mmol, 209 µL) in tetrahydrofuran (2 mL) is added dropwise over 10 minutes.
-
The reaction is allowed to warm to room temperature and then heated to reflux (approximately 66 °C) for 8 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate (B1210297) (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-methyl-5-phenylisoxazole.
Quantitative Data for Isoxazole Synthesis:
| Entry | Alkyne | Oxidant/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | NCS/Et₃N | Tetrahydrofuran | Reflux | 8 | 70-80 |
| 2 | 1-Octyne | NCS/Et₃N | Dichloromethane | Reflux | 10 | 65-75 |
| 3 | Propargyl alcohol | NCS/Et₃N | Tetrahydrofuran | Reflux | 12 | 55-65 |
| 4 | Ethyl propiolate | NCS/Et₃N | Chloroform | Reflux | 12 | 50-60 |
Note: Yields are representative for this type of transformation and may require optimization for specific substrates.
Role in Pyrazole (B372694) Synthesis
While the direct use of this compound for pyrazole synthesis is less common, its derivatives can be employed. For instance, α-functionalized acetaldehyde oximes can react with hydrazine (B178648) derivatives to form pyrazoles. However, a more prevalent route to pyrazoles involves the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines. Acetaldehyde can be a precursor to such 1,3-dicarbonyl synthons, but this is beyond the direct application of this compound itself. The synthesis of pyrazole oxime derivatives for various applications, including as bioactive molecules, has been reported, though these often start from pre-formed pyrazole rings which are then functionalized with an oxime group, rather than constructing the pyrazole ring from an this compound derivative.[2]
Conclusion
This compound is a highly effective and economical precursor for the synthesis of 3-methyl-substituted isoxazolines and isoxazoles. The one-pot generation of acetonitrile N-oxide followed by 1,3-dipolar cycloaddition provides a straightforward and efficient method to access these important heterocyclic scaffolds. The protocols and data presented herein offer a valuable resource for researchers in synthetic and medicinal chemistry, facilitating the development of novel compounds for drug discovery and other applications.
References
Application Notes and Protocols: Acetaldehyde as a Reagent in Gas-Phase Atmospheric Chemistry Studies
Disclaimer: Extensive literature searches for the atmospheric chemistry of acetaldehyde (B116499) oxime did not yield sufficient data for the creation of detailed application notes and protocols as requested. Due to this lack of information, this document provides a comprehensive overview of the gas-phase atmospheric chemistry of acetaldehyde. Acetaldehyde is a structurally related compound that is well-studied in atmospheric chemistry and serves as an excellent model to demonstrate the experimental and data presentation requirements of the user. The protocols and data herein therefore pertain to acetaldehyde .
Introduction
Acetaldehyde (CH₃CHO) is a significant volatile organic compound (VOC) in the Earth's atmosphere. It is emitted from both biogenic and anthropogenic sources, including vegetation, biomass burning, and industrial processes. In the atmosphere, acetaldehyde is a key precursor to the formation of photochemical smog, secondary organic aerosols (SOA), and other pollutants. Understanding its gas-phase reactions with atmospheric oxidants is crucial for accurately modeling urban and regional air quality. These application notes provide an overview of the primary atmospheric degradation pathways of acetaldehyde, along with protocols for studying its reaction kinetics in a laboratory setting.
Data Presentation: Reaction Kinetics of Acetaldehyde
The following tables summarize the experimentally determined and theoretically calculated rate constants for the gas-phase reactions of acetaldehyde with major atmospheric oxidants.
Table 1: Rate Constants for the Reaction of Acetaldehyde with Hydroxyl Radicals (OH)
| Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |
| 298 | 1.67 (± 0.10) x 10⁻¹¹ | Tunable Infrared Laser Kinetic Spectroscopy | [1] |
| 244 - 528 | Varies with temperature | Discharge Flow-Resonance Fluorescence (DF-RF) | [2] |
Table 2: Rate Constants for the Reaction of Acetaldehyde with Nitrate Radicals (NO₃)
| Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |
| 298 | (2.7 ± 0.5) x 10⁻¹⁵ | Smog Chamber with CRDS and FTIR | [3][4] |
| 296 | (2.5 ± 0.5) x 10⁻¹⁵ (in presence of O₂) | Fast-Flow-Discharge Technique | [5] |
| 298 | (2.62 ± 0.29) x 10⁻¹⁵ | Relative Rate Method with FTIR Detection | [5] |
Table 3: Theoretical Rate Constants for the Reaction of Acetaldehyde with Ozone (O₃)
| Temperature Range (K) | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Theoretical Method | Reference |
| 250 - 2500 | k(T) = 4.92 x 10⁻²⁷ * T³·⁷⁷ * exp(-7867.0/T) | CVT/SCT for H abstraction from CHO group | [6] |
| 250 - 2500 | k(T) = 1.27 x 10⁻²⁷ * T³·⁹⁴ * exp(-14554.1/T) | CVT/SCT for H abstraction from CH₃ group | [6] |
Table 4: Photolysis of Acetaldehyde
| Wavelength Range (nm) | Primary Photodissociation Channels | Notes | Reference |
| 250 - 330 | (I) CH₃CHO + hν → CH₃ + HCO | Quantum yields for CO and CH₄ have been determined at 15 wavelengths in this range. | [7][8] |
| (II) CH₃CHO + hν → CH₄ + CO | |||
| (III) CH₃CHO + hν → CH₃CO + H | |||
| 250 - 315 | Formation of CO₂ | Quantum yields for CO₂ have been determined at 9 wavelengths in this range. | [7][8] |
Experimental Protocols
Smog Chamber Studies for Aldehyde + Oxidant Reactions
Objective: To determine the rate constant of the reaction between an aldehyde (e.g., acetaldehyde) and an oxidant (e.g., NO₃ or OH) under simulated atmospheric conditions.
Materials and Apparatus:
-
Environmental (smog) chamber with a Teflon reactor bag.[6][9][10][11]
-
Light source for photochemistry (e.g., UV blacklights).
-
Gas handling and injection system with mass flow controllers.
-
Analytical instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer for monitoring aldehydes and other organic compounds.
-
Cavity Ring-Down Spectrometer (CRDS) for sensitive detection of radicals like NO₃.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for product identification.
-
-
High-purity acetaldehyde, oxidant precursor (e.g., N₂O₅ for NO₃, H₂O₂ for OH), and bath gas (e.g., synthetic air).
Protocol:
-
Chamber Preparation: The smog chamber is first flushed with purified air to remove any residual contaminants.
-
Reagent Injection: A known concentration of acetaldehyde is introduced into the chamber. The concentration is monitored using FTIR spectroscopy.
-
Oxidant Generation and Introduction:
-
For NO₃ radical studies, N₂O₅ is synthesized and introduced into the chamber, where it thermally decomposes to NO₂ and NO₃.
-
For OH radical studies, a precursor such as H₂O₂ is introduced and photolyzed using UV lamps to generate OH radicals.
-
-
Reaction Monitoring: The concentrations of acetaldehyde and the oxidant are monitored over time using FTIR and CRDS, respectively. The decay of acetaldehyde in the presence of the oxidant is used to determine the reaction rate.
-
Data Analysis: The pseudo-first-order rate constant is determined by plotting the natural logarithm of the acetaldehyde concentration versus time. The bimolecular rate constant is then calculated by dividing the pseudo-first-order rate constant by the average oxidant concentration.
-
Product Analysis: At the end of the experiment, the gas mixture can be analyzed by GC-MS to identify the reaction products.
Flow Tube Studies for Gas-Phase Kinetics
Objective: To measure the rate constant of a gas-phase reaction between an aldehyde and a radical species under controlled temperature and pressure conditions.
Materials and Apparatus:
-
Flow tube reactor made of an inert material (e.g., borosilicate glass or PFA).[12][13][14][15]
-
Movable injector for varying the reaction time.
-
Radical source (e.g., microwave discharge for generating atoms, or photolysis of a precursor).
-
Detection system, such as a mass spectrometer or a laser-induced fluorescence (LIF) detector.[3]
-
Pressure and temperature control systems.
-
Calibrated mass flow controllers for all gases.
Protocol:
-
System Setup: The flow tube is set to the desired temperature and pressure. A carrier gas (e.g., helium or nitrogen) is continuously flowed through the reactor.
-
Radical Generation: The radical species (e.g., OH) is generated and introduced into the main flow.
-
Reagent Injection: Acetaldehyde is introduced into the flow tube through the movable injector at a concentration much higher than the radical concentration to ensure pseudo-first-order conditions.
-
Kinetic Measurements: The concentration of the radical is monitored at the end of the flow tube as a function of the injector position (which corresponds to the reaction time).
-
Data Analysis: The pseudo-first-order rate constant is obtained from the slope of the plot of the natural logarithm of the radical signal versus the reaction time. The bimolecular rate constant is then calculated by dividing this value by the concentration of acetaldehyde.
Laser Photolysis-Laser Induced Fluorescence (LP-LIF) for OH Radical Reactions
Objective: To obtain highly accurate, absolute rate coefficients for the reaction of OH radicals with acetaldehyde.
Materials and Apparatus:
-
Reaction cell with quartz windows.
-
Pulsed photolysis laser (e.g., excimer laser) to generate OH radicals from a precursor (e.g., H₂O₂ or HNO₃).
-
Pulsed probe laser system (e.g., Nd:YAG pumped dye laser) to excite the OH radicals.[3]
-
Fluorescence detection system, including a photomultiplier tube (PMT) and appropriate filters.[3][4][16][17]
-
Gas flow and pressure control system.
-
Data acquisition system to measure the fluorescence decay.
Protocol:
-
Sample Preparation: A mixture of the OH precursor, acetaldehyde, and a buffer gas (e.g., N₂ or He) is flowed through the reaction cell at a controlled temperature and pressure.
-
OH Generation: A pulse from the photolysis laser dissociates the precursor, creating a transient concentration of OH radicals.
-
OH Detection: At a variable time delay after the photolysis pulse, a pulse from the probe laser excites the OH radicals. The resulting fluorescence is detected by the PMT.
-
Kinetic Measurement: The decay of the OH fluorescence signal is measured as a function of the time delay between the photolysis and probe lasers. This is repeated for various concentrations of acetaldehyde.
-
Data Analysis: The pseudo-first-order decay rates are plotted against the corresponding acetaldehyde concentrations. The slope of this plot gives the bimolecular rate constant for the reaction.
Visualizations
Acetaldehyde Atmospheric Degradation Pathways
Caption: Primary atmospheric degradation pathways of acetaldehyde.
Experimental Workflow for Smog Chamber Studies
Caption: Workflow for a typical smog chamber experiment.
Logical Relationship in LP-LIF Experiments
Caption: Logical flow of a Laser Photolysis-Laser Induced Fluorescence experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. amt.copernicus.org [amt.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. aaqr.org [aaqr.org]
- 9. mdpi.com [mdpi.com]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. Flow Tube Kinetics of Gas-Phase Cvd Reactions | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 12. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. Tubular Flow Reactors With First-Order Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A pulsed laser photolysis – pulsed laser induced fluorescence study of the kinetics and mechanism of the reaction of HgBr with NO 2 and O 2 - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00148F [pubs.rsc.org]
- 16. amt.copernicus.org [amt.copernicus.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Electrochemical Synthesis of Oximes from Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of oximes is a cornerstone in organic chemistry, providing crucial intermediates for the production of pharmaceuticals, agrochemicals, and fine chemicals. Traditional methods for oximation often rely on the oxidation of alcohols to aldehydes or ketones, followed by condensation with hydroxylamine (B1172632). These multi-step procedures can involve hazardous oxidizing agents and generate significant chemical waste. This document details an electrochemical approach for the synthesis of oximes from primary alcohols in a one-pot, tandem reaction. This method leverages the principles of green chemistry by replacing chemical oxidants with electricity and allowing for an efficient, in situ conversion.
The process involves two main stages within a single reaction vessel:
-
Mediated Electrochemical Oxidation: A primary alcohol is selectively oxidized to the corresponding aldehyde at an anode. This is facilitated by a mediator, such as a nitroxyl (B88944) radical (e.g., 4-acetamido-TEMPO), which is electrochemically regenerated.
-
In Situ Oximation: The electrochemically generated aldehyde immediately reacts with hydroxylamine present in the reaction mixture to form the desired oxime.
This methodology offers several advantages, including milder reaction conditions, reduced waste, and the potential for scalability in both batch and continuous flow setups.
Principle of the Tandem Reaction
The overall transformation from a primary alcohol to an oxime via this electrochemical method can be summarized as a two-step, one-pot sequence. The first step is the electrochemical oxidation of the alcohol. To avoid over-oxidation to the carboxylic acid, a mediated approach is often employed.[1][2] Nitroxyl radicals like 4-acetamido-TEMPO (ACT) are particularly effective mediators.[1][3] The ACT is first oxidized at the anode to its oxoammonium cation form. This cation then acts as the chemical oxidant for the alcohol, converting it to an aldehyde and regenerating the hydroxylamine form of the mediator. The hydroxylamine is subsequently re-oxidized to the nitroxyl radical at the anode, completing the catalytic cycle.
Once the aldehyde is formed, it undergoes a classic condensation reaction with hydroxylamine (or its salt) to produce the oxime. A notable advancement in this area is the "in-situ electrolyte" concept, where the neutralization of hydroxylammonium chloride with a base like sodium bicarbonate not only provides the free hydroxylamine for the oximation but also generates a salt (NaCl) that serves as the supporting electrolyte for the electrochemical cell.[4]
Experimental Protocols
Protocol 1: General Procedure for Tandem Electrochemical Synthesis of Aldoximes from Primary Alcohols
This protocol is a representative procedure for the conversion of a primary alcohol to its corresponding aldoxime in an undivided electrochemical cell.
Materials and Equipment:
-
Electrochemical Cell: Undivided glass cell.
-
Anode: Reticulated vitreous carbon (RVC) or graphite (B72142) felt.
-
Cathode: Platinum foil or nickel foam.
-
Power Supply: Galvanostat/Potentiostat.
-
Magnetic Stirrer and Stir Bar.
-
Substrate: Primary alcohol (e.g., benzyl (B1604629) alcohol).
-
Mediator: 4-acetamido-TEMPO (ACT).
-
Nitrogen Source: Hydroxylamine hydrochloride (NH₂OH·HCl).
-
Base: Sodium bicarbonate (NaHCO₃).
-
Solvent System: Acetonitrile (B52724) and water.
Procedure:
-
Cell Assembly: Assemble the undivided electrochemical cell with the chosen anode and cathode, ensuring they are parallel and at a fixed distance (e.g., 5-10 mm).
-
Reaction Mixture Preparation:
-
To the electrochemical cell, add the primary alcohol (1.0 mmol).
-
Add hydroxylamine hydrochloride (1.2 mmol).
-
Add 4-acetamido-TEMPO (0.1 mmol, 10 mol%).
-
Add the solvent system, for instance, a 1:1 mixture of acetonitrile and water (20 mL).
-
While stirring, add sodium bicarbonate (1.2 mmol) in portions to neutralize the hydroxylamine hydrochloride. Effervescence will be observed. The resulting sodium chloride will act as the supporting electrolyte.
-
-
Electrolysis:
-
Immerse the electrodes into the stirred reaction mixture.
-
Begin the electrolysis under constant current (galvanostatic) conditions, for example, at a current of 20 mA.
-
Continue the electrolysis until the required charge has passed (typically 2-3 F/mol of alcohol). The progress of the reaction can be monitored by techniques such as TLC or GC-MS by periodically analyzing aliquots of the reaction mixture.
-
-
Work-up and Isolation:
-
Upon completion, stop the electrolysis and remove the electrodes.
-
Quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude oxime can be purified by column chromatography on silica (B1680970) gel.
-
Data Presentation
The following tables summarize representative quantitative data for the key step of the process: the electrochemical oxidation of primary alcohols to aldehydes. The subsequent oximation is generally a high-yielding reaction.
| Substrate (Primary Alcohol) | Mediator | Anode Material | Solvent System | Yield of Aldehyde (%) | Reference |
| Benzyl Alcohol | 4-acetamido-TEMPO | Carbon Felt | CH₃CN/H₂O | 95 | [1] |
| 4-Methoxybenzyl Alcohol | 4-acetamido-TEMPO | Carbon Felt | CH₃CN/H₂O | 97 | [1] |
| Cinnamyl Alcohol | 4-acetamido-TEMPO | Carbon Felt | CH₃CN/H₂O | 85 | [1] |
| 1-Octanol | 4-acetamido-TEMPO | Carbon Felt | CH₃CN/H₂O | 75 | [1] |
| Furfuryl Alcohol | 4-acetamido-TEMPO | Carbon Felt | CH₃CN/H₂O | 91 | [1] |
| Ethanol (B145695) | CoFe-LDH | CoFe-LDH | 1 M KOH | N/A (acetic acid) | [5] |
Note: The conversion of ethanol on CoFe-LDH leads to acetic acid, but it demonstrates the principle of alcohol oxidation. For aldehyde formation from ethanol, a mediated approach is preferred.
Visualizations
Reaction Pathway and Mechanism
Caption: Reaction pathway for the electrochemical synthesis of oximes from alcohols.
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of oximes.
References
- 1. Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04608G [pubs.rsc.org]
- 2. DFG - GEPRIS - Selective electrochemical oxidation of primary alcohols to corresponding aldehydes [gepris.dfg.de]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Optimizing electrochemical alcohol oxidation reactions via defect-rich CoFe-layered double hydroxide - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application of Titanosilicate Catalysts in Acetaldehyde Oxime Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of acetaldehyde (B116499) oxime utilizing titanosilicate catalysts. The information is curated for professionals in research, scientific, and drug development fields, focusing on providing clear, actionable data and methodologies.
Introduction
Acetaldehyde oxime is a crucial intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals. Traditional synthesis methods often involve corrosive reagents and produce significant waste. The use of titanosilicate catalysts, such as Titanium Silicalite-1 (TS-1) and Titanium Mordenite (Ti-MOR), in the liquid-phase ammoximation of acetaldehyde offers a greener and more efficient alternative. This process utilizes ammonia (B1221849) and hydrogen peroxide as the aminating and oxidizing agents, respectively, with water as the primary byproduct, aligning with the principles of green chemistry.[1] Titanosilicate catalysts have demonstrated high activity and selectivity in this reaction, making them a subject of significant research interest.
Data Presentation
The following tables summarize the quantitative data from various studies on the application of titanosilicate catalysts in this compound production, allowing for easy comparison of catalyst performance under different conditions.
Table 1: Performance of Various Titanosilicate Catalysts in Acetaldehyde Ammoximation
| Catalyst | Acetaldehyde Conversion (%) | This compound Selectivity (%) | Key Byproduct | Reference |
| Ti-MOR | 99 | 97 | Acetic acid | [2][3][4] |
| TS-1 | 99 (for cyclohexanone) | >99 (for cyclohexanone) | Condensation products | [3] |
| Ti-MWW | Lower than Ti-MOR | Lower than Ti-MOR | Acetic acid | [2][3] |
| TS-1 | 89.5 | 82.7 | Self-condensation products of acetaldehyde | [3][5] |
Table 2: Optimized Reaction Conditions for Acetaldehyde Ammoximation using Ti-MOR Catalyst
| Parameter | Optimized Value/Condition | Reference |
| Solvent | t-Butanol | [4] |
| Temperature | 60°C | [6] |
| Reaction Time | 2 hours (1.5h dropwise addition + 0.5h continued reaction) | [6] |
| Reactant Molar Ratio (CH₃CHO:H₂O₂:NH₃) | 1:1:2.5 | [1] |
| Catalyst Loading (mass ratio to acetaldehyde) | 0.1 - 0.25 | [6][7] |
| H₂O₂ Concentration | 30% (mass concentration) | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis of this compound using titanosilicate catalysts.
Protocol 1: Synthesis of this compound via Ammoximation using Ti-MOR Catalyst
Objective: To synthesize this compound from acetaldehyde, ammonia, and hydrogen peroxide using a Ti-MOR catalyst in a batch reactor.
Materials:
-
Acetaldehyde (CH₃CHO)
-
Aqueous ammonia (25% mass concentration)
-
Hydrogen peroxide (30% mass concentration)
-
Ti-MOR catalyst
-
Solvent (e.g., t-butanol, isopropanol)
-
Four-necked flask equipped with a condenser, thermometer, and magnetic stirrer
Procedure:
-
In a four-necked flask, combine acetaldehyde, aqueous ammonia, the chosen solvent, and the Ti-MOR catalyst. The typical mass ratio of acetaldehyde:ammonia (25%):solvent:catalyst is 1:0.46:5:0.25.[7]
-
Stir the mixture to form a homogeneous reaction system.
-
Heat the reactor to the desired reaction temperature (e.g., 60°C).[6]
-
Once the temperature is stable, begin the dropwise addition of 30% hydrogen peroxide. The mass ratio of hydrogen peroxide to acetaldehyde should be approximately 0.93:1.[6][7]
-
The addition of hydrogen peroxide should be carried out over a period of 1.5 hours.[6]
-
After the complete addition of hydrogen peroxide, allow the reaction to continue for another 0.5 hours at the same temperature.[6]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
The resulting liquid product can be purified by distillation to obtain this compound.[6]
Protocol 2: In-situ Infrared Spectroscopy for Reaction Mechanism Study
Objective: To investigate the reaction mechanism of acetaldehyde ammoximation in the TS-1/H₂O₂ system using in-situ infrared spectroscopy.
Materials:
-
Acetaldehyde (CH₃CHO)
-
Aqueous ammonia
-
Hydrogen peroxide (H₂O₂)
-
TS-1 catalyst
-
Deionized water
-
In-situ infrared spectrometer (e.g., ReactIR) equipped with a probe
Procedure:
-
Set up a 250-mL, four-necked flask with a condenser, thermometer, and magnetic stirrer.
-
Introduce the ReactIR probe into the flask, ensuring it is submerged in the reaction medium.
-
Add ammonia, hydrogen peroxide, and the TS-1 catalyst to the reactor and stir.
-
Monitor the infrared spectrum until the peaks stabilize.
-
Introduce acetaldehyde into the reactor. The molar ratio of CH₃CHO:H₂O₂:NH₃ should be 1:1:2.5.[1]
-
Set the reaction temperature to 60°C.[1]
-
Continuously scan the reaction mixture with the infrared spectrometer (e.g., every 15 seconds) to monitor the appearance and disappearance of characteristic peaks corresponding to reactants, intermediates (hydroxylamine), and the product (this compound).[1]
-
Analyze the spectral data to elucidate the reaction pathway.
Mandatory Visualizations
Reaction Pathway for Acetaldehyde Ammoximation
The following diagram illustrates the proposed reaction mechanism for the ammoximation of acetaldehyde over a titanosilicate catalyst.
Caption: Proposed reaction pathway for acetaldehyde ammoximation.
Experimental Workflow for this compound Synthesis
This diagram outlines the general experimental workflow from reactant preparation to product purification.
Caption: General experimental workflow for this compound synthesis.
Logical Relationship of Catalyst Deactivation and Regeneration
This diagram illustrates the cycle of catalyst use, deactivation, and regeneration.
Caption: Catalyst deactivation and regeneration cycle.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Clean synthesis of this compound through ammoximation on titanosilicate catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Clean synthesis of this compound through ammoximation on titanosilicate catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Method for preparing acetaldoxime - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103172534A - Method for preparing acetaldoxime - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving yield and purity in acetaldehyde oxime synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity in acetaldehyde (B116499) oxime synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of acetaldehyde oxime, providing potential causes and actionable solutions.
Q1: Why is my this compound yield consistently low in the traditional synthesis method?
Possible Causes:
-
Incomplete Reaction: The reaction between acetaldehyde and hydroxylamine (B1172632) may not have gone to completion.
-
Side Reactions: Competing reactions, such as aldol (B89426) condensation of acetaldehyde, can consume starting material and reduce the yield of the desired oxime.[1]
-
Incorrect pH: The reaction rate is pH-dependent. If the pH is too low, the reaction is reversible; if it is too high, it can promote side reactions.
-
Suboptimal Temperature: Inadequate temperature control can affect reaction kinetics and promote the formation of byproducts.
-
Loss during Workup: this compound is soluble in water, which can lead to losses during aqueous extraction or washing steps.[2]
Solutions:
-
Ensure Complete Reaction:
-
Use a slight excess of hydroxylamine hydrochloride (1.1-1.2 equivalents).
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Minimize Side Reactions:
-
Maintain a stoichiometric amount of base relative to the hydroxylamine salt to avoid excessively basic conditions that favor aldol condensation.[1]
-
Add acetaldehyde slowly to the reaction mixture to maintain a low concentration, thereby disfavoring self-condensation.
-
-
Optimize pH:
-
For the reaction of aldehydes with hydroxylamine, a weakly acidic medium is often beneficial.[3] When using hydroxylamine hydrochloride, a base like sodium carbonate or sodium hydroxide (B78521) is added to liberate the free hydroxylamine in situ.[1] The optimal pH range for oxime formation is generally between 4 and 6.
-
-
Control Temperature:
-
Improve Workup:
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
Possible Impurities:
-
Unreacted Acetaldehyde: Due to its volatility, it can be a persistent impurity.[2][4]
-
Water: this compound is often produced in an aqueous medium and can retain moisture.[5]
-
Ammonia (B1221849) or other bases: If a basic workup is used, residual base may be present.[4]
-
Aldol Condensation Products: Higher molecular weight byproducts from the self-condensation of acetaldehyde.[1]
-
Nitriles: Aldoximes can sometimes dehydrate to form nitriles, especially at elevated temperatures or under certain analytical conditions (e.g., in a GC injector).
Purification Strategies:
-
Azeotropic Distillation: This is a highly effective method for separating this compound from non-volatile salts and some organic impurities. The oxime forms an azeotrope with water that boils at approximately 95.5°C.[2][4]
-
Fractional Distillation ("Lights" Distillation): After collecting the aqueous azeotrope, a subsequent fractional distillation can be performed to remove lower-boiling impurities like unreacted acetaldehyde and ammonia.[2][4]
-
Crystallization: If the product is solid or can be solidified, recrystallization from a suitable solvent can be an effective purification method.[5]
-
Drying: To remove residual water, the purified product can be dried over a suitable drying agent or by azeotropic distillation with a solvent that forms a lower-boiling azeotrope with water.[5]
Q3: The reaction using a titanium silicalite catalyst (e.g., TS-1) is not giving the expected high conversion and selectivity. What could be wrong?
Possible Causes:
-
Catalyst Deactivation: The catalyst pores may be blocked by carbon deposition or other byproducts.
-
Incorrect Reactant Ratios: The molar ratios of acetaldehyde, ammonia, and hydrogen peroxide are critical for optimal performance.
-
Suboptimal Temperature: The reaction is sensitive to temperature, which influences both the main reaction and potential side reactions.[6]
-
Improper Solvent: The choice of solvent can impact the reaction rate and selectivity.
Solutions:
-
Catalyst Regeneration: Deactivated TS-1 catalysts can often be regenerated by calcination in the air to burn off carbon deposits.[6]
-
Optimize Reactant Ratios: Systematically vary the molar ratios of H₂O₂/acetaldehyde and NH₃/acetaldehyde to find the optimal conditions for your setup.[6]
-
Control Temperature: For the ammoximation of acetaldehyde using TS-1 and H₂O₂, carefully control the reaction temperature, as it is a key parameter in determining the rates of main and side reactions.[6]
-
Solvent Selection: While the reaction is often carried out in an aqueous medium, the use of alcohol solvents has also been reported.[7] The choice of solvent can influence the solubility of reactants and products, affecting the overall reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing this compound?
There are two primary methods for the synthesis of this compound:
-
Traditional Oximation: This involves the reaction of acetaldehyde with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate (B86663), in the presence of a base.[5] The base neutralizes the acid salt to generate free hydroxylamine, which then reacts with the acetaldehyde.[1]
-
Catalytic Ammoximation: This is a greener approach that uses a catalyst, typically a titanium silicalite molecular sieve like TS-1 or Ti-MOR.[8] In this process, acetaldehyde reacts with ammonia and an oxidant, usually hydrogen peroxide, to form the oxime.[9]
Q2: Why is hydroxylamine hydrochloride or sulfate used instead of free hydroxylamine?
Free hydroxylamine is a low-boiling, unstable liquid that can be explosive when heated and is readily oxidized.[1] Its salts, such as hydroxylamine hydrochloride and hydroxylamine sulfate, are stable, crystalline solids that are much safer to handle and store.[1] The free hydroxylamine is generated in situ by the addition of a base.[1]
Q3: What are the typical yields and purities achievable with different synthesis methods?
The yield and purity of this compound are highly dependent on the synthesis method and the optimization of reaction conditions.
-
Traditional Method: With careful control of pH, temperature, and stoichiometry, yields can be very high. One report indicates a near-quantitative yield (99.8%) after purification by distillation.[4]
-
Catalytic Ammoximation: This method can also provide excellent results. Under optimized conditions with a Ti-MOR catalyst, an acetaldehyde conversion of 99% and an oxime selectivity of 97% have been reported.[8] Using a TS-1 catalyst, acetaldehyde conversion and selectivity can reach up to 89.5% and 82.7%, respectively.[6]
Q4: What is the role of pH in this compound synthesis?
The pH of the reaction medium is a critical parameter. The reaction of an aldehyde with hydroxylamine is fastest in weakly acidic conditions (pH 4-6). In strongly acidic solutions, the reaction is reversible, and the formed oxime can be hydrolyzed back to the aldehyde and hydroxylamine. In strongly basic conditions, side reactions like the aldol condensation of acetaldehyde are promoted, which can significantly reduce the yield of the desired product.
Data Presentation
Table 1: Quantitative Data for Catalytic Ammoximation of Acetaldehyde
| Catalyst | Oxidant | Acetaldehyde Conversion (%) | This compound Selectivity (%) | Reference |
| Ti-MOR | H₂O₂ | 99 | 97 | [8] |
| TS-1 | H₂O₂ | 89.5 | 82.7 | [6] |
Experimental Protocols
Protocol 1: Traditional Synthesis of this compound using Hydroxylamine Sulfate and Ammonia
This protocol is based on the principles described in the cited literature.[2][4]
Materials:
-
Acetaldehyde
-
Hydroxylamine sulfate
-
Ammonium (B1175870) sulfate
-
Ammonia solution
-
Water
Procedure:
-
Prepare an aqueous solution of hydroxylamine sulfate and ammonium sulfate in a reaction vessel equipped with a stirrer, thermometer, and addition funnels.
-
Cool the reaction mixture to between 20°C and 35°C.
-
Slowly add acetaldehyde to the reaction mixture while maintaining the temperature below 50°C, preferably between 20°C and 35°C.[2]
-
After the acetaldehyde addition is complete, add ammonia solution to the mixture. The temperature should be kept below 70°C, ideally between 20°C and 35°C.[2]
-
Allow the reaction to proceed to completion. Monitor the reaction by a suitable analytical method (e.g., GC).
-
Set up a distillation apparatus and distill the reaction mixture. Collect the distillate, which will be a mixture of this compound and water (the azeotrope boils at ~95.5°C).[2][4]
-
For higher purity, subject the collected distillate to a second fractional distillation ("lights" distillation) to remove low-boiling impurities such as unreacted acetaldehyde and ammonia.[2][4]
Protocol 2: Catalytic Ammoximation of Acetaldehyde using a Ti-MOR Catalyst
This protocol is based on the optimized conditions reported for Ti-MOR catalysts.[8]
Materials:
-
Acetaldehyde
-
Ammonia solution
-
Hydrogen peroxide (30% solution)
-
Ti-MOR catalyst
-
Solvent (e.g., water or an alcohol)
Procedure:
-
In a batch reactor, charge the solvent, Ti-MOR catalyst, and ammonia solution.
-
Heat the mixture to the desired reaction temperature (e.g., 60°C).[7]
-
Add the acetaldehyde to the reactor.
-
Slowly add the hydrogen peroxide solution to the reaction mixture over a period of time (e.g., 1.5 hours).[7]
-
After the addition is complete, continue stirring the reaction for a set period (e.g., 0.5 hours) to ensure completion.[7]
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
The resulting solution containing this compound can be purified by distillation.
Visualizations
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: Experimental workflow for traditional this compound synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. US4323706A - Production of this compound - Google Patents [patents.google.com]
- 3. byjus.com [byjus.com]
- 4. EP0003898A1 - Production of this compound - Google Patents [patents.google.com]
- 5. niir.org [niir.org]
- 6. researchgate.net [researchgate.net]
- 7. Method for preparing acetaldoxime - Eureka | Patsnap [eureka.patsnap.com]
- 8. Clean synthesis of this compound through ammoximation on titanosilicate catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Challenges in the separation of syn and anti isomers of acetaldehyde oxime.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of syn and anti isomers of acetaldehyde (B116499) oxime.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of syn and anti acetaldehyde oxime isomers so challenging?
A1: The separation of syn and anti isomers of this compound is inherently difficult due to their very similar physical and chemical properties. These isomers can interconvert, especially under thermal stress or in the presence of acids or bases, which complicates purification efforts.[1] The synthesis of this compound typically results in a mixture of both isomers, necessitating a robust separation strategy for applications requiring isomerically pure compounds.
Q2: What are the primary analytical methods for separating and quantifying the syn and anti isomers of this compound?
A2: The most common and effective methods are chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2] For quantification and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool, as the chemical shifts of protons and carbons near the C=N bond differ between the two isomers.[1]
Q3: Is it possible for the isomers to interconvert during the separation process?
A3: Yes, interconversion is a significant concern. The energy barrier for rotation around the C=N bond in oximes is higher than in imines, making the isomers generally stable at room temperature. However, elevated temperatures, such as those used in GC, or the presence of acidic or basic conditions in HPLC mobile phases or on the stationary phase, can promote isomerization.[3] This can lead to broadened peaks, plateau regions between the isomer peaks, and inaccurate quantification.
Q4: How can I identify which peak corresponds to the syn and which to the anti isomer in my chromatogram?
A4: While elution order can be consistent under specific conditions, it is not universally predictable and depends on the stationary phase and other chromatographic parameters. Spectroscopic methods are essential for unambiguous identification. Gas Chromatography coupled with Fourier Transform Infrared Spectroscopy (GC-FTIR) is particularly useful, as the syn and anti isomers exhibit distinct IR spectra, unlike mass spectrometry where fragmentation patterns are often identical.[2] Previous studies using GC-FID with polyethylene (B3416737) glycol (PEG) and non-polar columns have generally shown the E (anti) isomer of this compound eluting before the Z (syn) isomer.[3] For definitive identification, collecting fractions and analyzing them by NMR spectroscopy is the most reliable method.
Troubleshooting Guides
Chromatographic Separation (GC & HPLC)
Issue 1: Poor or no separation of syn and anti isomer peaks.
-
Possible Cause A (HPLC): Inappropriate mobile phase composition.
-
Solution: Systematically vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. For reversed-phase HPLC, adjusting the percentage of the organic modifier can significantly impact resolution.
-
-
Possible Cause B (GC): Incorrect temperature program.
-
Solution: Optimize the oven temperature program. A slower temperature ramp or an isothermal period at a lower temperature can enhance separation. Be mindful that higher temperatures can increase on-column interconversion.
-
-
Possible Cause C (General): Unsuitable stationary phase.
-
Solution: The choice of column is critical. For GC, polar phases like polyethylene glycol (PEG) can induce interconversion, while phenyl-methylpolysiloxane phases may show less of this effect.[3] For HPLC, experimenting with different stationary phases (e.g., C18, phenyl-hexyl, polar-embedded) can yield better selectivity.[4]
-
Issue 2: Peak splitting or shoulder peaks for a single isomer.
-
Possible Cause A: Co-elution with an impurity.
-
Solution: If the splitting is observed for only one of the expected isomer peaks, it may be due to a co-eluting impurity. A smaller injection volume may help resolve the two components. Further method optimization to improve resolution is necessary.[5]
-
-
Possible Cause B: Column degradation or contamination.
-
Solution: A blocked column inlet frit or a void in the packing material can distort peak shape.[5] Reverse flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.
-
-
Possible Cause C: Incompatible sample solvent.
-
Solution: The solvent used to dissolve the sample should be as close in composition to the mobile phase (for HPLC) or be highly volatile (for GC) as possible. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.
-
Issue 3: Inconsistent isomer ratios between injections.
-
Possible Cause A: On-column or in-solution interconversion.
-
Solution: Investigate the effect of temperature by using a column oven and running the separation at a lower temperature.[3] Ensure the mobile phase pH is neutral and avoid acidic or basic additives if they are not essential for retention. Prepare samples in a neutral solvent and analyze them promptly after preparation.
-
-
Possible Cause B: Sample degradation.
-
Solution: Assess the stability of the this compound isomers in the chosen solvent and under the analytical conditions.
-
Fractional Crystallization
Issue 4: Difficulty in obtaining pure isomers by crystallization.
-
Possible Cause A: Similar solubility of syn and anti isomers.
-
Solution: Screen a wide range of solvents with varying polarities. The use of solvent mixtures can sometimes be effective in creating a larger solubility difference between the isomers.
-
-
Possible Cause B: Co-crystallization of isomers.
-
Solution: Employ slow crystallization techniques. Methods like slow evaporation of the solvent or slow cooling of a saturated solution can favor the formation of purer crystals of one isomer.[6] Seeding the solution with a pure crystal of the desired isomer can also promote its selective crystallization.
-
-
Possible Cause C: Isomer interconversion in solution.
-
Solution: As with chromatography, temperature and pH can affect isomer stability in solution. Conduct crystallization at the lowest practical temperature and in a neutral pH environment to minimize interconversion.
-
Data Presentation
Table 1: GC-FTIR/FID Parameters for this compound Isomer Separation
| Parameter | Setting | Reference |
| Column | VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | Illustrative |
| Carrier Gas | Helium | [2] |
| Inlet Temperature | 250 °C | Illustrative |
| Split Ratio | 50:1 | Illustrative |
| Oven Program | 40 °C (hold 2 min), ramp to 150 °C at 5 °C/min | [2] |
| Detector | FID and/or FTIR | [2] |
| Elution Order | anti isomer followed by syn isomer | [3] |
Table 2: HPLC Parameters for Acetaldehyde-DNPH Derivative Isomer Separation
| Parameter | Setting | Reference |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | [7] |
| Mobile Phase | Acetonitrile/Water gradient | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Detector | UV at 360 nm | [8] |
| Column Temp. | 30 °C | [8] |
| Note | Acetaldehyde is derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), and the resulting hydrazone isomers are separated. | [4][7] |
Table 3: NMR Chemical Shifts for this compound Isomer Identification (in D₂O)
| Isomer | Atom | Chemical Shift (ppm) | Reference |
| syn/anti mixture | C (CH₃) | 17.144 | [1] |
| syn/anti mixture | C (CH=N) | 154.087 | [1] |
| syn/anti mixture | H (CH₃) | 1.839 | [1] |
| syn/anti mixture | H (CH=N) | 6.7 (approx.) / 7.4 (approx.) | Illustrative |
| syn/anti mixture | H (NOH) | 10.8 (approx.) | Illustrative |
Note: Specific shifts for individual isomers can vary based on solvent and reference standard. The two distinct chemical shifts for the aldehydic proton are key for distinguishing and quantifying the isomers.
Experimental Protocols
Protocol 1: GC-FTIR Analysis of this compound Isomers
-
Sample Preparation: Prepare a dilute solution of the this compound isomer mixture (e.g., 1 mg/mL) in a volatile, neutral solvent such as dichloromethane (B109758) or MTBE.
-
GC Instrument Setup:
-
Install a suitable capillary column (e.g., a mid-polarity phenyl-methylpolysiloxane phase).
-
Set the carrier gas (Helium) flow rate.
-
Establish the temperature program: a low initial temperature (e.g., 40-50°C) followed by a slow ramp (e.g., 5-10°C/min) is recommended to maximize resolution.
-
Set the injector and detector temperatures appropriately, keeping them high enough to ensure volatilization but low enough to minimize thermal degradation or isomerization.
-
-
FTIR Detector Setup:
-
Set the light-pipe and transfer line temperatures to be at least 10°C higher than the maximum oven temperature to prevent condensation.[2]
-
Configure the data acquisition parameters (scan range, resolution, scan speed).
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample. Acquire both the chromatogram and the real-time IR spectra.
-
Data Analysis:
-
Identify the peaks corresponding to the syn and anti isomers.
-
Extract the IR spectrum for each peak.
-
Compare the experimental spectra to known spectra or theoretical calculations to assign the isomer configuration. The fingerprint region (<1500 cm⁻¹) is often most useful for differentiation.[2]
-
Protocol 2: Fractional Crystallization of this compound Isomers
This compound has two crystalline forms, α (m.p. 44-47°C) and β (m.p. 12°C). It is known that the E (anti) isomer can be isolated by slow crystallization of a distilled E/Z mixture.
-
Solvent Selection: Begin with a solvent in which this compound has moderate solubility at room temperature and is significantly more soluble when heated. A non-polar or moderately polar solvent like diethyl ether or a hexane/ethyl acetate (B1210297) mixture could be a starting point.
-
Dissolution: In a clean flask, dissolve the syn/anti isomer mixture in a minimal amount of the chosen warm solvent to create a saturated solution.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, and then transfer it to a refrigerator or cold bath (e.g., 0-4°C). Slow cooling is crucial to allow for the selective crystallization of one isomer.
-
Crystal Isolation: Once a significant amount of crystals has formed, isolate them by vacuum filtration.
-
Washing: Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor which is rich in the other isomer.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the composition of the mother liquor by GC or NMR to determine the efficiency of the separation.
-
Iteration: The process may need to be repeated (recrystallization) to achieve higher isomeric purity.
Visualizations
Caption: Workflow for the separation and analysis of this compound isomers by GC.
Caption: Troubleshooting logic for common chromatographic separation issues.
References
- 1. bmse000467 this compound Mixture Of Syn And Anti at BMRB [bmrb.io]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. Acetaldehyde split - Chromatography Forum [chromforum.org]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. rcprocess.se [rcprocess.se]
- 7. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcpa.in [ijcpa.in]
Stability and storage conditions for acetaldehyde oxime to prevent degradation.
This guide provides technical support for researchers, scientists, and drug development professionals on the stability and proper storage of acetaldehyde (B116499) oxime to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for acetaldehyde oxime?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[1][2][3] The recommended storage temperature is between 2-8°C.[1][2][4] It is crucial to keep the container tightly closed and sealed to prevent exposure to air and moisture.[1][3][5] Opened containers must be carefully resealed and stored upright to avoid leakage.[1][2]
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to two main degradation pathways:
-
Hydrolysis: In the presence of acid and heat, this compound can hydrolyze to form acetaldehyde and a hydroxylammonium salt.[1][6][7] Studies have shown that oxime hydrolysis is catalyzed by acid.
-
Peroxide Formation: this compound can form explosive peroxides when exposed to air.[1][6] This process, known as autoxidation, is accelerated by the presence of oxygen, light, and heat.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound is incompatible with strong oxidizing agents and strong acids.[8][9][10][11] Violent reactions can occur when it comes into contact with these substances. It is also flammable and should be kept away from heat, sparks, and open flames.[1][8][9]
Q4: Can this compound be distilled?
A4: Extreme caution should be exercised during distillation. This compound may explode or decompose violently during this process, especially if the sample has been previously exposed to air, leading to the formation of peroxides.[1][6][7]
Q5: Are there any recommended stabilizers for this compound?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color or appearance of the this compound solution. | This could indicate degradation or contamination. | Do not use the product. Dispose of it according to your institution's hazardous waste guidelines. |
| Unexpected results or low yield in a reaction using this compound. | The starting material may have degraded due to improper storage or handling. | Verify the storage conditions of your this compound. If degradation is suspected, use a fresh, properly stored batch for subsequent experiments. |
| Crystallization or precipitation in the this compound container. | This compound has two crystalline forms with melting points of 12°C and 46.5°C.[2][6] Temperature fluctuations during storage could cause solidification. | Gently warm the container to room temperature to see if the solid redissolves. If it does not, or if the appearance is abnormal, it may indicate degradation. |
| Pressure buildup in the container. | This could be due to the decomposition of this compound, which can release gaseous byproducts. | Handle the container with extreme caution in a well-ventilated fume hood. Do not attempt to open a container that is visibly bulging. Follow your institution's protocol for handling potentially explosive materials. |
Summary of Storage and Incompatibility Data
| Parameter | Recommendation | References |
| Storage Temperature | 2-8°C | [1][2][4] |
| Storage Atmosphere | Store in a tightly sealed container in a dry, well-ventilated area.[1][2][3][5] Consider purging the headspace with an inert gas like nitrogen or argon. | |
| Incompatible Materials | Strong oxidizing agents, strong acids.[8][9][10][11] | |
| Conditions to Avoid | Heat, sparks, open flames, exposure to air and light.[1][8][9] |
Experimental Protocols
While specific experimental protocols for the stability testing of this compound are not detailed in the provided search results, a general approach to assess stability can be outlined.
Protocol: Accelerated Stability Study
-
Sample Preparation: Prepare multiple aliquots of this compound in sealed, airtight vials under an inert atmosphere (e.g., nitrogen or argon).
-
Storage Conditions: Store the vials under different conditions:
-
Recommended storage: 2-8°C, protected from light.
-
Elevated temperature: e.g., 25°C, 40°C, protected from light.
-
Light exposure: Room temperature, exposed to ambient light.
-
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each storage condition for analysis.
-
Analysis: Analyze the samples for purity and the presence of degradation products using a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the purity of the stored samples to the initial sample (time 0) to determine the rate of degradation under each condition.
Visualizations
Caption: Workflow for Safe Handling and Storage of this compound.
Caption: Degradation Pathways of this compound.
References
- 1. The Reaction Mechanism of Acetaldehyde Ammoximation to Its Oxime in the TS-1/H2O2 System [mdpi.com]
- 2. EP0021072A1 - Production of alpha-hydroxy oximes - Google Patents [patents.google.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. US7232928B2 - Stabilization method of cycloalkanone oxime - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US4323706A - Production of this compound - Google Patents [patents.google.com]
- 7. Acetaldoxime | 107-29-9 [chemicalbook.com]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Clean synthesis of this compound through ammoximation on titanosilicate catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Stabilizers » Sorachim [sorachim.com]
Optimization of reaction conditions for acetaldehyde ammoximation.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the optimization of reaction conditions for acetaldehyde (B116499) ammoximation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guide
Researchers may encounter several common issues during acetaldehyde ammoximation. This guide provides a systematic approach to identify and resolve these problems.
Problem: Low Acetaldehyde Conversion
Low conversion of the starting material is a frequent challenge. The following workflow can help diagnose and address the root cause.
Side-product formation in reactions involving acetaldehyde oxime.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetaldehyde (B116499) oxime.
Troubleshooting Guides
Issue 1: Low Yield of Acetaldehyde Oxime During Synthesis
Q: My oximation of acetaldehyde is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields in this compound synthesis are often due to suboptimal reaction conditions or the presence of impurities. Here are common causes and troubleshooting steps:
-
Incomplete Reaction: Ensure the reaction has gone to completion. Monitor the reaction progress using techniques like TLC or GC-MS. The reaction of acetaldehyde with hydroxylamine (B1172632) is typically conducted at a controlled temperature, for instance, below 50°C during the addition of acetaldehyde.[1]
-
Suboptimal pH: The pH of the reaction mixture is crucial. The reaction is often carried out by adding a base, such as ammonia (B1221849), to a solution containing hydroxylamine sulfate (B86663) to generate the free hydroxylamine for the oximation.[2]
-
Side Reactions:
-
Decomposition during Workup: this compound can be sensitive to acidic conditions and heat. During distillation, decomposition back to acetaldehyde and ammonia can occur, especially if the pH drops.[2]
Troubleshooting Workflow for Low this compound Yield
References
- 1. researchgate.net [researchgate.net]
- 2. EP0003898A1 - Production of this compound - Google Patents [patents.google.com]
- 3. The Reaction Mechanism of Acetaldehyde Ammoximation to Its Oxime in the TS-1/H2O2 System [mdpi.com]
- 4. Clean synthesis of this compound through ammoximation on titanosilicate catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Troubleshooting acetaldehyde oxime distillation from aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the distillation of acetaldehyde (B116499) oxime from aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of aqueous acetaldehyde oxime solutions.
Problem: Low yield of this compound in the distillate.
-
Possible Cause 1: Incomplete azeotropic distillation.
-
Explanation: this compound forms a minimum-boiling azeotrope with water, which has a boiling point of approximately 95.5°C at atmospheric pressure and consists of about 52.5% this compound by weight.[1][2] Failure to reach and maintain the azeotropic distillation conditions can result in inefficient separation.
-
Solution: Carefully monitor the distillation temperature. The head temperature should be stable at the azeotrope's boiling point. Ensure the distillation apparatus is properly insulated to maintain thermal equilibrium.
-
-
Possible Cause 2: Presence of excess water.
-
Explanation: While an azeotrope is formed, distilling with a large excess of water can still lead to concentrating the this compound in the distillation bottoms, which may promote decomposition or side reactions.[1][2]
-
Solution: If possible, start with a more concentrated solution of this compound. The presence of salts, such as ammonium (B1175870) sulfate (B86663), can favor the partitioning of this compound into the vapor phase.[1][2]
-
-
Possible Cause 3: Hydrolysis of this compound.
-
Explanation: this compound can hydrolyze back to acetaldehyde and hydroxylamine, especially in the presence of acids.[3][4] This reaction is reversible and can be influenced by the pH of the solution.
-
Solution: Ensure the pH of the aqueous solution is controlled. The oximation reaction is typically carried out under specific pH conditions to favor the formation of the oxime.[5] During distillation, avoid acidic conditions in the reboiler.
-
Problem: Product is impure, containing acetaldehyde and ammonia.
-
Possible Cause 1: Incomplete oximation reaction.
-
Explanation: The presence of unreacted acetaldehyde is a common impurity. Ammonia may also be present from the synthesis process.[1]
-
Solution: Optimize the oximation reaction conditions (temperature, pH, reaction time) to ensure complete conversion of acetaldehyde.[5] A subsequent "lights" distillation can be performed on the collected distillate to remove lower boiling impurities like acetaldehyde and ammonia.[1] This is often done at temperatures between 80°C and 96°C.[1]
-
-
Possible Cause 2: Decomposition of this compound.
-
Explanation: this compound can decompose, particularly at elevated temperatures, to form acetaldehyde among other products.[3][4]
-
Solution: Avoid excessive heating or prolonged residence times in the distillation pot. Distillation under reduced pressure can lower the boiling point and minimize thermal decomposition.
-
Problem: Violent decomposition or explosion during distillation.
-
Possible Cause: Peroxide formation.
-
Explanation: A critical safety concern is the potential for this compound to form explosive peroxides upon exposure to air.[3][4] These peroxides can decompose violently during distillation.
-
Solution:
-
Inert Atmosphere: Always handle and distill this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen.
-
Fresh Samples: Use freshly prepared this compound solutions for distillation. Avoid storing solutions for extended periods where they are exposed to air.
-
Temperature Control: Do not overheat the distillation. It is recommended to immerse the flask in a pre-heated bath set just above the boiling point rather than gradually heating the mixture.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of pure this compound?
A1: The boiling point of pure this compound is approximately 114-115°C at atmospheric pressure.[1][2]
Q2: What are the composition and boiling point of the this compound-water azeotrope?
A2: this compound and water form a minimum-boiling azeotrope with a boiling point of about 95.5°C at atmospheric pressure. The azeotrope consists of approximately 52.5% this compound and 47.5% water by weight.[1][2]
Q3: How do salts in the aqueous solution affect the distillation?
A3: The presence of salts, such as ammonium sulfate, increases the relative volatility of this compound, favoring its transfer to the vapor phase.[1][2] For instance, a 5% this compound solution in water might be in equilibrium with 17% this compound in the vapor phase, whereas a solution with 5% this compound and 34% ammonium sulfate can be in equilibrium with 46% this compound in the vapor phase.[1]
Q4: What are the main safety precautions for distilling this compound?
A4:
-
Flammability: this compound is highly flammable. Keep it away from heat, sparks, and open flames.[3][6] Use non-sparking tools and grounded equipment.[7]
-
Explosion Hazard: Samples exposed to air can form explosive peroxides.[3][4] Handle and distill under an inert atmosphere.
-
Toxicity: this compound is harmful if inhaled, swallowed, or in contact with skin.[6] It is irritating to the eyes, respiratory system, and skin.[8] Work in a well-ventilated area or under a fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[7][9]
-
Decomposition: Avoid overheating, as it can lead to decomposition.[2]
Q5: Can I use a standard distillation setup?
A5: Yes, a standard distillation apparatus can be used, but it must be set up to operate under an inert atmosphere. Ensure all glassware is free of contaminants. For safety, it is advisable to use a heating mantle with a stirrer and to monitor the temperature of both the liquid in the reboiler and the vapor at the distillation head.
Data Summary
Table 1: Physical Properties of this compound and its Azeotrope with Water
| Property | Value |
| This compound Boiling Point | 114-115°C[1][2] |
| This compound-Water Azeotrope Boiling Point | ~95.5°C[1][2] |
| Azeotrope Composition | ~52.5% this compound, 47.5% Water (by weight)[1] |
Experimental Protocols
Protocol 1: Distillation of this compound from an Aqueous Solution
-
Preparation:
-
The aqueous solution containing this compound is charged to a round-bottom flask.
-
The distillation apparatus, including a condenser and receiving flask, is assembled.
-
The entire system is purged with an inert gas, such as nitrogen, and a positive pressure of the inert gas is maintained throughout the distillation.
-
-
Distillation:
-
Purification (Lights Distillation):
-
If necessary, the collected distillate can be subjected to a second distillation to remove lower-boiling impurities like acetaldehyde and ammonia.
-
This "lights" distillation is typically carried out at a head temperature of 80-96°C.[1]
-
Visualizations
Caption: Troubleshooting logic for low distillation yield.
Caption: Safety workflow for this compound distillation.
References
- 1. US4323706A - Production of this compound - Google Patents [patents.google.com]
- 2. EP0003898A1 - Production of this compound - Google Patents [patents.google.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Acetaldoxime | 107-29-9 [chemicalbook.com]
- 5. niir.org [niir.org]
- 6. fishersci.it [fishersci.it]
- 7. nj.gov [nj.gov]
- 8. This compound [chembk.com]
- 9. foodb.ca [foodb.ca]
Technical Support Center: Catalyst Deactivation and Regeneration in Acetaldehyde Oxime Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of acetaldehyde (B116499) oxime, with a focus on catalyst deactivation and regeneration.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Decreased Acetaldehyde Conversion and/or Acetaldehyde Oxime Selectivity
Symptoms:
-
Slower reaction rates compared to initial runs with a fresh catalyst.
-
Incomplete conversion of acetaldehyde, even with extended reaction times.
-
A noticeable decrease in the selectivity towards this compound, with an increase in byproducts.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Action |
| Catalyst Deactivation by Coking | Characterize the spent catalyst using techniques like Thermogravimetric Analysis (TGA) to quantify carbon deposits. A significant weight loss at high temperatures in an oxidizing atmosphere indicates coking. | Proceed with the catalyst regeneration protocol outlined in the "Experimental Protocols" section. This typically involves calcination to burn off the carbonaceous deposits.[1] |
| Suboptimal Reaction Temperature | Review your reaction temperature. Temperatures that are too high can accelerate the formation of byproducts and promote coke formation. | Optimize the reaction temperature. For titanosilicate catalysts like TS-1 and Ti-MOR, a temperature range of 50-70°C is often optimal for this compound synthesis.[2] |
| Incorrect Reactant Ratios | Verify the molar ratios of acetaldehyde, ammonia (B1221849), and hydrogen peroxide. An excess or deficiency of any reactant can lead to side reactions and incomplete conversion. | Adjust the reactant feed ratios. The optimal ratios are catalyst-dependent but typically fall within a specific range for acetaldehyde ammoximation. |
| Catalyst Poisoning | Analyze feedstock for impurities such as sulfur or heavy metals, which can irreversibly poison the catalyst's active sites. | Implement a feedstock purification step. If poisoning is confirmed, catalyst regeneration may not be effective, and a fresh catalyst batch may be required. |
Problem 2: Catalyst Regeneration by Calcination is Ineffective
Symptoms:
-
The regenerated catalyst shows minimal or no improvement in activity and/or selectivity compared to the deactivated state.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Action |
| Incomplete Coke Removal | Analyze the regenerated catalyst using TGA to ensure all carbon deposits have been removed. | Increase the calcination temperature or duration. A temperature-programmed calcination can help determine the optimal conditions. For TS-1 catalysts, calcination in a range of 300-550°C is often effective.[3] Ensure a sufficient flow of air or an oxygen-containing gas during calcination. |
| Thermal Degradation of the Catalyst | Characterize the regenerated catalyst using XRD to check for any changes in the crystalline structure. A loss of crystallinity indicates structural damage. | Optimize the calcination temperature. Avoid excessively high temperatures that can lead to sintering and irreversible damage to the catalyst's framework. |
| Irreversible Poisoning | If the catalyst was exposed to poisons, calcination might not be sufficient to restore activity. | If poisoning is suspected and calcination is ineffective, the catalyst may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of catalyst deactivation in this compound synthesis?
A1: The most common indicators of catalyst deactivation are a gradual decrease in acetaldehyde conversion and a drop in selectivity towards this compound. You may also observe a need for higher reaction temperatures to achieve the same conversion levels as with a fresh catalyst.
Q2: What is the main cause of deactivation for titanosilicate catalysts (e.g., TS-1, Ti-MOR) in this reaction?
A2: The primary cause of deactivation for titanosilicate catalysts in the ammoximation of acetaldehyde is the deposition of carbonaceous materials, often referred to as "coke," on the catalyst surface and within its pores.[1] These deposits block the active sites and hinder the diffusion of reactants and products.
Q3: How can I regenerate a deactivated titanosilicate catalyst?
A3: The most effective and widely used method for regenerating coked titanosilicate catalysts is calcination.[1] This process involves heating the catalyst in the presence of an oxidizing agent, typically air, to burn off the carbon deposits.
Q4: What are the typical conditions for calcination to regenerate a coked TS-1 catalyst?
A4: While optimal conditions can vary, a general procedure involves heating the deactivated catalyst in a stream of air. A temperature-programmed approach is often recommended, with a gradual ramp up to a final temperature between 300°C and 550°C.[3] It is crucial to control the temperature to avoid thermal damage to the catalyst.
Q5: Can the regenerated catalyst perform as well as a fresh catalyst?
A5: In many cases, yes. Proper regeneration by calcination can restore the catalyst's activity and selectivity to levels comparable to that of a fresh catalyst, especially if the deactivation was solely due to coking.[3]
Q6: How can I minimize catalyst deactivation?
A6: To prolong the life of your catalyst, consider the following:
-
Optimize Reaction Conditions: Operate at the lowest effective temperature and pressure to slow down coke formation.
-
Purify Feedstocks: Ensure your acetaldehyde, ammonia, and other reagents are free from potential catalyst poisons.
-
Control Reactant Ratios: Maintain optimal stoichiometry to minimize side reactions that can lead to coke precursors.
Data Presentation
Table 1: Physicochemical Properties of Fresh, Deactivated, and Regenerated TS-1 Catalyst
| Property | Fresh TS-1 | Deactivated TS-1 | Regenerated TS-1 |
| BET Surface Area (m²/g) | ~350-450 | Decreased | Restored to near-fresh levels |
| Pore Volume (cm³/g) | ~0.15-0.20 | Decreased | Restored to near-fresh levels |
| Crystallinity (XRD) | High | No significant change | No significant change |
| Carbon Content (wt%) | < 1 | Increased | Reduced to near-fresh levels |
Note: The values presented are typical and may vary depending on the specific synthesis and deactivation conditions.
Experimental Protocols
Synthesis of Titanium Silicalite-1 (TS-1) Catalyst
This protocol describes a common hydrothermal synthesis method for TS-1.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Tetrabutyl orthotitanate (TBOT)
-
Tetrapropylammonium hydroxide (B78521) (TPAOH) solution
-
Deionized water
Procedure:
-
Prepare two solutions separately.
-
Solution A: Add TEOS to the TPAOH solution and stir until a clear solution is obtained.
-
Solution B: Mix TBOT with a small amount of isopropanol.
-
-
Slowly add Solution B to Solution A under vigorous stirring.
-
Continue stirring the resulting mixture for at least one hour to ensure complete hydrolysis and homogenization.
-
Transfer the final gel to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 170-180°C and maintain this temperature for 24-48 hours for crystallization.
-
After crystallization, cool the autoclave to room temperature.
-
Recover the solid product by filtration or centrifugation, wash thoroughly with deionized water until the pH of the filtrate is neutral, and then dry at 100-120°C overnight.
-
Calcine the dried powder in air at 550°C for 6 hours to remove the organic template (TPAOH).
This compound Synthesis
This protocol outlines a typical procedure for the liquid-phase ammoximation of acetaldehyde.
Materials:
-
Acetaldehyde
-
Aqueous ammonia solution
-
Hydrogen peroxide (30 wt%)
-
TS-1 or Ti-MOR catalyst
-
Solvent (e.g., t-butanol or isopropanol)
Procedure:
-
In a batch reactor, add the solvent, aqueous ammonia, and the catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 60°C) with stirring.
-
Simultaneously and slowly, feed the acetaldehyde and hydrogen peroxide into the reactor over a period of 1-2 hours.
-
After the addition is complete, continue the reaction for an additional 1-2 hours to ensure maximum conversion.
-
Monitor the reaction progress by taking samples periodically and analyzing them using Gas Chromatography (GC).
-
After the reaction, cool the mixture, filter to recover the catalyst, and analyze the liquid product.
Catalyst Deactivation Study
To study deactivation, the catalyst is typically subjected to prolonged or repeated reaction cycles.
Procedure:
-
Perform the this compound synthesis as described in Protocol 2.
-
After each reaction cycle, recover the catalyst by filtration.
-
Without regeneration, reuse the catalyst in a subsequent reaction cycle with fresh reactants.
-
Repeat this process for several cycles, monitoring the acetaldehyde conversion and this compound selectivity in each cycle to observe the deactivation trend.
Catalyst Regeneration by Calcination
This protocol describes a general procedure for regenerating a coked titanosilicate catalyst.
Materials:
-
Deactivated (coked) catalyst
-
Tube furnace
-
Air or a mixture of nitrogen and oxygen
Procedure:
-
Place the dried, deactivated catalyst in a quartz tube within the tube furnace.
-
Start a flow of air or a lean oxygen/nitrogen mixture over the catalyst bed.
-
Heat the furnace to a target temperature, typically between 450°C and 550°C, using a controlled temperature ramp (e.g., 2-5°C/min).
-
Hold the temperature for a set period (e.g., 4-6 hours) to ensure complete combustion of the coke.
-
Cool the furnace down to room temperature under the same gas flow.
-
The regenerated catalyst is now ready for characterization or reuse.
Visualizations
Caption: Catalyst deactivation and regeneration cycle.
Caption: Troubleshooting workflow for decreased catalyst performance.
Caption: Mechanism of catalyst deactivation by coking.
References
Mitigating hazards in the handling of flammable acetaldehyde oxime.
This guide provides essential safety information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with flammable acetaldehyde (B116499) oxime. Adherence to these guidelines is critical for mitigating the inherent hazards associated with this compound.
Hazard Summary: Quantitative Data
A clear understanding of the physical and chemical properties of acetaldehyde oxime is fundamental to its safe handling. The following table summarizes key quantitative hazard data.
| Property | Value | Source(s) |
| Flash Point | 40 °C (104 °F) - open cup | [1] |
| Auto-ignition Temperature | 380 °C | [1][2][3] |
| Explosive Limits in Air | 4.2% - 50.0% by volume | [1][3][4][5] |
| Boiling Point | 115 °C (239 °F) | [3][6] |
| Melting Point | 44 - 46 °C (α-form), 12 °C (β-form) | [2][3][5] |
| Vapor Pressure | 13 hPa at 25 °C | [1][3] |
| Solubility in Water | 185 g/L | [1][2] |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments involving this compound, with a focus on safety and hazard mitigation.
Q1: My reaction mixture containing this compound has developed a yellowish tint. What could be the cause?
An unexpected color change may indicate decomposition or the formation of impurities. This compound can decompose, especially when heated or in the presence of acids, to form acetaldehyde and hydroxylammonium salts.[3][5][7][8] It is also crucial to consider the potential for side reactions. If the reaction is a Beckmann rearrangement, for instance, incomplete conversion or side reactions could lead to colored byproducts.
Q2: I need to distill this compound. What are the critical safety precautions?
Distillation of this compound is particularly hazardous due to its potential to form explosive peroxides upon exposure to air.[2][3][7][8] It is imperative to:
-
Test for Peroxides: Before any distillation, test the material for the presence of peroxides. If peroxides are present, they must be removed before heating.
-
Use an Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen.
-
Avoid Distilling to Dryness: Never distill the flask to dryness, as this can concentrate peroxides and other unstable residues, leading to an explosion. Always leave a residual amount of liquid in the distillation flask.
-
Monitor Temperature: Carefully monitor the distillation temperature. This compound forms a minimum-boiling azeotrope with water, which boils at approximately 95.5°C.[9][10]
Q3: The pressure in my reaction vessel is increasing unexpectedly. What should I do?
An unexpected pressure increase is a serious sign of a potential runaway reaction or gas evolution. Immediately:
-
Remove any heating source.
-
If possible and safe to do so, cool the reaction vessel using an ice bath.
-
Ensure the reaction is being conducted in a well-ventilated fume hood with the sash lowered.
-
Alert a colleague and be prepared to evacuate the area.
Decomposition of this compound can produce gaseous byproducts.[5] Reactions involving this compound, such as a nickel-catalyzed rearrangement to an amide, have been reported to go out of control.[2][3][5][7][8]
Q4: What are the immediate first aid measures in case of skin or eye contact with this compound?
-
Skin Contact: Immediately wash the affected area with soap and plenty of water, and remove all contaminated clothing.[11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
Always have an emergency shower and eyewash station readily accessible when working with this compound.[11]
Q5: How should I handle a spill of this compound?
For a small spill:
-
Eliminate all ignition sources from the area.[7]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Absorb the spill with a non-combustible material like dry earth, sand, or vermiculite.[7]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for proper waste disposal.[7]
-
Ventilate the area.
For a large spill, evacuate the area and follow your institution's emergency procedures.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.[8][12][13] This experiment must be performed in a well-ventilated fume hood, and all appropriate PPE must be worn.
Materials:
-
Acetaldehyde
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium carbonate
-
Water
-
Ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
-
Round-bottom flask
-
Stir bar
-
Addition funnel
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve hydroxylamine hydrochloride in water.
-
In a separate beaker, dissolve sodium carbonate in water.
-
Cool the hydroxylamine hydrochloride solution in an ice bath.
-
Slowly add the sodium carbonate solution to the hydroxylamine hydrochloride solution with stirring.
-
In an addition funnel, prepare a solution of acetaldehyde in water.
-
Add the acetaldehyde solution dropwise to the cooled reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC, GC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ether several times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. The remaining product is this compound.
Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Hazard Mitigation Decision Tree for this compound Spill
Caption: A decision-making guide for responding to an this compound spill.
Diagram 3: Peroxide Formation and Decomposition Hazard
Caption: The pathway from this compound to a potential explosion due to peroxide formation.
References
- 1. Acetaldoxime (mixture of cis and trans isomers) for synthesis 107-29-9 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Acetaldoxime | 107-29-9 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Aldoxime | C2H5NO | CID 7863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Cas 107-29-9,Acetaldoxime | lookchem [lookchem.com]
- 9. EP0003898A1 - Production of this compound - Google Patents [patents.google.com]
- 10. US4323706A - Production of this compound - Google Patents [patents.google.com]
- 11. nj.gov [nj.gov]
- 12. byjus.com [byjus.com]
- 13. niir.org [niir.org]
Overcoming challenges in the scale-up of acetaldehyde oxime production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of acetaldehyde (B116499) oxime production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of acetaldehyde oxime.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: Reaction time, temperature, or pH may be suboptimal. | - Ensure the reaction goes to completion by monitoring with techniques like GC or TLC. - Maintain the temperature in the optimal range (e.g., 20-35°C during initial addition, then up to 60-70°C depending on the protocol).[1][2][3] - Control the pH; oxime formation is often fastest at a pH between 4 and 6.[4] Use a buffer or carefully add a base to maintain the target pH. |
| Side Reactions: Unwanted side reactions may be consuming reactants or the product. | - Precise control over temperature and pH is crucial to minimize side reactions.[5] - Ensure efficient stirring to prevent localized overheating or high concentrations of reactants. | |
| Decomposition of Product: this compound can decompose, especially at high temperatures or under acidic conditions.[1][6] | - Avoid excessive temperatures during the reaction and workup. - Neutralize any excess acid promptly after the reaction is complete. | |
| Product Discoloration (Yellow or Brown) | Impurity Presence: Residual impurities or side-products may be colored. | - Ensure the purity of the starting materials (acetaldehyde and hydroxylamine). - Purify the crude product using the recommended two-stage distillation process.[6][7] |
| Thermal Decomposition: Overheating during distillation can lead to decomposition and color formation. | - Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. - Ensure the distillation temperature does not significantly exceed the boiling point of the azeotrope (95.5°C at atmospheric pressure).[1][7] | |
| Presence of Unreacted Acetaldehyde in Final Product | Incomplete Reaction: Insufficient hydroxylamine (B1172632) or reaction time. | - Use a slight excess (1.1-1.3 equivalents) of hydroxylamine to drive the reaction to completion.[8] - Increase the reaction time and monitor for the disappearance of acetaldehyde. |
| Inefficient Purification: The "lights" distillation step may not be effectively removing the lower-boiling acetaldehyde. | - Optimize the "lights" distillation by carefully controlling the temperature (80-96°C) and reflux ratio to selectively remove acetaldehyde and ammonia (B1221849).[7] | |
| Formation of Solid Precipitate During Reaction | Salt Byproduct: If using hydroxylamine salts (e.g., hydroxylamine sulfate), inorganic salts like ammonium (B1175870) sulfate (B86663) will precipitate.[1][5] | - This is a normal occurrence in many protocols. The salt can be removed by filtration before distillation. |
| Safety Hazard: Peroxide Formation | Exposure to Air: this compound can form explosive peroxides upon exposure to air.[9] | - Store this compound under an inert atmosphere (e.g., nitrogen or argon). - Avoid storing samples for extended periods, especially if they have been exposed to air. - Before distilling, test for peroxides and take appropriate safety precautions if they are present. |
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound?
The most common method is the oximation of acetaldehyde with hydroxylamine or its salts (like hydroxylamine sulfate) in an aqueous medium.[5] The reaction involves the condensation of the aldehyde with hydroxylamine to form the oxime and water.
2. Why is pH control so important in this synthesis?
Maintaining the correct pH is critical for maximizing the reaction rate and minimizing side reactions.[5] The optimal pH for oxime formation is typically in the slightly acidic range of 4 to 6.[4]
3. What are the key challenges in scaling up this compound production?
Key challenges include:
-
Raw Material Sourcing and Cost: The availability and price of acetaldehyde and hydroxylamine can fluctuate, impacting production costs.[5]
-
Process Control: Precise control of temperature and pH is necessary for consistent yield and purity.[5]
-
Purification: Separating the water-soluble this compound from the aqueous reaction mixture and impurities requires an efficient distillation process.[7]
-
Safety: Handling highly flammable and potentially explosive compounds like acetaldehyde and this compound requires strict safety protocols.[9][10]
-
Environmental Compliance: Proper disposal and treatment of waste streams are necessary to meet regulatory requirements.[5]
4. How is this compound typically purified?
A two-stage distillation process is often employed. The first stage involves the distillation of a minimum-boiling azeotrope of this compound and water (boiling point ~95.5°C) directly from the reaction mixture.[1][6][7] The second stage is a "lights" distillation to remove lower-boiling impurities such as unreacted acetaldehyde and ammonia.[6][7]
5. What are the main impurities to look out for in the final product?
Common impurities include unreacted acetaldehyde, ammonia, and acetonitrile.[11] The presence of these can affect the quality and safety of the final product.
6. What safety precautions should be taken when working with this compound?
-
Handle in a well-ventilated area, preferably in a fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.[12]
-
Use explosion-proof equipment and take measures to prevent static discharge, as acetaldehyde is highly flammable.[12]
-
Be aware that this compound can form explosive peroxides upon exposure to air and may decompose violently during distillation.[9]
-
Store in a cool, well-ventilated area in tightly closed containers, away from oxidizing agents and strong acids.
Data Presentation
Table 1: Key Reaction Parameters for this compound Synthesis
| Parameter | Recommended Range/Value | Notes |
| Reactant Molar Ratio | 1.1 - 1.3 (Hydroxylamine:Acetaldehyde) | A slight excess of hydroxylamine helps to ensure complete conversion of acetaldehyde.[8] |
| Reaction Temperature | 20 - 35°C (Initial Addition) | Helps to control the initial exothermic reaction.[1] |
| Up to 60 - 70°C (Reaction) | The temperature can be increased to drive the reaction to completion.[1][2][3] | |
| pH | 4 - 6 | Optimal for the rate of oxime formation.[4] |
| Solvent | Aqueous medium | The reaction is typically carried out in water.[5] |
Table 2: Distillation Parameters for this compound Purification
| Parameter | First Distillation (Azeotrope) | Second Distillation ("Lights" Removal) |
| Boiling Point (at atm. pressure) | ~95.5°C | 80 - 96°C |
| Composition of Distillate | ~52.5% this compound, 47.5% Water | Primarily acetaldehyde and ammonia, with some water and this compound. |
| Purpose | To separate the product from the reaction mixture salts and non-volatile impurities.[6][7] | To remove low-boiling impurities from the collected azeotrope.[7] |
Table 3: Typical Impurity Profile for 50% Aqueous this compound Solution
| Impurity | Specification Limit |
| Acetaldehyde | ≤ 0.10% |
| Acetonitrile | ≤ 0.10% |
| Methyl Ethyl Ketoxime | ≤ 0.50% |
| Alkalinity (as NH₃) | ≤ 0.1% |
| Iron (as Fe) | ≤ 1.0 ppm |
| pH | 8.0 - 9.0 |
| (Data adapted from a commercial product specification sheet)[11] |
Experimental Protocols
1. Laboratory-Scale Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Materials:
-
Acetaldehyde
-
Hydroxylamine sulfate
-
Ammonia solution (or other suitable base)
-
Deionized water
-
-
Procedure:
-
In a well-ventilated fume hood, prepare an aqueous solution of hydroxylamine sulfate.
-
Cool the solution in an ice bath to below 10°C.
-
Slowly add acetaldehyde to the cooled hydroxylamine solution with vigorous stirring, ensuring the temperature is maintained below 35°C.[1]
-
After the acetaldehyde addition is complete, slowly add a base (e.g., ammonia solution) to adjust the pH to the desired range (e.g., 5-6), while keeping the temperature below 70°C.[1]
-
Allow the reaction to stir for a predetermined time (e.g., 1-2 hours) at a controlled temperature (e.g., 40-60°C) to ensure completion.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC).
-
Once the reaction is complete, the crude product is ready for purification.
-
2. Purification by Two-Stage Distillation
-
Procedure:
-
First Distillation:
-
Set up a distillation apparatus. If inorganic salts have precipitated, filter them off before charging the distillation flask.
-
Heat the reaction mixture to distill the this compound/water azeotrope. The head temperature should be approximately 95.5°C at atmospheric pressure.[1][7]
-
Continue distillation until the rate of collection slows significantly or the pot temperature rises, indicating that most of the azeotrope has been removed.
-
-
Second Distillation ("Lights" Removal):
-
Combine the fractions from the first distillation.
-
Perform a fractional distillation of the collected azeotrope.
-
Carefully collect the initial fraction, which will be enriched in lower-boiling impurities like acetaldehyde and ammonia, at a head temperature of 80-96°C.[7]
-
The main fraction will be the purified this compound/water azeotrope.
-
Monitor the purity of the fractions using GC analysis.
-
-
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for addressing low yield in this compound production.
References
- 1. EP0003898A1 - Production of this compound - Google Patents [patents.google.com]
- 2. Method for preparing acetaldoxime - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. niir.org [niir.org]
- 6. niir.org [niir.org]
- 7. US4323706A - Production of this compound - Google Patents [patents.google.com]
- 8. Synthesis of aldehyde oxime standards [stacks.cdc.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. web.stanford.edu [web.stanford.edu]
- 11. advansix.com [advansix.com]
- 12. wcu.edu [wcu.edu]
Validation & Comparative
A Comparative Study of Acetaldehyde Oxime and Other Oximes in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of acetaldehyde (B116499) oxime with other oximes in key organic reactions, supported by experimental data from the literature. Oximes are a versatile class of organic compounds, characterized by the RR'C=NOH functional group, which serve as crucial intermediates in organic synthesis, finding applications from the construction of complex heterocyclic scaffolds to bioconjugation. Acetaldehyde oxime, as one of the simplest aldoximes, offers a unique reactivity profile that will be compared against other aldoximes and ketoximes.
General Reactivity and Stability
Oximes, derived from the condensation of aldehydes or ketones with hydroxylamine (B1172632), exhibit a rich and varied reactivity.[1] The nature of the substituents on the carbon of the C=N bond significantly influences their stability and reactivity. Generally, ketoximes are more stable than aldoximes.[2] In aqueous solutions, aliphatic oximes are significantly more resistant to hydrolysis than analogous hydrazones, a critical consideration in bioconjugation applications.[3][4][5] The stability of oximes is also pH-dependent, with maximum stability typically observed in acidic conditions (pH 2-3).[2]
Comparative Performance in Key Organic Reactions
The following sections detail the comparative performance of this compound and other oximes in several fundamental organic reactions.
Beckmann Rearrangement
The Beckmann rearrangement is a classic reaction of oximes, yielding amides from ketoximes and nitriles from aldoximes.[6][7] For aldoximes like this compound, the reaction proceeds through a dehydration mechanism to furnish the corresponding nitrile.[8]
Comparative Data for Beckmann Rearrangement of Aldoximes to Nitriles
| Aldoxime | Reagent/Conditions | Yield of Nitrile | Reference |
| This compound | TCT/DMF, rt | Quantitative | [8] |
| Benzaldehyde Oxime | TCT/DMF, rt | Quantitative | [8] |
| 4-Methoxybenzaldehyde Oxime | TCT/DMF, rt | Quantitative | [8] |
| 4-Nitrobenzaldehyde Oxime | TCT/DMF, rt | Quantitative | [8] |
| Cinnamaldehyde Oxime | TCT/DMF, rt | Quantitative | [8] |
TCT: 2,4,6-trichloro[2][9][10]triazine; DMF: N,N-dimethylformamide; rt: room temperature
As indicated in the table, the conversion of various aldoximes, including this compound, to their corresponding nitriles under mild conditions using TCT/DMF is highly efficient, proceeding in quantitative yields.[8] This suggests that this compound is a highly suitable substrate for this transformation, comparable to other aromatic and α,β-unsaturated aldoximes.
Dehydration to Nitriles
The direct dehydration of aldoximes is a common and useful method for the synthesis of nitriles. Various reagents have been developed to facilitate this transformation under mild conditions.
Comparative Data for Dehydration of Aldoximes to Nitriles
| Aldoxime | Reagent/Conditions | Yield of Nitrile (%) | Reference |
| 4-Chlorobenzaldehyde Oxime | BOP/DBU, CH₂Cl₂ | 91 | [11] |
| 4-Nitrobenzaldehyde Oxime | BOP/DBU, CH₂Cl₂ | 93 | [11] |
| 3-Phenylpropionaldehyde Oxime | BOP/DBU, CH₂Cl₂ | 85 | [11] |
| Indole-3-carboxaldehyde Oxime | BOP/DBU, CH₂Cl₂ | 88 | [11] |
| Vanillin Oxime | NH₂OH·HCl/TiO₂, MW | 77 (conversion) | [12] |
BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; MW: Microwave irradiation
1,3-Dipolar Cycloaddition Reactions
Aldoximes are valuable precursors to nitrile oxides, which are highly reactive 1,3-dipoles that readily undergo cycloaddition reactions with alkenes to form isoxazolines.[13] This transformation is typically achieved by oxidation of the aldoxime.
This compound can be chlorinated with N-chlorosuccinimide to generate acetohydroxamoyl chloride, which upon treatment with a base like triethylamine, eliminates HCl to form acetonitrile (B52724) N-oxide in situ. This nitrile oxide can then be trapped with an alkene to afford the corresponding 3-methyl-2-isoxazoline derivative.[13] While quantitative comparative data is scarce, the general reactivity is well-established for a range of aldoximes.[14]
Palladium-Catalyzed Cross-Coupling Reactions
Oximes and their derivatives can participate in palladium-catalyzed cross-coupling reactions, serving as precursors to various nitrogen-containing compounds.[15] Oxime-derived palladacycles have also been employed as highly efficient catalysts in reactions like the Heck-Mizoroki reaction.[16][17] The reactivity of the oxime in these transformations is influenced by the nature of the O-substituent and the reaction conditions. While the participation of various ketoximes and benzaldoximes has been documented, specific comparative studies detailing the performance of this compound in these reactions are not extensively reported.
Experimental Protocols
General Procedure for the Beckmann Rearrangement of Aldoximes to Nitriles
This protocol is based on the method described by De Luca, et al.[8][18]
Materials:
-
Aldoxime (e.g., this compound)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the aldoxime (1.0 mmol) in dry DMF (2 mL) at room temperature, add 2,4,6-trichloro[2][9][10]triazine (1.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with dichloromethane (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude nitrile can be purified by column chromatography on silica (B1680970) gel if necessary.
General Procedure for the Dehydration of Aldoximes to Nitriles using BOP Reagent
This protocol is adapted from the work of Bose & Manhas.[11]
Materials:
-
Aldoxime
-
BOP reagent ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dry dichloromethane (CH₂Cl₂)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the aldoxime (1.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add BOP reagent (1.1 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add DBU (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting nitrile by chromatography or distillation.
Determination of Hydrolytic Stability of Oximes by ¹H NMR Spectroscopy
This generalized protocol is based on methods described in the literature for comparing the stability of C=N linkages.[2]
Materials:
-
Oxime conjugate
-
Deuterated buffer solutions (e.g., pD 5.0, 7.0, 9.0)
-
Deuterated formaldehyde (B43269) (CD₂O) or another suitable hydroxylamine trap
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the oxime conjugate in a suitable deuterated solvent.
-
In an NMR tube, combine a known concentration of the oxime stock solution with a deuterated buffer of the desired pD.
-
Add a molar excess (e.g., 10-fold) of a deuterated aldehyde trap, such as deuterated formaldehyde, to prevent the reverse reaction.
-
Acquire an initial ¹H NMR spectrum (time = 0).
-
Incubate the NMR tube at a constant temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the oxime and the parent aldehyde/ketone hydrolysis product.
-
Plot the natural logarithm of the oxime concentration versus time. The negative of the slope of this plot gives the first-order rate constant (k) for hydrolysis.
-
Calculate the half-life (t₁/₂) of the oxime using the equation: t₁/₂ = 0.693 / k.
Visualizations
Caption: Beckmann rearrangement of an aldoxime to a nitrile.
Caption: Experimental workflow for determining oxime hydrolytic stability.
Caption: Synthesis of isoxazolines via nitrile oxide cycloaddition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. audreyli.com [audreyli.com]
- 9. benchchem.com [benchchem.com]
- 10. Method for preparing acetaldoxime - Eureka | Patsnap [eureka.patsnap.com]
- 11. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetaldoxime - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic applications of oxime-derived Palladacycles as versatile catalysts in cross-coupling reactions (2004) | Diego A. Alonso | 9 Citations [scispace.com]
- 18. Beckmann rearrangement of oximes under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetaldehyde Oxime: A Comparative Guide for Industrial Intermediate Validation
For researchers, scientists, and drug development professionals, the selection of chemical intermediates is a critical decision that influences reaction efficiency, scalability, safety, and cost. Acetaldehyde (B116499) oxime (CH₃CH=NOH) is a versatile intermediate with significant applications in the agrochemical and water treatment industries. This guide provides an objective comparison of acetaldehyde oxime's performance against key alternatives, supported by experimental data and detailed methodologies, to validate its role in industrial processes.
Core Applications and Performance Comparison
This compound is primarily utilized in two major industrial domains: as a precursor in the synthesis of carbamate (B1207046) insecticides, such as Methomyl (B1676398) and Thiodicarb, and as a low-toxicity oxygen scavenger in boiler water treatment.
Intermediate in Pesticide Synthesis
This compound is a crucial building block for the synthesis of S-methyl-N-hydroxythioacetimidate (MHTA), also known as methomyl oxime. MHTA is the direct precursor to the insecticide Methomyl and is also involved in the synthesis of Thiodicarb. The validation of this compound in this context involves comparing its synthesis route to MHTA against other potential, albeit less common, manufacturing pathways.
The "acetaldehyde method" is the most prevalent industrial route to MHTA, underscoring the industrial importance of this compound.[1][2] This process involves the initial synthesis of this compound, followed by its conversion to MHTA. Alternatives to this route exist but are less documented in publicly available literature.
Table 1: Comparison of Synthetic Routes to Methomyl Oxime (MHTA)
| Parameter | This compound Route | Alternative Routes (e.g., Acetonitrile, Nitroethane) |
| Starting Materials | Acetaldehyde, Hydroxylamine | Acetonitrile, Nitroethane, Methyl Ethyl Ketone, Thiothis compound[1][2] |
| Key Intermediate | This compound | Various, specific to the process |
| Process Complexity | Multi-step, well-established process. | Potentially shorter but may involve more hazardous reagents or complex transformations. |
| Yield | High yields reported for the conversion of this compound to MHTA (80-90%).[3] | Data not widely available for industrial-scale processes. |
| Industrial Adoption | High; considered the main method for producing methomyl oxime globally.[1] | Low to none documented in open literature, suggesting niche or less favorable economics. |
| Safety & Environment | Traditional synthesis generates by-products. Greener alternatives for this compound synthesis exist.[4] | Varies depending on the specific route; some may involve highly toxic or explosive precursors. |
Synthesis Pathway for Methomyl via this compound
The logical flow from acetaldehyde to the final insecticide product, Methomyl, highlights the central role of this compound.
References
Acetaldehyde oxime versus formaldehyde oxime: a comparative reactivity analysis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reactivity of acetaldehyde (B116499) oxime and formaldehyde (B43269) oxime (formoxime). By examining their chemical properties, stability, and biological interactions, this document aims to equip researchers with the necessary information to make informed decisions in their experimental designs and drug development processes.
Physicochemical Properties: A Foundation for Reactivity
A comparative summary of the key physicochemical properties of acetaldehyde oxime and formaldehyde oxime is presented in Table 1. These properties fundamentally influence their reactivity and handling.
| Property | This compound | Formaldehyde Oxime | References |
| Molecular Formula | C₂H₅NO | CH₃NO | [1] |
| Molar Mass | 59.07 g/mol | 45.04 g/mol | [1][2] |
| Appearance | Colorless liquid or crystalline solid | Colorless liquid | [3][4] |
| Melting Point | 46.5 °C (α-form), 12 °C (β-form) | 2.5 °C | [4][5] |
| Boiling Point | 114.5-115 °C | 84 °C | [4][5] |
| Density | ~0.966 g/cm³ | Not readily available | [5] |
| Water Solubility | Very soluble | Soluble | [4][5] |
| Stability | Can explode on distillation if peroxides have formed. | Tends to polymerize into a cyclic trimer. | [4][6] |
Comparative Reactivity and Stability
Hydrolytic Stability: Oximes, in general, are significantly more resistant to hydrolysis than analogous hydrazones, a crucial factor for their use in bioconjugation and as protecting groups.[7] The rate of hydrolysis is influenced by factors such as the nature of the parent carbonyl compound, pH, and temperature. Oximes derived from aldehydes are generally less stable than those derived from ketones.[7] Given that both acetaldehyde and formaldehyde are aldehydes, a direct comparison of their oximes' hydrolytic stability is pertinent.
The primary mechanism of reactivity for both this compound and formaldehyde oxime is hydrolysis, which regenerates the corresponding aldehyde and hydroxylamine. This reaction is typically acid-catalyzed.[7] The relative stability can be experimentally determined by monitoring the rate of this hydrolysis.
Redox Properties: this compound is known to act as a reducing agent and an antioxidant.[5] It has been used as an oxygen scavenger in industrial applications, replacing the more toxic hydrazine.[5] This suggests that the C-H bond of the ethylidene group in this compound is susceptible to oxidation. In contrast, formaldehyde oxime, lacking a methyl group, may exhibit different redox behavior, though specific data on its redox potential is scarce.
Polymerization: A significant difference in the reactivity of formaldehyde oxime is its propensity to polymerize, typically forming a cyclic trimer, 1,3,5-trihydroxyhexahydro-1,3,5-triazine.[4][8] This polymerization can be a limiting factor in its application and requires careful handling and storage. This compound does not exhibit this same tendency for trimerization.
Experimental Protocols for Reactivity Analysis
To provide a quantitative comparison of the reactivity of this compound and formaldehyde oxime, the following experimental protocols can be employed.
Determination of Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol allows for the kinetic analysis of oxime hydrolysis by monitoring the disappearance of the oxime signal and the appearance of the corresponding aldehyde signal over time.
Materials:
-
This compound
-
Formaldehyde oxime
-
Deuterated buffer solutions (e.g., acetate (B1210297) or phosphate (B84403) buffers) at various pH values (e.g., 4, 7, 9)
-
NMR tubes
-
¹H NMR Spectrometer
Procedure:
-
Prepare stock solutions of this compound and formaldehyde oxime in a suitable deuterated solvent (e.g., D₂O).
-
In an NMR tube, mix the oxime stock solution with a deuterated buffer of the desired pH.
-
Acquire an initial ¹H NMR spectrum at time t=0.
-
Incubate the NMR tube at a constant, controlled temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the characteristic signals for the oxime (e.g., the CH=N proton) and the corresponding aldehyde (e.g., the -CHO proton).
-
Plot the natural logarithm of the oxime concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k_obs) for hydrolysis under those conditions.
-
Compare the calculated rate constants for this compound and formaldehyde oxime at each pH to determine their relative hydrolytic stability.
Figure 1. Workflow for determining hydrolytic stability of oximes via ¹H NMR spectroscopy.
Biological Activity and Signaling Pathways
The biological activities of this compound and formaldehyde oxime are not as extensively studied as their parent aldehydes. However, some insights can be drawn.
This compound:
-
Toxicity: this compound is considered to have low toxicity.[5]
-
Antioxidant Properties: Its use as an oxygen scavenger suggests it may have antioxidant or radical scavenging properties in biological systems.[5]
Formaldehyde Oxime:
-
Toxicity: The toxicity of formaldehyde oxime itself is not well-documented, but its hydrochloride salt is classified as harmful if swallowed and causes skin and eye irritation.[9][10]
-
Polymerization: The tendency of formaldehyde oxime to polymerize could influence its biological activity and bioavailability.
Signaling Pathways of Parent Aldehydes:
While direct evidence for the oximes is limited, the signaling pathways affected by their parent aldehydes are well-characterized and may provide clues to the potential biological effects of the oximes, especially if they undergo hydrolysis in vivo.
-
Formaldehyde: Formaldehyde is a known human carcinogen that causes protein and DNA cross-linking.[11] It can induce cellular damage and trigger various signaling pathways related to stress responses and apoptosis.
-
Acetaldehyde: Acetaldehyde, the primary metabolite of ethanol, is also a carcinogen and is known to be cytotoxic. It can induce apoptosis by affecting the expression of Bcl-2 family proteins and activating MAP kinase pathways.
Figure 2. Simplified signaling pathways affected by acetaldehyde and formaldehyde.
Conclusion
This compound and formaldehyde oxime, while both simple aldoximes, exhibit distinct differences in their physical properties and reactivity. Formaldehyde oxime's tendency to polymerize is a key distinguishing feature. This compound's established role as a reducing agent suggests a greater susceptibility to oxidation compared to formaldehyde oxime.
For researchers in drug development, the choice between these two molecules would depend on the specific application. The greater stability of the C-N bond in oximes compared to other imines makes them attractive linkers. A thorough experimental evaluation of their hydrolytic stability under physiological conditions, using the protocol outlined above, is recommended to determine the most suitable candidate for a given application. Furthermore, the potential for in vivo hydrolysis to the parent aldehydes and the subsequent engagement of their respective signaling pathways should be a critical consideration in any therapeutic development.
References
- 1. Acetaldoxime - Wikipedia [en.wikipedia.org]
- 2. formaldehyde oxime [webbook.nist.gov]
- 3. Aldoxime | C2H5NO | CID 7863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gymarkiv.sdu.dk [gymarkiv.sdu.dk]
- 5. Acetaldoxime | 107-29-9 [chemicalbook.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publ.royalacademy.dk [publ.royalacademy.dk]
- 9. Formaldehyde, oxime, hydrochloride (1:1) | CH4ClNO | CID 20257314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
A Comparative Guide to Acetaldehyde Oxime and Hydrazine as Oxygen Scavengers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of acetaldehyde (B116499) oxime and hydrazine (B178648) as oxygen scavengers, substances crucial for preventing oxidative degradation in various applications, including boiler water treatment and the preservation of chemical formulations. While hydrazine has been a long-standing choice, concerns over its toxicity have prompted the investigation of alternatives like acetaldehyde oxime. This document synthesizes available data, outlines experimental protocols for their evaluation, and presents reaction mechanisms to aid in the informed selection of an appropriate oxygen scavenger.
Data Presentation: A Comparative Overview
Direct, quantitative comparative studies on the oxygen scavenging performance of this compound versus hydrazine are not extensively available in publicly accessible literature. This compound is more commonly referenced as a decomposition product of other organic oxygen scavengers like Diethylhydroxylamine (DEHA)[1][2]. However, based on available information, a qualitative and property-based comparison can be made.
| Property | This compound | Hydrazine |
| Chemical Formula | CH₃CH=NOH | N₂H₄ |
| Molar Mass | 59.07 g/mol | 32.05 g/mol |
| Physical State | Colorless liquid or solid (two crystalline forms)[3] | Colorless, fuming oily liquid |
| Boiling Point | 115 °C[3] | 113.5 °C |
| Solubility in Water | Very soluble[3] | Miscible |
| Volatility | Volatile | Volatile[4] |
| Primary Application | Intermediate in chemical synthesis, potential oxygen scavenger[5][6] | Oxygen scavenger in boiler water, rocket fuel, reducing agent |
| Toxicity | Harmful if swallowed, causes serious eye irritation[3] | Toxic, suspected carcinogen[1][2] |
| Passivation | Not well-documented | Promotes formation of a protective magnetite (Fe₃O₄) layer[4][7] |
| Decomposition Byproducts | Expected to be organic acids and nitrogenous compounds | Ammonia (NH₃), Nitrogen (N₂), Hydrogen (H₂)[1][4] |
Reaction Mechanisms and Signaling Pathways
The efficacy and suitability of an oxygen scavenger are largely determined by its reaction with dissolved oxygen and the nature of its byproducts.
Hydrazine
Hydrazine effectively removes dissolved oxygen by converting it to water. A key advantage of hydrazine is that its primary reaction products, nitrogen gas and water, are harmless to boiler systems[4].
Reaction with Oxygen: N₂H₄ + O₂ → N₂ + 2H₂O[1]
At temperatures above 200°C, hydrazine can also decompose to form ammonia, which can help in elevating the pH of the feedwater, but can be corrosive to copper alloys[4].
Thermal Decomposition: 3N₂H₄ → 4NH₃ + N₂
Hydrazine also contributes to the passivation of steel surfaces by reducing hematite (B75146) (Fe₂O₃) to a more stable and protective magnetite (Fe₃O₄) layer[7].
Passivation Reaction: N₂H₄ + 6Fe₂O₃ → 4Fe₃O₄ + N₂ + 2H₂O
This compound
The precise reaction mechanism of this compound with dissolved oxygen in an industrial setting is not well-documented in the available literature. However, based on the chemical nature of oximes, a plausible oxidation pathway would involve the formation of acetaldehyde, nitric oxide, and water, which could be followed by the oxidation of acetaldehyde to acetic acid.
Proposed Reaction with Oxygen: 4CH₃CH=NOH + 5O₂ → 4CH₃CHO + 4NO + 2H₂O
Further Oxidation of Acetaldehyde: 2CH₃CHO + O₂ → 2CH₃COOH
The formation of acetic acid would be a significant drawback as it could lower the pH of the system and lead to corrosion.
Experimental Protocols for Efficacy Evaluation
To quantitatively compare the efficacy of this compound and hydrazine, a standardized experimental protocol is necessary. The following methodology is based on established standards for measuring dissolved oxygen and evaluating oxygen scavengers.
Objective
To determine and compare the rate and efficiency of dissolved oxygen removal from water by this compound and hydrazine under controlled conditions of temperature and pH.
Materials and Apparatus
-
Oxygen Scavengers: this compound solution (e.g., 10% w/v), Hydrazine solution (e.g., 10% w/v)
-
Deionized Water: With an initially low dissolved oxygen concentration.
-
pH Buffers: To maintain stable pH throughout the experiment (e.g., pH 8, 9, 10).
-
Constant Temperature Water Bath: To control the reaction temperature (e.g., 25°C, 50°C, 80°C).
-
Reaction Vessel: A sealed glass reactor with ports for sampling and monitoring.
-
Dissolved Oxygen (DO) Measurement System: A high-precision DO meter with a luminescent or electrochemical probe, compliant with ASTM D888 or D5543 standards.
-
Magnetic Stirrer and Stir Bar: To ensure uniform mixing.
-
Syringes and Needles: For sample extraction.
-
Data Logger: To record DO and temperature readings over time.
Experimental Procedure
-
Preparation of Test Water:
-
Saturate deionized water with air to achieve a stable, high initial DO concentration.
-
Alternatively, for low-level DO studies, sparge the water with nitrogen to reduce the initial DO to a desired level.
-
Adjust the pH of the water using an appropriate buffer.
-
-
System Setup:
-
Fill the reaction vessel with a known volume of the prepared test water.
-
Place the vessel in the constant temperature water bath and allow the water to reach the target temperature.
-
Insert the DO probe and magnetic stir bar into the vessel, ensuring a complete seal to prevent atmospheric oxygen ingress.
-
Start the magnetic stirrer at a constant rate.
-
-
Data Collection:
-
Once the temperature and initial DO reading are stable, inject a predetermined concentration of the oxygen scavenger (this compound or hydrazine) into the reaction vessel.
-
Immediately start recording the dissolved oxygen concentration and temperature at regular intervals (e.g., every 30 seconds) using the data logger.
-
Continue monitoring until the DO concentration stabilizes at a low level or for a predetermined reaction time.
-
-
Analysis:
-
Plot the dissolved oxygen concentration as a function of time for each scavenger at different temperatures and pH levels.
-
Calculate the initial reaction rate for each condition.
-
Determine the total amount of oxygen removed per mole of scavenger to assess efficiency.
-
Conclusion
Hydrazine is a well-established and effective oxygen scavenger, particularly in high-pressure boiler applications, where it also provides the benefit of metal passivation. However, its significant toxicity is a major drawback.
This compound presents a potentially less toxic alternative, though its efficacy and reaction byproducts are not as well-characterized in the context of oxygen scavenging. The proposed reaction mechanism suggests the potential for forming corrosive organic acids, which would be a significant concern.
For researchers and professionals considering this compound as an alternative to hydrazine, it is imperative to conduct rigorous experimental evaluations, such as the protocol outlined in this guide. Such studies are essential to generate the necessary quantitative data on its performance, reaction kinetics, and byproduct formation to make an informed and safe decision. Without such data, hydrazine remains the more proven, albeit hazardous, option for applications requiring high-efficiency oxygen removal and metal passivation.
References
Acetaldehyde Oxime: A Comparative Analysis of Cross-Reactivity with Key Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Acetaldehyde (B116499) oxime (CH₃CH=NOH), a simple yet versatile molecule, holds significant interest in synthetic chemistry and drug development due to its reactive nature. Understanding its cross-reactivity with various functional groups is paramount for predicting potential interactions, designing novel synthetic routes, and assessing off-target effects in biological systems. This guide provides a comparative overview of the reactivity of acetaldehyde oxime with primary amines, thiols, and alcohols, supported by illustrative experimental data and detailed protocols.
Comparative Reactivity Analysis
The reactivity of this compound is primarily governed by the nucleophilic character of the reacting functional group and the electrophilic nature of the oxime's carbon-nitrogen double bond. The following table summarizes the hypothetical relative reactivity of this compound with representative primary amines, thiols, and alcohols under standardized pseudo-first-order kinetic conditions.
| Functional Group | Compound | Apparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) | Half-life (t₁/₂) at 10 mM (s) |
| Primary Amine | n-Butylamine | 1.2 x 10⁻² | 5776 |
| Aniline | 3.5 x 10⁻³ | 19804 | |
| Thiol | 1-Butanethiol | 8.9 x 10⁻⁴ | 77884 |
| Thiophenol | 2.1 x 10⁻⁴ | 330070 | |
| Alcohol | 1-Butanol | 5.0 x 10⁻⁶ | 1.39 x 10⁸ |
| Phenol | 1.2 x 10⁻⁶ | 5.78 x 10⁸ |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary depending on specific reaction conditions.
The trend in reactivity suggests that primary amines are significantly more reactive towards this compound than thiols, with alcohols showing minimal reactivity under these conditions. This can be attributed to the greater nucleophilicity of the amino group compared to the thiol and hydroxyl groups. Aromatic amines and thiols exhibit lower reactivity than their aliphatic counterparts due to the delocalization of the lone pair of electrons on the nitrogen or sulfur atom into the aromatic ring, which reduces their nucleophilicity.
Reaction Mechanisms and Experimental Workflow
The reaction of this compound with nucleophiles can proceed through various pathways. A plausible mechanism involves the nucleophilic attack on the electrophilic carbon of the C=N bond.
Caption: Generalized reaction mechanism of this compound with a nucleophile.
To quantitatively assess the cross-reactivity, a standardized experimental workflow is crucial. The following diagram outlines a typical procedure for determining the reaction kinetics.
Caption: Experimental workflow for kinetic analysis of cross-reactivity.
Experimental Protocols
Objective: To determine the pseudo-first-order rate constants for the reaction of this compound with various nucleophiles (primary amines, thiols, and alcohols).
Materials:
-
This compound (≥98% purity)
-
n-Butylamine (≥99% purity)
-
Aniline (≥99% purity)
-
1-Butanethiol (≥99% purity)
-
Thiophenol (≥98% purity)
-
1-Butanol (≥99% purity)
-
Phenol (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Phosphate (B84403) buffer (pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in acetonitrile.
-
Prepare 1 M stock solutions of each nucleophile (n-butylamine, aniline, 1-butanethiol, thiophenol, 1-butanol, and phenol) in acetonitrile.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a constant temperature of 25°C.
-
In a quartz cuvette, add 980 µL of phosphate buffer (pH 7.4).
-
Add 10 µL of the this compound stock solution to the cuvette to achieve a final concentration of 1 mM. Mix thoroughly.
-
Initiate the reaction by adding 10 µL of a nucleophile stock solution to achieve a final concentration of 10 mM.
-
Immediately start monitoring the change in absorbance at a predetermined wavelength (e.g., the λ_max of the product or the disappearance of the reactant) over time.
-
Record data at regular intervals until the reaction reaches completion or for a sufficient duration to determine the initial rate.
-
Repeat the experiment for each nucleophile. A control experiment without any nucleophile should also be performed.
-
-
Data Analysis:
-
Plot the natural logarithm of the reactant concentration (or a value proportional to it, such as absorbance) versus time.
-
For a pseudo-first-order reaction, this plot should be linear. The negative of the slope of this line will be the pseudo-first-order rate constant (k_obs).
-
Calculate the apparent second-order rate constant (k_app) by dividing k_obs by the concentration of the nucleophile (10 mM).
-
Calculate the half-life (t₁/₂) of the reaction using the formula: t₁/₂ = ln(2) / k_obs.
-
Conclusion
This guide provides a framework for understanding and evaluating the cross-reactivity of this compound with primary amines, thiols, and alcohols. The provided (hypothetical) data and detailed experimental protocol offer a starting point for researchers to conduct their own comparative studies. A thorough understanding of these interactions is essential for advancing the application of this compound in various scientific and industrial fields. Further studies are warranted to explore the reactivity with a broader range of functional groups and under varying experimental conditions to build a comprehensive reactivity profile.
Benchmarking different catalytic systems for acetaldehyde oxime synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of acetaldehyde (B116499) oxime is a critical step in the production of various agrochemicals and pharmaceuticals, and it also serves as an essential anti-skinning agent in paints and lacquers. The efficiency and selectivity of this synthesis are paramount, driving the continuous development of novel catalytic systems. This guide provides an objective comparison of different catalytic approaches for acetaldehyde oxime synthesis, with a focus on performance benchmarks supported by experimental data.
Performance Benchmark of Catalytic Systems
The liquid-phase ammoximation of acetaldehyde, utilizing hydrogen peroxide as a green oxidant, has emerged as a highly efficient and environmentally benign method for the synthesis of this compound. Within this approach, titanosilicate molecular sieves have demonstrated exceptional catalytic activity. The following table summarizes the performance of key catalytic systems found in the literature, providing a clear comparison of their efficacy.
| Catalyst System | Catalyst Type | Reaction Temperature (°C) | Reaction Time (h) | Acetaldehyde Conversion (%) | This compound Selectivity (%) | Key Findings & Remarks | Reference |
| Ti-MOR | Heterogeneous (Titanosilicate) | 60 | 2 | 99 | 97 | Superior performance attributed to lower aldehyde oxidation to acetic acid.[1] | [1] |
| TS-1 | Heterogeneous (Titanosilicate) | 60 | 2 | 89.5 | 82.7 | A widely studied catalyst, but shows lower selectivity compared to Ti-MOR due to side reactions.[2] | [2] |
| Ti-MWW | Heterogeneous (Titanosilicate) | 60 | 2 | High (not specified) | Lower than Ti-MOR | Mentioned as less effective than Ti-MOR in terms of selectivity.[1] | [1] |
| Traditional Method | Non-Catalytic | Not specified | Not specified | Stoichiometric | High | Relies on stoichiometric amounts of hydroxylamine (B1172632) salts (e.g., (NH₂OH)₂·H₂SO₄), leading to significant inorganic salt waste.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of catalytic research. Below are the experimental protocols for the synthesis of this compound using the benchmarked titanosilicate catalysts.
General Procedure for Acetaldehyde Ammoximation
The synthesis is typically carried out in a batch reactor equipped with a stirrer, condenser, and a means for controlled addition of reactants.
Materials:
-
Acetaldehyde (CH₃CHO)
-
Aqueous Ammonia (NH₃·H₂O, 25 wt%)
-
Hydrogen Peroxide (H₂O₂, 30 wt%)
-
Catalyst (Ti-MOR, TS-1, or Ti-MWW)
-
Solvent (e.g., t-butanol, isopropanol, or n-propanol)
Protocol:
-
The reactor is charged with acetaldehyde, aqueous ammonia, the solvent, and the catalyst. The typical mass ratio of acetaldehyde:ammonia:solvent:catalyst is 1:0.46:5:0.1.
-
The mixture is stirred to form a homogeneous suspension.
-
The reactor is heated to the desired reaction temperature (e.g., 60°C).
-
Hydrogen peroxide is then added dropwise to the reaction mixture over a period of 1.5 hours. The mass ratio of hydrogen peroxide to acetaldehyde is typically 0.93:1.
-
After the complete addition of hydrogen peroxide, the reaction is allowed to proceed for an additional 0.5 to 2 hours.
-
Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is separated by filtration.
-
The liquid products are then analyzed by gas chromatography (GC) to determine the conversion of acetaldehyde and the selectivity to this compound.
Reaction Pathways and Experimental Workflow
To visually represent the processes involved in this compound synthesis, the following diagrams have been generated using the DOT language.
The underlying chemical transformation in the ammoximation of acetaldehyde over titanosilicate catalysts proceeds via a hydroxylamine intermediate. This pathway is favored due to the catalyst's ability to activate hydrogen peroxide for the in-situ generation of hydroxylamine from ammonia.
Concluding Remarks
The comparative data strongly indicates that Ti-MOR is the most effective catalyst for the synthesis of this compound via liquid-phase ammoximation, offering nearly quantitative conversion and high selectivity. The superiority of Ti-MOR lies in its unique structural and electronic properties, which favor the desired oximation reaction while suppressing the undesired oxidation of acetaldehyde to acetic acid. While other titanosilicates like TS-1 are also effective, they tend to yield lower selectivities. The traditional non-catalytic method, although straightforward, is becoming increasingly obsolete due to the large amounts of waste generated.
Future research in this area could focus on further optimizing the reaction conditions for Ti-MOR, exploring catalyst regeneration and reusability, and investigating the synthesis of novel, even more selective, catalytic materials. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to advance the green and efficient synthesis of this compound.
References
Comparative analysis of analytical techniques for acetaldehyde oxime characterization.
A Comparative Analysis of Analytical Techniques for Acetaldehyde (B116499) Oxime Characterization
For researchers, scientists, and drug development professionals, the accurate characterization and quantification of acetaldehyde oxime are critical for ensuring product quality, stability, and safety. A variety of analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. This guide provides a comprehensive comparison of the principal analytical methods for the characterization of this compound, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The primary methods for the analysis of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Chromatographic techniques are particularly well-suited for quantitative analysis, while spectroscopic methods are invaluable for structural elucidation and identification.
Quantitative Performance Comparison
The selection of an analytical technique for quantitative analysis is often dictated by its performance characteristics, such as sensitivity, precision, and linearity. While specific performance data for this compound is not always available, data from the analysis of acetaldehyde, its precursor, particularly after derivatization to an oxime or hydrazone, provides a strong basis for comparison.
| Analytical Technique | Derivatization Agent | Detection Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (RSD%) |
| GC-MS | PFBHA | Mass Spectrometry (MS) | ~0.01 mg/L[1] | ~0.04 mg/L[1] | >0.99 | <10%[2] |
| GC-FID | None (Direct Injection) | Flame Ionization Detection (FID) | ~0.01 mg/L[1] | ~0.04 mg/L[1] | >0.99 | <3%[1] |
| HPLC-UV | DNPH | UV-Vis Spectroscopy | ~2 µg/L[3] | 20-60 ppm | >0.999[3] | <15%[2] |
| qNMR | None | NMR Spectroscopy | ~5 µM[4] | - | - | - |
Note: The LOD and LOQ values for GC and HPLC methods are primarily based on studies of acetaldehyde analysis after derivatization, which is expected to be comparable to the analysis of this compound. The precision for HPLC can vary depending on the complexity of the matrix.[2] qNMR is not typically used for trace-level detection but offers high precision for purity assessment at higher concentrations.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
-
Sample Preparation:
-
For aqueous samples, a derivatization step using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is often employed to improve volatility and sensitivity.
-
To 1 mL of the sample, add an internal standard.
-
Add 100 µL of a 10 mg/mL PFBHA solution in water.
-
Adjust the pH to 3 with HCl.
-
Incubate the mixture at 60°C for 1 hour.[5]
-
After cooling, extract the resulting PFBHA-oxime derivative with a suitable organic solvent (e.g., hexane).
-
The organic layer is then injected into the GC-MS system.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.[5]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[5]
-
Inlet Temperature: 250°C.[5]
-
Injection Volume: 1 µL (splitless mode).[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Oven Temperature Program: Initial temperature of 60°C held for 1 min, then ramped to 230°C at 3°C/min, and held for 30 min.[2]
-
MS System: Agilent 5977B MSD or equivalent.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: m/z 50-550.[5]
-
Data Acquisition: Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for target analytes.[5]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For aldehydes and oximes, derivatization is typically required for UV detection.
-
Sample Preparation (DNPH Derivatization):
-
To 1 mL of the sample, add an internal standard.
-
Add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acetonitrile (B52724) containing 1% phosphoric acid.[5]
-
Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivative.[5]
-
The sample is then ready for direct injection.
-
-
HPLC-UV Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.[5]
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.[5]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 5 µL.[5]
-
Detection: UV detector at 365 nm.[6]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance, by using a certified internal standard.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., D₂O, CDCl₃). Ensure complete dissolution.[7]
-
-
¹H-NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Sequence: A simple 90° pulse-acquire sequence.[8]
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation. A value of 60 seconds is recommended for accurate quantification.[8]
-
Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio (e.g., 16-64 scans).[8]
-
Acquisition Time: At least 4 seconds.[8]
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the this compound and the internal standard.
-
The concentration of this compound can be calculated using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups and for structural elucidation.
-
Sample Preparation:
-
FT-IR Analysis:
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the instrument.
-
Acquire the sample spectrum.
-
The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in this compound. Key characteristic peaks for this compound include C=N stretching and N-O stretching.[10]
-
Visualization of Workflows and Principles
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for the characterization of this compound and the principles of the discussed analytical techniques.
Caption: General experimental workflow for this compound characterization.
Caption: Principles of the primary analytical techniques.
Conclusion
The choice of analytical technique for the characterization of this compound depends on the specific requirements of the analysis. For sensitive quantification, GC-MS and HPLC-UV, often with a derivatization step, are the methods of choice. For direct, high-precision purity determination without the need for a specific reference standard of the analyte, qNMR is unparalleled. For rapid identification and structural confirmation, FT-IR provides valuable information. A comprehensive approach, often involving a combination of these techniques, will provide the most complete characterization of this compound for research, development, and quality control purposes.
References
- 1. Quantitative Determination of Acetaldehyde in Foods Using Automated Digestion with Simulated Gastric Fluid Followed by Headspace Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. youngin.com [youngin.com]
- 7. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. nmr.tamu.edu [nmr.tamu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
A deep dive into the electronic landscapes of acetaldehyde (B116499) oxime and its analogues—formaldehyde (B43269), formaldehyde oxime, acetone (B3395972), and acetone oxime—reveals key differences in their reactivity and stability. This guide leverages Density Functional Theory (DFT) to provide a comparative analysis of their fundamental electronic properties, offering valuable insights for researchers in drug development and computational chemistry.
The study of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, dipole moment, and atomic charges is crucial for understanding the chemical behavior of molecules. DFT has emerged as a powerful tool for these investigations, providing a balance between computational cost and accuracy. This guide presents a comparative analysis of acetaldehyde oxime with its parent aldehyde (acetaldehyde) and other related oximes and carbonyl compounds, based on DFT calculations.
Comparative Analysis of Electronic Properties
The electronic properties of this compound, acetaldehyde, formaldehyde, formaldehyde oxime, acetone, and acetone oxime have been calculated and are summarized in the table below. These values provide a quantitative basis for comparing their chemical reactivity, stability, and intermolecular interactions. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability.[1] The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and interaction with other polar molecules. Mulliken atomic charges offer insight into the electron distribution within the molecule, highlighting electrophilic and nucleophilic centers.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Mulliken Atomic Charges (e) |
| This compound | - | - | - | ~0.75-2.75[2][3] | C: -N: -O: - |
| Acetaldehyde | - | - | ~0.22[1] | 2.75[3] | C(carbonyl): -O: - |
| Formaldehyde | -8.47 | -2.48 | 5.99[4] | 2.33 | C: -O: - |
| Formaldehyde Oxime | - | - | - | - | C: -N: -O: - |
| Acetone | - | - | - | 2.88 | C(carbonyl): -O: - |
| Acetone Oxime | - | - | - | - | C(carbonyl): -N: -O: - |
| Note: A comprehensive and consistent dataset for all parameters at the B3LYP/6-311++G(d,p) level of theory was not available across the searched literature. The presented data is compiled from various sources and may have been calculated using different basis sets or functionals. Direct comparison should be made with caution. |
Experimental Protocols
The following section outlines a typical computational methodology for performing a DFT analysis to determine the electronic properties of the compounds discussed.
Computational Details:
All calculations are performed using the Gaussian 09 software package. The molecular structures of the compounds are optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[4] A large and flexible basis set, such as 6-311++G(d,p), is employed for all atoms to ensure accurate description of the electronic distribution, including diffuse functions for anions and lone pairs, and polarization functions for non-hydrogen atoms.[4][5]
Geometry Optimization:
The initial geometries of the molecules are built using a molecular editor and are then fully optimized in the gas phase without any symmetry constraints. The optimization is carried out until the forces on each atom are negligible and the geometry corresponds to a local minimum on the potential energy surface. This is confirmed by performing a vibrational frequency analysis, which should yield no imaginary frequencies.
Calculation of Electronic Properties:
Following geometry optimization, the electronic properties are calculated at the same level of theory (B3LYP/6-311++G(d,p)).
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the DFT calculation. The HOMO-LUMO energy gap is then calculated as the difference between the LUMO and HOMO energies.[4]
-
Dipole Moment: The total dipole moment of the molecule is calculated to determine its overall polarity.
-
Mulliken Population Analysis: A Mulliken population analysis is performed to calculate the partial atomic charges on the carbon, nitrogen, and oxygen atoms. This provides insight into the distribution of electrons within the molecule.[6]
DFT Analysis Workflow
The following diagram illustrates the general workflow for conducting a DFT analysis of the electronic properties of a molecule.
Caption: Workflow of a typical DFT analysis for calculating molecular electronic properties.
References
A Mechanistic Showdown: Unraveling the Pathways to Acetaldehyde Oxime Formation
For researchers, scientists, and professionals in drug development, the synthesis of acetaldehyde (B116499) oxime, a crucial building block in the creation of pharmaceuticals and agrochemicals, presents a choice between established and modern catalytic methods. This guide provides an objective, data-driven comparison of the traditional hydroxylamine-based synthesis and the greener ammoximation pathway, offering insights into their respective mechanisms, performance, and experimental considerations.
The formation of acetaldehyde oxime can be broadly categorized into two primary synthetic routes: the classical reaction of acetaldehyde with a hydroxylamine (B1172632) salt and the more recent, catalytically driven ammoximation process. While both pathways yield the desired product, they differ significantly in their reaction mechanisms, efficiency, and environmental impact.
Performance Comparison at a Glance
| Parameter | Traditional Hydroxylamine Pathway | Ammoximation Pathway (TS-1/Ti-MOR) |
| Reactants | Acetaldehyde, Hydroxylamine (e.g., hydrochloride or sulfate), Base (e.g., CaO, ammonia) | Acetaldehyde, Ammonia (B1221849), Hydrogen Peroxide |
| Catalyst | None (acid/base mediated) | Titanium Silicalite (e.g., TS-1, Ti-MOR) |
| Typical Yield | Can be nearly quantitative (up to 99.8%)[1] | High conversion (up to 99%) and selectivity (up to 97%)[2] |
| Byproducts | Primarily water and inorganic salts. Acetonitrile can be a minor byproduct.[1][3] | Primarily water. Self-condensation products of acetaldehyde can occur.[4] |
| Environmental Impact | Generates significant inorganic salt waste, which can pose disposal challenges.[4] | Considered a "green" process with water as the main byproduct.[4] |
| Key Advantage | Well-established, high-yielding, and relatively simple procedure. | Atom-efficient, environmentally friendly, and avoids the use of pre-formed hydroxylamine. |
| Key Disadvantage | Stoichiometric use of reagents and significant salt byproduct formation. | Requires a specific catalyst and careful control of reaction conditions to maintain high selectivity. |
Delving into the Reaction Mechanisms
The two pathways diverge fundamentally in how the crucial N-O bond of the oxime is formed.
The Traditional Pathway: A Direct Nucleophilic Attack
The classical synthesis of this compound involves the direct reaction of acetaldehyde with hydroxylamine, typically in a weakly acidic medium.[5][6][7][8] The reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of acetaldehyde. This is followed by dehydration to yield the acetaldoxime. The use of a base is often employed to liberate the free hydroxylamine from its salt form.[9]
The Ammoximation Pathway: An In Situ Generation of the Key Intermediate
The ammoximation of acetaldehyde is a more sophisticated process that utilizes a titanium silicalite catalyst, such as TS-1 or Ti-MOR, to facilitate the reaction between acetaldehyde, ammonia, and an oxidant, typically hydrogen peroxide.[2][4][10] In-situ infrared spectroscopy studies have provided strong evidence for a "hydroxylamine pathway" as the predominant mechanism.[4][11][12] In this route, ammonia is first oxidized to hydroxylamine on the titanium active sites of the catalyst. This in situ generated hydroxylamine then reacts with acetaldehyde in a manner analogous to the traditional pathway to form the oxime.[4][11][12]
An alternative, though less supported, "imine pathway" has also been proposed, where acetaldehyde first reacts with ammonia to form an imine, which is subsequently oxidized to the oxime. However, the detection of hydroxylamine as an intermediate lends greater credence to the former mechanism.[4]
Experimental Protocols: A How-To Guide
Traditional Synthesis of this compound
Materials:
-
Acetaldehyde
-
Hydroxylamine hydrochloride or sulfate
-
Base (e.g., sodium hydroxide (B78521) or ammonia)
-
Solvent (e.g., water, ethanol)
Procedure:
-
Dissolve hydroxylamine salt in the chosen solvent in a reaction vessel equipped with a stirrer and a thermometer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the base to neutralize the hydroxylamine salt and generate free hydroxylamine. The temperature should be maintained below a certain threshold (e.g., 35°C) during this addition.[1]
-
Once the base addition is complete, slowly add acetaldehyde to the reaction mixture, ensuring the temperature remains controlled (e.g., between 20°C and 35°C).[1]
-
After the addition of acetaldehyde, continue stirring the mixture for a specified period to ensure the reaction goes to completion.
-
The this compound can then be isolated from the reaction mixture, often by distillation.[1] Due to the formation of a minimum-boiling azeotrope with water, distillation can be an effective purification method.[3]
Acetaldehyde Ammoximation using a TS-1 Catalyst
Materials:
-
Acetaldehyde
-
Aqueous ammonia
-
Hydrogen peroxide (30% solution)
-
TS-1 or Ti-MOR catalyst
-
Solvent (e.g., tert-butanol, isopropanol)
Procedure:
-
Charge a reactor with the TS-1 or Ti-MOR catalyst, solvent, acetaldehyde, and aqueous ammonia.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with stirring.
-
Slowly add hydrogen peroxide to the reaction mixture over a period of time using a syringe pump or dropping funnel.
-
After the complete addition of hydrogen peroxide, continue the reaction for an additional period to ensure maximum conversion.
-
After the reaction is complete, the catalyst is separated by filtration.
-
The this compound is then purified from the filtrate, typically by distillation.
Concluding Remarks for the Informed Researcher
The choice between the traditional hydroxylamine pathway and the ammoximation route for this compound synthesis hinges on a balance of factors including scale, environmental considerations, and available infrastructure. The traditional method, with its high yields and straightforward execution, remains a viable option for many laboratory-scale applications. However, for larger-scale production and in contexts where green chemistry principles are paramount, the ammoximation pathway offers a compelling, atom-efficient alternative that minimizes waste and avoids the handling of hydroxylamine salts. A thorough understanding of the underlying mechanisms of both pathways is essential for optimizing reaction conditions and achieving the desired product purity and yield.
References
- 1. US4323706A - Production of this compound - Google Patents [patents.google.com]
- 2. Clean synthesis of this compound through ammoximation on titanosilicate catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. EP0003898A1 - Production of this compound - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. brainly.in [brainly.in]
- 8. Acetaldehyde reacts with hydroxyl amine to form AFormonitrile class 11 chemistry CBSE [vedantu.com]
- 9. Acetaldoxime - Wikipedia [en.wikipedia.org]
- 10. entrepreneurindia.co [entrepreneurindia.co]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] The Reaction Mechanism of Acetaldehyde Ammoximation to Its Oxime in the TS-1/H2O2 System | Semantic Scholar [semanticscholar.org]
Performance Evaluation of Acetaldehdye Oxime in Pesticide Manufacturing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acetaldehyde (B116499) oxime is a critical intermediate in the manufacturing of several carbamate (B1207046) insecticides, most notably methomyl (B1676398) and thiodicarb. Its performance in these synthetic pathways is a key determinant of the efficiency, cost-effectiveness, and environmental impact of the overall manufacturing process. This guide provides an objective comparison of acetaldehyde oxime's role and performance with alternative synthetic routes, supported by available experimental data and detailed methodologies.
Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical properties is essential for its effective use in industrial synthesis. The following table summarizes key data for this compound.
| Property | Value | References |
| Molecular Formula | C₂H₅NO | [1] |
| Molar Mass | 59.07 g/mol | [1] |
| Appearance | Colorless, needle-shaped crystals or liquid | [1][2] |
| Melting Point | 44-46 °C (α-form), 12 °C (β-form) | [1][2] |
| Boiling Point | 115 °C | [1][2] |
| Density | 0.98 g/mL at 25 °C | [1][2] |
| Solubility in Water | 185 g/L | [1][2] |
| Vapor Pressure | 13 hPa at 25 °C | [1][2] |
| Flash Point | 135 °F | [1] |
Role in Pesticide Synthesis: The Acetaldehyde Method
This compound is a key precursor in the "acetaldehyde method," a widely used industrial process for synthesizing methomyl oxime, the direct intermediate for methomyl and thiodicarb.[3] This method is favored for its use of readily available raw materials, high product yield, and relatively low cost.[3]
Experimental Protocol: Synthesis of Methomyl via this compound
The synthesis of methomyl from acetaldehyde can be broadly outlined in three main stages:
-
Synthesis of this compound: Acetaldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of an acid-binding agent to produce this compound.[3]
-
Synthesis of Methomyl Oxime: The resulting this compound is chlorinated and then reacted with sodium methyl mercaptide.[3] The pH is adjusted with an alkali, and the product is cooled, filtered, and dried to yield crystalline methomyl oxime.[3]
-
Synthesis of Methomyl: Methomyl oxime is then reacted with methyl isocyanate to produce the final product, methomyl.[4]
A patented method for the production of methomyl oxime with yields between 80-90% involves using N-methylpyrrolidone as a solvent for the chlorination and thioesterification steps.[5]
Alternative Synthesis Routes for Methomyl Oxime
While the acetaldehyde method is prevalent, several alternative routes to methomyl oxime exist.[3] These routes bypass the direct use of this compound as a starting material for the entire process, though they still involve the formation of an oxime intermediate. The primary alternatives include:
-
Thiothis compound Method [3]
-
Acetonitrile Method [3]
-
Methyl Ethyl Ketone Method [3]
-
Nitroethane Method [3]
Currently, there is a lack of publicly available, direct quantitative comparisons (e.g., yield, purity, cost) between the acetaldehyde method and these alternatives in an industrial setting. The acetaldehyde method is, however, noted as the main process used globally for methomyl oxime production.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key chemical transformations in the synthesis of methomyl.
Concluding Remarks
References
- 1. chembk.com [chembk.com]
- 2. Acetaldoxime | 107-29-9 [chemicalbook.com]
- 3. An Introduction to Methomyl Oxime [metorri.com]
- 4. CN102924354A - Synthetic method of methomyl - Google Patents [patents.google.com]
- 5. US4327033A - Process for the production of methomyl oxime - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Acetaldehyde Oxime: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of acetaldehyde (B116499) oxime, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Acetaldehyde oxime is a flammable and harmful chemical that requires careful handling and disposal.[1][2] It is crucial to manage this substance as a hazardous waste from the point of generation through to its final disposition. This guide outlines the necessary steps for its safe management and disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its associated hazards. It is a flammable liquid and vapor, harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[1][2][3] Furthermore, this compound may form explosive peroxides upon exposure to air and can decompose violently during distillation.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[4]
-
Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator.[1][2]
Step-by-Step Disposal Procedure
The required method for the disposal of this compound is through a licensed hazardous waste management company. In-lab treatment of this chemical is not recommended due to its hazardous nature.
-
Waste Identification and Segregation:
-
Clearly label this compound waste with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Flammable, Toxic).[5]
-
Do not mix this compound waste with other waste streams, particularly strong oxidizing agents or strong acids, to prevent violent reactions.[1][2]
-
-
Containerization:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
It is imperative to follow all local, state, and federal regulations regarding hazardous waste disposal.[2] The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[6]
-
Control Ignition Sources: Remove all sources of heat, sparks, and open flames.[6]
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
Summary of Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂H₅NO |
| Molecular Weight | 59.07 g/mol |
| Appearance | White or clear solid/liquid |
| Melting Point | 46.5 °C (alpha-form) |
| Boiling Point | 114.5 °C |
| Flash Point | 38 °C |
| Solubility in Water | Very soluble |
| Incompatibilities | Strong oxidizing agents, strong acids |
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
Informational: Potential Chemical Degradation via Acid Hydrolysis
Disclaimer: The following information is for educational purposes only and describes a known chemical reaction of this compound. It is not a validated or recommended procedure for in-lab waste disposal. Attempting to neutralize hazardous waste without proper expertise, equipment, and a thorough risk assessment can be extremely dangerous.
This compound can be decomposed by heating with a dilute aqueous acid.[1][3] This hydrolysis reaction breaks the carbon-nitrogen double bond, yielding acetaldehyde and a hydroxylammonium salt.
Reaction: CH₃CH=NOH + H₂O + H⁺ → CH₃CHO + NH₃OH⁺
Theoretical Protocol Considerations:
-
Reagents: A dilute solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) would be required.
-
Procedure: The this compound would be slowly added to a stirred, cooled solution of the dilute acid in a reaction vessel equipped with a condenser and a vent for any evolved gases. The reaction mixture would then be gently heated to ensure complete hydrolysis.
-
Hazard Analysis of Products:
-
Acetaldehyde: The resulting acetaldehyde is a volatile, flammable liquid with a low boiling point (20.2 °C) and is also a suspected carcinogen. This creates a significant inhalation and fire hazard.
-
Hydroxylamine Salts: Hydroxylamine and its salts can be unstable and have explosive properties.
-
References
- 1. Acetaldoxime | 107-29-9 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Aldoxime | C2H5NO | CID 7863 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Acetaldehyde oxime
Essential Safety and Handling Guide for Acetaldehyde Oxime
This guide provides crucial safety, handling, and disposal information for this compound, tailored for research, scientific, and drug development professionals. Adherence to these protocols is vital for ensuring a safe laboratory environment.
This compound is a flammable and toxic chemical that requires careful handling to prevent exposure and accidents.[1][2] It is harmful if swallowed, toxic if inhaled, and causes serious eye irritation.[1] The substance can also irritate the skin and respiratory system.[3][4] A significant hazard is its potential to form explosive peroxides upon exposure to air.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for handling this compound. The following table summarizes the required equipment to minimize exposure risks.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and face shield | Provides protection from splashes and vapors. Must comply with EN 166 (EU) or NIOSH (US) standards.[2][5][6] |
| Skin/Body | Flame-retardant, antistatic lab coat; long pants; closed-toe shoes | Prevents skin contact with splashes and provides protection in case of fire.[1][2][5] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene) | Protects against skin absorption and chemical degradation of the gloves.[3][6] Inspect gloves before use.[2] |
| Respiratory | Use in a certified chemical fume hood | All operations should be carried out in a chemical fume hood to control vapor inhalation.[1][4][5] If a hood is not available or ventilation is poor, a NIOSH-approved full-face respirator with appropriate cartridges is necessary.[5] |
Operational Plan: Handling and Disposal
This section provides a step-by-step guide for the safe handling, storage, and disposal of this compound.
Pre-Handling and Preparation
-
Training: Ensure all personnel handling the substance are thoroughly trained on its hazards and the proper handling procedures.
-
Area Designation: Designate a specific, well-ventilated area for handling, preferably a certified chemical fume hood.[1][5]
-
Safety Equipment Check: Verify that an emergency eyewash station and safety shower are readily accessible and functional.[3][5]
-
Remove Ignition Sources: Ensure the designated area is free of open flames, sparks, or hot surfaces.[1][6] Use only non-sparking tools and explosion-proof equipment.[1][2][3]
-
Gather Materials: Have all necessary PPE, spill cleanup materials (such as vermiculite, sand, or other inert absorbent), and waste containers ready before starting work.[3]
Safe Handling Procedure
-
Grounding: Ground and bond containers during any transfer of the material to prevent static discharge.[1][2][3]
-
Avoid Contact: Wear the appropriate PPE at all times to avoid skin and eye contact.[2]
-
Avoid Inhalation: Work under a chemical fume hood to prevent the inhalation of vapors.[1][5]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[3][7] Wash hands thoroughly with soap and water immediately after handling the substance and before leaving the lab.[1][5]
-
Clothing: Promptly remove and launder any clothing that becomes contaminated.[3]
Storage
-
Container: Keep the container tightly closed when not in use.[1][4][5] Containers that have been opened must be resealed carefully and kept upright.[5]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.[1][3][4] A recommended storage temperature is 2-8°C.[5]
-
Incompatibilities: Store separately from incompatible materials such as strong acids and oxidizing agents (e.g., perchlorates, peroxides, nitrates).[3]
-
Atmosphere: For prolonged storage, consider storing under an inert atmosphere like nitrogen or argon.[5]
Spill and Emergency Procedures
-
Spill:
-
Evacuate non-essential personnel and eliminate all ignition sources.[2][3]
-
Ensure the area is well-ventilated.[3]
-
Wearing full PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[3][8]
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[3]
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][7]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[5][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]
-
Disposal Plan
-
Waste Classification: this compound and any contaminated materials (e.g., absorbent materials, PPE) must be treated as hazardous waste.[3][4]
-
Containers: Use designated, sealed, and properly labeled containers for waste. Do not mix with other waste streams.[1] Uncleaned empty containers should be handled as if they still contain the product.[1]
-
Regulations: Dispose of all waste in accordance with federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance.[1][3][4]
Workflow for Handling this compound
Caption: Workflow diagram illustrating the key stages of safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
